molecular formula C9H11NO2 B1599048 (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 46049-48-3

(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B1599048
CAS No.: 46049-48-3
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424904
Record name 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46049-48-3
Record name 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine (CAS Number: 46049-48-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, with the CAS number 46049-48-3, is a chiral amine that serves as a crucial building block in medicinal chemistry. Its rigid dihydrobenzodioxin core and chiral aminomethyl side chain make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this particular enantiomer remains somewhat elusive in publicly available literature, this guide synthesizes information from related compounds and general principles to provide a valuable resource for researchers.

Introduction: The Significance of the Dihydrobenzodioxin Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive scaffold for designing ligands that can selectively interact with biological targets. The introduction of a chiral aminomethyl group at the 2-position, as seen in (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, further enhances its utility by allowing for stereospecific interactions, a critical aspect in modern drug design.

Derivatives of this scaffold have been extensively investigated for their potential in treating a variety of disorders, particularly those related to the central nervous system. The core structure has been incorporated into ligands targeting dopamine receptors, which are implicated in conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD)[3]. Furthermore, its use in developing α2-adrenoceptor antagonists highlights its potential in the treatment of depression and other neurological conditions.

This guide will delve into the specific properties of the (R)-enantiomer, offering insights into its chemical nature, synthesis, and potential applications.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physical and spectral properties of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine are not extensively reported in readily accessible literature. However, based on its structure and data from related compounds, we can infer a number of its key characteristics.

Table 1: Physicochemical Properties of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

PropertyValueSource/Comment
CAS Number 46049-48-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol Calculated
Appearance Likely a solid or oil at room temperature.Inferred from related compounds.
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General property of similar amines.

Spectroscopic Characterization (Predicted):

While specific spectra are not available, the following are the expected key features in various spectroscopic analyses:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzodioxin ring, the diastereotopic protons of the dioxin ring, and the protons of the aminomethyl group. The chiral center would lead to complex splitting patterns for the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the dioxin ring, and the aminomethyl carbon.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).

Synthesis and Chiral Resolution

One common approach involves the use of a chiral starting material or a chiral auxiliary. A plausible synthetic route could start from catechol and a suitable chiral three-carbon synthon.

Alternatively, a racemic mixture of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine can be synthesized first, followed by chiral resolution.

Workflow for Racemic Synthesis and Chiral Resolution:

G cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution Catechol Catechol Racemic_Glycidyl_Ether Racemic 2-(glycidyloxymethyl) -2,3-dihydrobenzo[b]dioxin Catechol->Racemic_Glycidyl_Ether Base-catalyzed condensation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Glycidyl_Ether Racemic_Amine Racemic (2,3-dihydrobenzo[b]dioxin-2-yl) methanamine Racemic_Glycidyl_Ether->Racemic_Amine Ring opening with ammonia or azide followed by reduction Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Acid->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation R_Enantiomer (R)-(2,3-dihydrobenzo[b]dioxin-2-yl) methanamine Separation->R_Enantiomer Isolation of one diastereomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Isolation of the other diastereomer Base_Treatment Basification Base_Treatment->R_Enantiomer Liberation of free amine G Scaffold (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine (Chiral Building Block) Derivatization Chemical Synthesis (e.g., acylation, alkylation) Scaffold->Derivatization Ligand Bioactive Ligand Derivatization->Ligand Target Biological Target (e.g., GPCR) Ligand->Target Binds to Signaling_Pathway Modulation of Signaling Pathway Target->Signaling_Pathway Therapeutic_Effect Therapeutic Effect (e.g., improved neuronal function) Signaling_Pathway->Therapeutic_Effect

Sources

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-aminomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Chiral Landscape of a Versatile Scaffold

The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, acting as antagonists and agonists for various receptors, as well as exhibiting anticancer and antibacterial properties.[1][2][3] The introduction of a chiral center at the 2-position of the benzodioxane ring, as seen in (R)-2-aminomethyl-1,4-benzodioxane, adds a layer of complexity and specificity that is critical in drug design and development. Understanding the distinct physicochemical properties of the individual enantiomers is paramount for elucidating their pharmacological profiles and ensuring the development of safe and effective therapeutics.

This technical guide provides a comprehensive exploration of the core physicochemical properties of (R)-2-aminomethyl-1,4-benzodioxane. As a senior application scientist, the following narrative is structured to not only present technical data but also to provide insights into the causality behind experimental choices and to offer robust, self-validating protocols.

Molecular Identity and Structural Elucidation

(R)-2-aminomethyl-1,4-benzodioxane is a chiral molecule featuring a primary amine attached to a methylene group at the stereogenic center of the 1,4-benzodioxane ring system.

Chemical Structure:

Caption: Chemical structure of 2-aminomethyl-1,4-benzodioxane.

Molecular Formula: C₉H₁₁NO₂[4]

Molecular Weight: 165.19 g/mol [4]

The structural confirmation and purity of (R)-2-aminomethyl-1,4-benzodioxane are typically established using a combination of spectroscopic techniques, as detailed in the analytical section of this guide.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminomethyl-1,4-benzodioxane. It is important to note that while some data is available for the racemic mixture, specific experimental values for the (R)-enantiomer are not always reported in the literature. In such cases, this guide provides the data for the racemate and outlines the established protocols for determining these properties for the pure enantiomer.

PropertyValue (Racemic, unless specified)Method of Determination
Melting Point Not available for the free base. The hydrochloride salt has a reported melting point of 184-188 °C.Capillary Melting Point Apparatus
Boiling Point 105-110 °C at 3 mmHgVacuum Distillation
Density 1.1679 g/mL at 25 °CPycnometry or Oscillating U-tube
Refractive Index n²⁰/D 1.5594Abbe Refractometer
Specific Rotation ([α]) Data not available for (R)-enantiomer. The value would be equal in magnitude but opposite in sign to the (S)-enantiomer.Polarimetry
pKa (predicted) 8.88 ± 0.29 (amine)Computational Prediction
Solubility Soluble in Chloroform, Ethyl Acetate. The parent 1,4-benzodioxane is practically insoluble in water but readily soluble in organic solvents.[2]Shake-Flask Method

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a chiral molecule like (R)-2-aminomethyl-1,4-benzodioxane requires precise and validated experimental protocols. The following section details the methodologies for key characterization experiments.

Determination of Specific Optical Rotation

Rationale: Specific rotation is a fundamental property of a chiral compound and is essential for confirming the enantiomeric identity and purity. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.

Protocol:

  • Sample Preparation: Accurately weigh a sample of (R)-2-aminomethyl-1,4-benzodioxane and dissolve it in a suitable achiral solvent (e.g., methanol, ethanol, or chloroform) to a known concentration (c), typically expressed in g/mL.

  • Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589.3 nm) and a thermostatically controlled sample cell of a known path length (l), usually 1 decimeter (dm).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a constant temperature (typically 20°C or 25°C).

  • Calculation: The specific rotation is calculated using the formula: [α]ᵀλ = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

cluster_0 Optical Rotation Workflow Prepare Sample Prepare Sample Calibrate Polarimeter Calibrate Polarimeter Prepare Sample->Calibrate Polarimeter Measure Rotation Measure Rotation Calibrate Polarimeter->Measure Rotation Calculate [α] Calculate [α] Measure Rotation->Calculate [α]

Caption: Workflow for determining specific optical rotation.

Experimental Determination of pKa

Rationale: The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. For (R)-2-aminomethyl-1,4-benzodioxane, the pKa of the primary amine is the most relevant.

Protocol (Potentiometric Titration): [5]

  • Sample Preparation: Prepare a solution of (R)-2-aminomethyl-1,4-benzodioxane of known concentration in deionized water or a suitable co-solvent if solubility is low.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

cluster_1 pKa Determination Workflow Prepare Solution Prepare Solution Titrate with Acid Titrate with Acid Prepare Solution->Titrate with Acid Plot Titration Curve Plot Titration Curve Titrate with Acid->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)[7][8][9]

Rationale: Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of (R)-2-aminomethyl-1,4-benzodioxane to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Chiral Separation and Enantiomeric Purity

The separation of the (R) and (S) enantiomers of 2-aminomethyl-1,4-benzodioxane is essential for both analytical and preparative purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this.

Chiral HPLC Method Development

Rationale: The development of a robust chiral HPLC method requires a systematic approach to select the appropriate chiral stationary phase (CSP) and mobile phase conditions to achieve baseline separation of the enantiomers.

Step-by-Step Methodology:

  • Chiral Stationary Phase (CSP) Screening:

    • Based on the structure of the analyte (a primary amine), polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6]

    • Screen a variety of CSPs with different chiral selectors to identify the one that provides the best enantioselectivity.

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture thereof) is typically used.

    • For reversed-phase chromatography, an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) are employed.

    • Systematically vary the composition of the mobile phase to optimize the resolution and retention times of the enantiomers. The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amine compounds.

  • Method Validation: Once optimal conditions are found, the method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

cluster_2 Chiral HPLC Method Development Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Mobile Phase Optimization->CSP Screening Method Validation Method Validation Mobile Phase Optimization->Method Validation

Caption: Iterative workflow for chiral HPLC method development.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and identification of (R)-2-aminomethyl-1,4-benzodioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key expected signals for 2-aminomethyl-1,4-benzodioxane would include multiplets for the aromatic protons, signals for the diastereotopic protons of the dioxane ring, and a signal for the aminomethyl protons.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Distinct signals would be expected for the aromatic carbons, the carbons of the dioxane ring (including the chiral center), and the aminomethyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key characteristic absorption bands for 2-aminomethyl-1,4-benzodioxane would include:

  • N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations for the aromatic ring.

  • C-O stretching vibrations for the ether linkages in the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-aminomethyl-1,4-benzodioxane, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern can provide further structural information.

Safety and Handling

Based on the available data for the racemic mixture, 2-aminomethyl-1,4-benzodioxane is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of (R)-2-aminomethyl-1,4-benzodioxane. While a complete experimental dataset for the pure (R)-enantiomer is not fully available in the public domain, this document has synthesized the existing knowledge on the racemate and related compounds and presented robust, field-proven protocols for the experimental determination of its key characteristics. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are critical first steps in unlocking the full therapeutic potential of this promising chiral building block.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Bolchi, C., Ermondi, G., Gotti, C., Binda, M., Fumagalli, L., Pucci, L., Pistillo, F., Vistoli, G., Valoti, E., & Pallavicini, M. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]

  • Hassan, A., & Ahmad, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-82. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-1,4-benzodioxane hydrochloride. Retrieved January 23, 2026, from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 674-681. [Link]

  • PubChem. (n.d.). 2-Aminomethyl-1,4-benzodioxane. Retrieved January 23, 2026, from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 231-291). John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). (a) Specific optical rotation ([α]) of the chiral guest 2⁺·[B(ArF)4]⁻.... Retrieved January 23, 2026, from [Link]

  • Mowry, J., & Ogren, P. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1165-1168. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved January 23, 2026, from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate: Unambiguous Identification of the Two Regioisomers by HMBC NMR. Molbank, 2023(3), M1665. [Link]

  • Reddit. (2023, February 13). Could someone please explain this? r/Mcat. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2021, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196–205. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Husain, P. A., Debnath, J., & May, S. W. (1995). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Analytical Chemistry, 67(14), 2474–2480. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Al-Masum, M. A., Islam, M. S., & Islam, M. R. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5174. [Link]

Sources

Structure and stereochemistry of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Stereochemistry of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its rigid 1,4-benzodioxan core, combined with a chiral aminomethyl side chain, presents a valuable scaffold for designing selective ligands for various biological targets. This guide provides a comprehensive overview of its molecular structure, absolute stereochemistry, stereoselective synthesis, and analytical characterization. It is intended for researchers and professionals in drug discovery and development who require a deep technical understanding of this important building block.

Introduction: The Significance of the Benzodioxan Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a privileged structure in medicinal chemistry. It is a key component in several clinically successful drugs, most notably α1-adrenoceptor antagonists like Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[3][4][5] The benzodioxan ring system imparts a conformationally constrained geometry that is often beneficial for achieving high-affinity and selective binding to protein targets.

The introduction of a chiral center, as seen in (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, adds a critical dimension for stereospecific interactions. The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. The (R)- and (S)-enantiomers of a compound can interact distinctly with chiral biological macromolecules like receptors and enzymes. Consequently, access to enantiomerically pure building blocks such as the title compound is essential for modern drug discovery programs that aim to develop safer and more efficacious therapeutic agents.[6]

This guide will focus specifically on the (R)-enantiomer, detailing its structural features and the methodologies required to synthesize and characterize it with high fidelity.

Molecular Structure and Absolute Stereochemistry

The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring, forming the 2,3-dihydrobenzo[b][1][2]dioxin system. A methanamine group (-CH₂NH₂) is attached to the C2 position of the dioxane ring.

Conformational Analysis

The 1,4-dioxane ring is not planar and typically adopts a half-chair conformation to minimize steric strain.[1] This puckering places the substituents on the ring in pseudo-axial and pseudo-equatorial positions, which can influence the molecule's interaction with binding partners. The fusion with the planar benzene ring flattens the part of the dioxane ring involved in the fusion.

The Chiral Center and (R)-Configuration

The stereogenic center is the C2 carbon of the dioxane ring, which is bonded to four different groups:

  • The oxygen atom at position 1 (O1).

  • The methylene carbon at position 3 (C3).

  • A hydrogen atom (H).

  • The methanamine group (-CH₂NH₂).

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 carbon:

  • Priority 1: The oxygen atom (O1) has the highest atomic number.

  • Priority 2: The methanamine group (-CH₂NH₂) takes precedence over the C3 carbon because the attached nitrogen has a higher atomic number than the oxygen attached to C3.

  • Priority 3: The methylene carbon (C3) of the dioxane ring.

  • Priority 4: The hydrogen atom (H).

To assign the configuration, the molecule is viewed with the lowest priority group (H) pointing away from the observer. For the (R)-enantiomer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction.

G C2 C2* O1 O1 C2->O1 C_amine CH₂NH₂ C2->C_amine C3 C3 C2->C3 H H C2->H O1->C_amine C_amine->C3 P1 (1) P2 (2) P3 (3) P4 (4)

Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter for (R)-configuration.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine typically involves a multi-step process starting from catechol (1,2-dihydroxybenzene), followed by a chiral resolution step.

Synthesis of Racemic Amine

A common synthetic pathway begins with the formation of the benzodioxane ring, followed by functional group manipulation to introduce the aminomethyl side chain.

Workflow for Racemic Synthesis:

Caption: General synthetic workflow for the racemic amine.

Protocol Justification:

  • Step 1 (Ring Formation): The Williamson ether synthesis between catechol and epichlorohydrin is a standard method for constructing the 1,4-benzodioxane ring. The base deprotonates the phenolic hydroxyl groups, which then act as nucleophiles.

  • Step 2 (Azide Introduction): The chloromethyl intermediate is converted to an azidomethyl group using sodium azide. This is a robust and efficient Sₙ2 reaction. The azide is a preferred intermediate over direct amination because it prevents over-alkylation and serves as a stable precursor to the primary amine.

  • Step 3 (Reduction): The azide is reduced to the primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) for a high-yield laboratory scale synthesis or catalytic hydrogenation (H₂ over Palladium on carbon) for a safer and more scalable industrial process.

Chiral Resolution

Since the synthesis yields a racemic mixture, a resolution step is required to isolate the desired (R)-enantiomer. Diastereomeric salt formation with a chiral resolving agent is the most common and field-proven method.

Experimental Protocol: Diastereomeric Salt Resolution

  • Solvent Selection: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). The choice of solvent is critical as it influences the differential solubility of the resulting diastereomeric salts.

  • Addition of Resolving Agent: Add a solution of a chiral acid, such as (+)-Tartaric acid or (R)-(-)-Mandelic acid, to the amine solution. Typically, 0.5 equivalents of the resolving agent are used to precipitate the salt of one enantiomer.

  • Salt Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt (e.g., the salt of the (R)-amine with the (R,R)-tartaric acid) should preferentially crystallize out of the solution due to lower solubility. This process may require seeding with a small crystal to induce crystallization.

  • Isolation and Purification: The precipitated salt is isolated by filtration, washed with a cold solvent, and dried. The enantiomeric purity of the salt can be checked at this stage. Recrystallization may be necessary to achieve the desired level of purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and a base (e.g., NaOH or NaHCO₃) is added to neutralize the chiral acid and liberate the free (R)-amine.

  • Extraction: The enantiomerically pure amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.

G cluster_0 Resolution Process A Racemic Amine in Solvent B Add Chiral Acid (e.g., (+)-Tartaric Acid) A->B C Cool & Crystallize B->C D Filter to Isolate Diastereomeric Salt C->D E Liberate Free Amine with Base D->E F Extract & Purify E->F G (R)-Enantiomer F->G

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.[7][8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.0 ppm range), the diastereotopic protons of the dioxane ring (δ 3.8-4.5 ppm), and the aminomethyl protons (δ 2.8-3.2 ppm). The coupling patterns (J-coupling) provide information about the connectivity of the atoms.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include those for the aromatic carbons (δ 115-145 ppm), the dioxane carbons (δ 60-75 ppm), and the aminomethyl carbon (δ ~45 ppm).

¹H NMR (Expected Shifts in CDCl₃) ¹³C NMR (Expected Shifts in CDCl₃)
δ 6.8-7.0 (m, 4H, Ar-H)δ 143-144 (2C, Ar C-O)
δ 4.3-4.5 (m, 1H, O-CH-CH₂)δ 121-123 (2C, Ar C-H)
δ 3.8-4.2 (m, 2H, O-CH₂)δ 117-118 (2C, Ar C-H)
δ 2.9-3.1 (m, 2H, CH-CH₂-N)δ 70-72 (1C, O-CH-CH₂)
δ 1.5-1.7 (br s, 2H, NH₂)δ 64-65 (1C, O-CH₂)
δ 45-47 (1C, CH-CH₂-N)

(Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and concentration.)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the resolved amine.[9]

Methodology:

  • Column: A chiral stationary phase (CSP) is used, such as one based on cyclodextrin or polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used.

  • Detection: UV detection is common, monitoring at a wavelength where the benzodioxan chromophore absorbs (e.g., 254 nm or 280 nm).

  • Principle: The chiral stationary phase interacts differently with the (R) and (S) enantiomers, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • MS: Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z corresponding to the molecular formula C₉H₁₂NO₂⁺.

  • IR: The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), the C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and the C-O ether stretches (~1250 cm⁻¹).

Applications in Drug Discovery

The (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine scaffold is a valuable starting material for the synthesis of libraries of chiral compounds for screening against various biological targets. Its derivatives have shown promise as potent and selective antagonists for G-protein coupled receptors (GPCRs).

  • α₂-Adrenoceptor Antagonists: Derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6]

  • Dopamine D₄ Receptor Ligands: The benzodioxan core has been incorporated into selective antagonists for the D₄ receptor, which is a target for neuropsychiatric disorders such as schizophrenia.[10][11] The specific stereochemistry is crucial for achieving high selectivity over other dopamine receptor subtypes (D₂, D₃).[10]

The ability to synthesize the pure (R)-enantiomer allows for the exploration of stereospecific structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates with improved therapeutic windows.

References

  • Mageswaran, P., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(2). Available at: [Link]

  • Shukla, D. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • Calmel, F., et al. (2000). New substituted 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of Medicinal Chemistry, 43(20), 3874-3885. Available at: [Link]

  • Young, L. C., & Wilde, A. D. (1995). Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. Drugs, 49(2), 295-320. Available at: [Link]

  • Goel, N., et al. (2023). Doxazosin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia contributors. (2024). Doxazosin. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • U.S. Food and Drug Administration. (Revised: June 2023). CARDURA (doxazosin) Label. Available at: [Link]

  • Shinde, D. B., et al. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India, 17(Special Issue 1). Available at: [Link]

  • Lee, J., et al. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes, 11(4), 284. Available at: [Link]

  • Gionfriddo, G., et al. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Inorganic Chemistry, 18, 91-99. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,4-Benzodioxan Moiety in Drug Discovery

The 1,4-benzodioxan ring system is a common structural motif in a variety of pharmacologically active compounds. Its rigid, bicyclic structure often imparts favorable pharmacokinetic properties and provides a scaffold for the precise spatial orientation of functional groups necessary for receptor binding. Derivatives of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine have been investigated for their activity as α2-adrenoceptor antagonists, which have potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Furthermore, related structures have been explored as potent and selective antagonists for dopamine D4 receptors, highlighting their relevance in the treatment of neuropsychiatric disorders such as schizophrenia.[2]

Given the stereospecific nature of many biological receptors, the synthesis and characterization of enantiomerically pure compounds like (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine are critical. Spectroscopic analysis provides the foundational data for confirming the chemical identity and stereochemical integrity of such molecules.

Synthesis Pathway

A plausible synthetic route to obtain (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine can be adapted from established methods for similar chiral 1,4-benzodioxan derivatives. The following proposed pathway leverages a chiral starting material to establish the desired stereochemistry.

Synthesis_Pathway cluster_0 Asymmetric Synthesis catechol Catechol epoxide (R)-2-(tosyloxymethyl) -2,3-dihydrobenzo[b] [1,4]dioxine catechol->epoxide Base (e.g., K2CO3) Solvent (e.g., DMF) glycidyl_tosylate (R)-Glycidyl tosylate glycidyl_tosylate->epoxide azide (S)-2-(azidomethyl) -2,3-dihydrobenzo[b] [1,4]dioxine epoxide->azide Sodium Azide (NaN3) SN2 reaction amine (R)-(2,3-dihydrobenzo[b] dioxin-2-yl)methanamine azide->amine Reduction (e.g., H2, Pd/C or LiAlH4)

Figure 1: Proposed synthetic pathway for (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the protons of the dioxin ring, and the aminomethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic (C₆H₄)6.80 - 6.95Multiplet-4H
-OCH₂- (dioxin ring)3.90 - 4.40Multiplet-2H
-CH- (chiral center)3.60 - 3.80Multiplet-1H
-CH₂NH₂2.80 - 3.10Multiplet-2H
-NH₂1.50 - 2.50Broad Singlet-2H

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the concentration of the sample.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-O)142.0 - 144.0
Aromatic (C-H)115.0 - 123.0
-OCH- (chiral center)70.0 - 75.0
-OCH₂- (dioxin ring)63.0 - 67.0
-CH₂NH₂45.0 - 50.0
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_nmr NMR Sample Preparation and Analysis sample_prep Sample Preparation: - Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated solvent (e.g., CDCl3). - Add a small amount of TMS as an internal standard. - Filter the solution into a 5 mm NMR tube. instrument_setup Instrument Setup: - Place the sample in the NMR spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. sample_prep->instrument_setup data_acquisition Data Acquisition: - Acquire a ¹H NMR spectrum using a standard pulse sequence. - Acquire a ¹³C NMR spectrum, potentially using a DEPT sequence to aid in assignment. instrument_setup->data_acquisition data_processing Data Processing: - Apply Fourier transformation to the raw data. - Phase the spectrum and correct the baseline. - Calibrate the chemical shift scale using the TMS signal (0.00 ppm). data_acquisition->data_processing data_analysis Data Analysis: - Integrate the peaks in the ¹H spectrum. - Determine the multiplicities and coupling constants. - Assign the peaks to the respective protons and carbons. data_processing->data_analysis

Figure 2: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Spectral Data

The IR spectrum of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine would show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, and the C-O bonds of the ether linkages.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend (primary amine)1590 - 1650Medium to Strong
C=C Aromatic Ring Stretch1450 - 1600Medium
C-O Ether Stretch1200 - 1300Strong
C-N Stretch1020 - 1250Medium to Weak

Note: The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[3][4]

Experimental Protocol for IR Spectroscopy

For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Ion Predicted m/z
[M+H]⁺166.0863

Calculated for C₉H₁₂NO₂⁺

Under harsher ionization conditions, such as Electron Ionization (EI), characteristic fragmentation patterns would emerge. A likely fragmentation pathway would involve the loss of the aminomethyl group.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_ms Mass Spectrometry Analysis sample_infusion Sample Introduction: - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). - Infuse the sample solution directly into the ion source. ionization Ionization: - Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for molecular weight determination or Electron Ionization (EI) for fragmentation analysis. sample_infusion->ionization mass_analysis Mass Analysis: - Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight). ionization->mass_analysis detection Detection and Data Analysis: - Detect the ions and generate a mass spectrum. - Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural information. mass_analysis->detection

Figure 3: A general workflow for mass spectrometry analysis.

Chiroptical Spectroscopy

Since the target molecule is chiral, chiroptical techniques are essential to confirm the absolute configuration of the enantiomer.

Specific Rotation

Measurement of the specific rotation using a polarimeter will distinguish the (R)- and (S)-enantiomers, which will rotate plane-polarized light in equal but opposite directions. The sign of the rotation (+ or -) for the R-enantiomer would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to confirm the absolute configuration, often by comparison with theoretical calculations. For chromophores like the 2,3-dihydrobenzo[b]dioxin system, the Cotton effects observed in the CD spectrum are characteristic of the helicity of the dioxin ring, which is directly related to the stereochemistry at the chiral center.

Conclusion

The comprehensive spectroscopic characterization of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a critical step in its application in drug discovery and development. This guide provides a detailed framework for its analysis using NMR, IR, and mass spectrometry, including predicted spectral data and standardized experimental protocols. Furthermore, it highlights the necessity of chiroptical methods to confirm the enantiomeric purity and absolute configuration of this chiral molecule. By following these guidelines, researchers can ensure the quality and reproducibility of their synthetic and biological studies involving this important pharmacological scaffold.

References

  • PubChem. (2,3-Dihydrobenzo[b][5][6]dioxin-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 1-(2,3-Dihydrobenzo[ b][5][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Perdicchia, D., et al. (2004). New substituted 1-(2,3-dihydrobenzo[5][6]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of medicinal chemistry, 47(24), 5917–5927. [Link]

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural elucidation is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous characterization of these molecules. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of ¹H and ¹³C NMR analysis as applied to 1,4-benzodioxane derivatives. We will explore the foundational principles of NMR, the characteristic spectral signatures of the benzodioxane core, the profound influence of substituents, validated experimental workflows, and the application of advanced two-dimensional (2D) NMR techniques for complete structural assignment.

Chapter 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzodioxane motif is a cornerstone in modern medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] This versatile scaffold is a key component in compounds designed as α1-adrenoreceptor antagonists, 5-HT1A receptor agonists, and potential anticancer agents.[2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for interacting with biological targets.[1] The development of novel therapeutics, from neurotrophic agents to telomerase inhibitors, frequently involves the synthesis of new 1,4-benzodioxane derivatives.[4] Consequently, the ability to rapidly and accurately determine the precise structure, including regiochemistry and stereochemistry, is paramount. NMR spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed atomic-level information essential for advancing a compound from hit-to-lead and beyond.[5]

Chapter 2: Foundational Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[6] It provides unparalleled insight into the structure of organic molecules by mapping the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[7]

The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angles between atoms.

  • Signal Multiplicity: The number of peaks in a multiplet is determined by the number of adjacent, non-equivalent protons plus one (the n+1 rule).

A comprehensive understanding of these parameters is the foundation upon which the structural elucidation of complex molecules like 1,4-benzodioxane derivatives is built.[8]

Chapter 3: NMR Spectral Signature of the 1,4-Benzodioxane Core

To interpret the spectra of substituted derivatives, one must first understand the spectral features of the parent 1,4-benzodioxane molecule.

Structure and Numbering Convention

A standardized numbering system is crucial for unambiguous spectral assignment. The IUPAC numbering for the 1,4-benzodioxane scaffold is as follows:

Caption: General workflow for NMR analysis of small molecules.

Chapter 6: Advanced Structural Elucidation with 2D NMR

While 1D NMR provides essential information, complex substitution patterns or stereochemistry often require the use of 2D NMR experiments. [9]These techniques correlate signals based on their interactions, spreading the information across two frequency axes to resolve overlap and reveal connectivity. [10][11]

The Logic of 2D NMR Integration

The core principle is to use a suite of experiments to build the molecular structure piece by piece, validating each connection with orthogonal data. [12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems, such as the protons on the dioxane ring or adjacent protons on the aromatic ring. [13]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon it is directly attached to (one-bond correlation). This is the most reliable way to assign the ¹³C signals for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular skeleton. HMBC shows correlations between protons and carbons that are separated by two or three bonds. Causality: This is the key experiment used to connect structural fragments. For instance, an HMBC correlation from the aliphatic protons on the C-2/C-3 positions of the dioxane ring to the aromatic quaternary carbons (C-4a/C-8a) definitively links the two ring systems. Similarly, correlations from a substituent's protons to the benzodioxane core confirm its point of attachment.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. This is crucial for determining relative stereochemistry, for example, the cis or trans relationship of substituents on the dioxane ring.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_analysis Structural Information Derived H1_NMR ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) Assignments Assign C-H Pairs C13_NMR->Assignments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Assignments HMBC HMBC (Long-Range C-H Bonds) Connectivity Connect Fragments & Substituents HMBC->Connectivity NOESY NOESY (Through-Space Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Assignments->Connectivity Structure Final Verified Structure Connectivity->Structure Stereochem->Structure

Caption: Logical integration of 2D NMR data for structure elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of 1,4-benzodioxane derivatives is a multi-faceted process that relies on a strong foundational understanding of NMR principles, a systematic experimental approach, and the strategic application of advanced 2D techniques. By carefully analyzing chemical shifts, coupling patterns, and correlation data from experiments like COSY, HSQC, and HMBC, researchers can confidently piece together the molecular puzzle. This guide provides a robust framework for scientists in drug discovery to leverage the full power of NMR, ensuring the accurate and efficient structural characterization of this vital class of pharmacologically active molecules.

References

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kessler, H., et al. (1998). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Akssira, M., et al. (2002). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Sartori, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. University of Milan Archives. Available at: [Link]

  • Hussain, J., et al. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • Wilson, N., & Zehr, R. D. (1982). 13C NMR Substituent Effects on para-Substituted Tolans. Journal of Organic Chemistry. Available at: [Link]

  • Sivasakthi, V., & Kumar, M. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • University of Georgia. (2023). Small molecule NMR sample preparation. NMR Blog. Available at: [Link]

  • Jaspars, M., & Pascoe, K. (1997). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports. Available at: [Link]

  • University of Pennsylvania. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. UPenn. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Sgrignani, J., et al. (2023). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University Course Catalog. Available at: [Link]

Sources

The Biological Activity of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs: From Stereochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of synthetic and natural compounds with significant therapeutic value.[1][2][3] Its rigid structure and ability to be functionalized make it a privileged scaffold for interacting with various biological targets.[1][2] This guide delves into the critical role of chirality in defining the biological activity of these motifs. The spatial orientation of substituents at the C2 stereocenter has a profound impact on pharmacological activity, often dictating receptor affinity, selectivity, and functional outcome.[4][5] We will explore the diverse therapeutic applications stemming from this stereochemical sensitivity, including adrenergic and serotonergic receptor modulation, anticancer activity, and antimicrobial effects. Furthermore, this document provides practical, field-proven methodologies for the synthesis, chiral separation, and biological evaluation of these potent molecules, offering a comprehensive resource for professionals in drug discovery and development.

The Stereochemical Imperative: Why Chirality is Paramount

The 2,3-dihydro-1,4-benzodioxane structure, while seemingly simple, contains a chiral center at the C2 position (and potentially others depending on substitution), which gives rise to enantiomers—non-superimposable mirror images.[1] In pharmacology, it is a well-established principle that enantiomers can exhibit dramatically different biological activities.[6] This phenomenon arises from the three-dimensional nature of biological receptors and enzymes, which selectively interact with only one enantiomer of a chiral ligand, much like a key fits a specific lock.[7]

This stereoselectivity is fundamental to the activity of benzodioxane derivatives. The absolute configuration at the C2 position dictates how the molecule docks into a binding pocket, influencing its affinity and efficacy.[4][5] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be inactive, less active, or even contribute to undesirable side effects.[6] A fascinating aspect of some benzodioxane derivatives is the observation of reversed enantioselectivity, where each enantiomer preferentially binds to a different receptor, opening avenues for developing highly specific drugs from a single racemic mixture.[8] Understanding and controlling the stereochemistry is, therefore, not merely an academic exercise but a critical necessity for designing safe and effective therapeutic agents.

Key Pharmacological Activities & Mechanisms

The versatility of the chiral benzodioxane scaffold has led to the development of compounds targeting a wide array of biological systems.[2][3]

Adrenergic Receptor Modulation

One of the most well-documented activities of benzodioxane derivatives is their interaction with α-adrenergic receptors (α-ARs), particularly as antagonists.[3][4] These receptors are pivotal in regulating vasoconstriction and smooth muscle tone.

  • Mechanism of Action: Chiral benzodioxane compounds can act as competitive antagonists at α1-adrenoceptors. By blocking the binding of endogenous catecholamines like norepinephrine, they inhibit the Gq-protein coupled signaling cascade. This prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately leads to decreased intracellular calcium levels and smooth muscle relaxation. This mechanism is fundamental to their use as antihypertensive agents.[1]

G cluster_membrane NE Norepinephrine (Agonist) a1AR α1-Adrenergic Receptor NE->a1AR Binds & Activates BDX Benzodioxane (Antagonist) BDX->a1AR Binds & Blocks Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 → ↑ Ca²⁺ PLC->IP3 Catalyzes Response Smooth Muscle Contraction IP3->Response

Caption: Simplified α1-Adrenergic Receptor Signaling Pathway and Antagonism.

  • Structure-Activity Relationship (SAR): The (S)-enantiomer of many 2-substituted benzodioxanes often shows higher affinity for α1-ARs. For instance, unichiral 8-substituted analogues of the classic antagonist WB4101 have been profiled, revealing potent and selective α1B-adrenoceptor antagonists.[1]

Table 1: Enantioselectivity at Adrenergic Receptors

Compound Enantiomer Target Receptor Binding Affinity (Ki, nM) Reference
WB4101 Analogue (S) α1D-AR 0.5 [9]
WB4101 Analogue (R) α1D-AR >1000 [9]
Dioxane Derivative (R)-4 α1D-AR 1.8 [8]

| Dioxane Derivative | (S)-4 | α1D-AR | 35.8 |[8] |

Serotonergic System Interaction

Derivatives of 1,4-benzodioxane are also potent ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[3][9]

  • Reversed Enantioselectivity: Studies have demonstrated that for certain benzodioxane-related structures, the stereochemical preference is inverted between adrenergic and serotonergic receptors.[8] For example, while the (R)-enantiomer of a compound might be a potent α1D-AR antagonist, its (S)-counterpart can act as a potent and selective 5-HT1A receptor agonist.[8] This remarkable property allows for the development of two distinct pharmacological agents from a single chiral precursor.

  • Therapeutic Implications: A selective 5-HT1A full agonist could serve as a novel antidepressant or neuroprotective agent.[9][10] The ability to design molecules with such high receptor specificity based on stereochemistry is a significant advantage in modern drug discovery, minimizing off-target effects.

Table 2: Reversed Enantioselectivity Profile

Compound Enantiomer Target Receptor Binding Affinity (Ki, nM) Functional Activity Reference
Dioxane Derivative 2 (S) 5-HT1A 1.3 Agonist [8]
Dioxane Derivative 2 (R) 5-HT1A 25.1 - [8]
Dioxane Derivative 2 (S) α1A-AR >1000 Antagonist [8]

| Dioxane Derivative 2 | (R) | α1A-AR | 134 | Antagonist |[8] |

Anticancer Activity

The 1,4-benzodioxane scaffold is increasingly being recognized as a promising template for the development of novel anticancer agents.[11][12] These compounds have been shown to exert their effects through various mechanisms.

  • PI3K/AKT Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell growth and survival and is often dysregulated in cancer.[11] Benzodioxane-based molecules have been developed as selective inhibitors of the PI3K-α isozyme, demonstrating efficacy in mouse xenograft tumor models.[11]

  • Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, which allows cancer cells to divide indefinitely. Certain 1,3,4-oxadiazolyl benzodioxanes have been identified as potent inhibitors of telomerase, leading to antitumor activity against several cancer cell lines.[11]

  • α1D-AR Dependent Cytotoxicity: In human prostate cancer cells (PC-3), the anticancer activity of some chiral benzodioxane derivatives has been directly linked to their antagonism at the α1D-adrenoceptor subtype.[8] The (R)-enantiomer, which was the more potent α1D-AR antagonist, also exhibited the strongest cytotoxic effect.[8]

Table 3: Anticancer Activity of Benzodioxane Derivatives

Compound Mechanism/Target Cancer Cell Line Activity (IC50) Reference
Compound 31 PI3K-α inhibitor - 34 nM [11]
Compound 35 Telomerase inhibitor HEPG2, HELA, etc. 1.27 µM [11]
(R)-4 α1D-AR antagonist PC-3 (Prostate) Potent Cytotoxicity [8]

| Thiadiazole-Benzodioxan | - | HEPG2 (Liver) | 10.28 µg/mL |[13] |

Antimicrobial and Other Bioactivities

The pharmacological profile of benzodioxanes extends beyond the aforementioned areas.

  • Antibacterial/Antifungal: Certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant in vitro activity against pathogenic bacterial and fungal strains.[14] Novel benzodioxane-based inhibitors have also been designed to target the FtsZ protein, which is essential for bacterial cell division, showing promise against multidrug-resistant Staphylococcus aureus (MRSA).[15]

  • Anti-inflammatory and Antioxidant: Derivatives have been synthesized that exhibit anti-inflammatory and moderate antioxidant properties.[3][14]

  • Antihepatotoxic: Naturally occurring flavanolignans containing the benzodioxane framework, such as silybin, are known for their antihepatotoxic (liver-protective) effects.[3]

Methodological Insights: Synthesis and Chiral Separation

Harnessing the therapeutic potential of chiral benzodioxanes requires robust methods for their synthesis and, critically, for the separation of their enantiomers.

General Synthetic Approach

The synthesis of the chiral 2,3-dihydro-1,4-benzodioxane core often starts from catechols (1,2-dihydroxybenzene) or their derivatives. An electrochemical approach, for instance, involves the anodic oxidation of a catechol to an o-quinone, which then undergoes a Diels-Alder reaction with an enamine to form the 2-amino-2,3-dihydro-1,4-benzodioxane structure.[16] More conventional methods often involve nucleophilic substitution reactions.[12][14]

G cluster_synthesis General Synthetic Workflow Start Catechol Derivative Step1 Reaction with Chiral Epoxide or Equivalent Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product Racemic or Enantioenriched Benzodioxane Step2->Product

Caption: Generalized Synthetic Pathway to Chiral Benzodioxanes.

Protocol: Enantiomeric Separation by Chiral HPLC

The separation of enantiomers is essential for evaluating the biological activity of each isomer independently.[7][17] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[18]

Causality: The principle behind this protocol is differential interaction. A CSP is itself chiral, creating a chiral environment. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will have a stronger (or different type of) interaction with the CSP than the other, causing it to be retained on the column longer. This difference in retention time allows for their separation and quantification.

G cluster_workflow Chiral HPLC Separation Workflow Prep 1. Sample Preparation Dissolve racemic mixture in mobile phase. Inject 2. Injection Inject precise volume onto HPLC system. Prep->Inject Column 3. Separation on CSP (e.g., polysaccharide-based column) Inject->Column Detect 4. Detection (e.g., UV Detector at 254 nm) Column->Detect Analyze 5. Data Analysis Chromatogram shows two separated peaks. Detect->Analyze

Caption: Experimental Workflow for Chiral HPLC Separation.

Step-by-Step Protocol:

  • System and Column Selection:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are highly versatile and a common first choice. Examples include Chiralcel® OD-H or Chiralpak® AD-H columns.

  • Mobile Phase Preparation:

    • Justification: The mobile phase composition is critical for achieving separation (resolution). A typical mobile phase for normal-phase chiral chromatography consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to balance retention time and resolution.

    • Example: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Filter through a 0.45 µm filter and degas thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the racemic 2,3-dihydro-1,4-benzodioxane derivative.

    • Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Self-Validation Check: The sample must be fully dissolved to prevent column blockage and ensure reproducible injections.

  • Chromatographic Conditions:

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25 °C using a column oven for reproducibility.

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Execution and Data Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject the sample and run the analysis.

    • The output will be a chromatogram. Successful separation will show two distinct peaks, one for each enantiomer.

    • Validation: The area under each peak should be approximately equal for a true racemic mixture. The resolution between the two peaks (Rs) should be greater than 1.5 for baseline separation.

  • Optimization (If Necessary):

    • If separation is poor, adjust the ratio of the mobile phase modifier. Increasing the percentage of alcohol (e.g., from 10% to 15% isopropanol) will generally decrease retention times but may also affect resolution.

    • Try a different CSP if a polysaccharide-based column does not provide adequate separation.

Conclusion and Future Perspectives

The chiral 2,3-dihydro-1,4-benzodioxane motif continues to be a highly productive scaffold in medicinal chemistry. Its true potential is unlocked only through a deep understanding and precise control of its stereochemistry. The profound influence of the C2 stereocenter on biological activity—driving affinity for targets ranging from adrenoceptors to bacterial enzymes—underscores the necessity of chiral-specific design and evaluation in drug development.

Future research will likely focus on leveraging the unique properties of this scaffold to design next-generation therapeutics. This includes the development of dual-action ligands from a single racemic precursor, the creation of highly selective inhibitors for novel anticancer targets, and the exploration of new derivatives to combat antimicrobial resistance. As synthetic and analytical techniques for chiral chemistry continue to advance, the journey from a chiral benzodioxane motif to a life-saving medicine becomes ever more achievable.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6595-6608. [Link]

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]

  • Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1865. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 118-132. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6595-6608. [Link]

  • Artini, M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 27(19), 6296. [Link]

  • Lamouroux, C., et al. (2016). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry, 14(39), 9335-9343. [Link]

  • Chen, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Frontiers in Bioengineering and Biotechnology, 11, 1205631. [Link]

  • ResearchGate. (n.d.). chiral-separation-techniques-a-practical-approach.pdf. [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing chiral 2,3-dihydro-1,4-benzodioxane ring motifs. [Link]

  • Chen, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Frontiers in Bioengineering and Biotechnology, 11, 1205631. [Link]

  • Baker, G. B., & Prior, T. I. (2002). Stereochemistry and Drug Efficacy and Development: Relevance of Chirality to Antidepressant and Antipsychotic Drugs. Annals of Medicine, 34(7-8), 547-553. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Current Pharmaceutical Analysis, 19(6), 395-407. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ChemInform. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives Containing 1,4-Benzodioxan as Potential Antitumor Agents. ChemInform, 46(39). [Link]

  • Srinivasu, M. K., & Veeresham, C. (2004). Chiral Drug Separation. Encyclopedia of Medical Devices and Instrumentation. [Link]

  • MDPI. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(30), 7936-7952. [Link]

Sources

The 1,4-Benzodioxane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The enduring quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as foundations for successful drugs, earning the designation of "privileged scaffolds." The 1,4-benzodioxane moiety is a quintessential example of such a scaffold, demonstrating remarkable versatility and a consistent presence in a wide array of biologically active compounds. This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the 1,4-benzodioxane core, its intrinsic properties, and its pivotal role in the design and development of innovative therapeutics. We will delve into the synthetic strategies employed to access this scaffold, explore its diverse pharmacological applications with a focus on anticancer, antibacterial, and central nervous system targets, and dissect the critical structure-activity relationships that govern its biological effects.

The Allure of a Privileged Scaffold: Physicochemical and Structural Attributes

The 1,4-benzodioxane scaffold is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This seemingly simple arrangement confers a unique combination of structural and physicochemical properties that are highly advantageous for drug design. The benzene ring provides a rigid anchor for substituent placement and can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The non-planar, conformationally flexible 1,4-dioxane ring, on the other hand, allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with the three-dimensional architecture of binding sites. This inherent conformational flexibility enables 1,4-benzodioxane derivatives to adapt to the specific topographies of diverse biological targets.[1]

From a physicochemical standpoint, the 1,4-benzodioxane core is relatively non-polar and metabolically stable. The ether linkages in the dioxane ring are generally resistant to enzymatic cleavage, contributing to favorable pharmacokinetic profiles. Furthermore, the scaffold is readily amenable to chemical modification at multiple positions on both the aromatic and heterocyclic rings, providing a rich platform for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[2]

Synthetic Avenues to the 1,4-Benzodioxane Core

The construction of the 1,4-benzodioxane ring system is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. A common and versatile approach involves the Williamson ether synthesis, where a catechol derivative is reacted with a 1,2-dihaloethane in the presence of a base. This method allows for the introduction of substituents on the benzene ring by starting with appropriately substituted catechols.

A frequently employed strategy to introduce functionality at the 2-position of the dioxane ring, a key site for modulating biological activity, starts from a substituted catechol and a suitable three-carbon building block. For instance, the reaction of a catechol with epichlorohydrin or a related epoxide furnishes a 2-hydroxymethyl-1,4-benzodioxane derivative, which can be further elaborated.

Below is a representative, detailed protocol for the synthesis of a 2-substituted 1,4-benzodioxane derivative, a common intermediate in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

This protocol outlines a typical multi-step synthesis to obtain a key 1,4-benzodioxane intermediate.

Step 1: Synthesis of 2-(phenoxymethyl)oxirane

  • To a stirred solution of phenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add epichlorohydrin (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(phenoxymethyl)oxirane.

Step 2: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol

  • Prepare a solution of catechol (1 equivalent) and a base such as sodium hydroxide (2.2 equivalents) in a mixture of water and a suitable organic solvent like dimethylformamide (DMF).

  • Add the 2-(phenoxymethyl)oxirane (1 equivalent) dissolved in a minimal amount of the organic solvent to the catechol solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Step 3: Synthesis of 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine

  • Dissolve 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a phosphine reagent such as triphenylphosphine (1.2 equivalents).

  • Add a source of azide, for example, diphenylphosphoryl azide (DPPA) (1.2 equivalents), dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to obtain 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine.

Step 4: Synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

  • Dissolve the 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, palladium on activated carbon (10% w/w), to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine, which can often be used in the next step without further purification.

Therapeutic Applications of the 1,4-Benzodioxane Scaffold

The versatility of the 1,4-benzodioxane scaffold is evident in the broad spectrum of its biological activities. Derivatives of this privileged core have been investigated and developed for a multitude of therapeutic areas.

Central Nervous System (CNS) Activity: Modulators of Adrenergic and Serotonergic Receptors

One of the most well-established therapeutic areas for 1,4-benzodioxane derivatives is the modulation of G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems, particularly α-adrenergic and serotonin (5-HT) receptors.[3]

α-Adrenergic Receptor Antagonists:

The 1,4-benzodioxane moiety is a key structural feature of several potent and selective α1-adrenergic receptor antagonists.[4] A prime example is Doxazosin , a drug widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[5] Doxazosin features a 2-(4-(2-furoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline moiety attached to a 1,4-benzodioxane ring. The benzodioxane portion plays a crucial role in the high-affinity binding of the molecule to the α1-adrenoceptor.

The antagonism of α1-adrenergic receptors by these compounds leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in vasodilation and improved urinary flow, respectively.

Serotonin (5-HT) Receptor Ligands:

The 1,4-benzodioxane scaffold has also been extensively utilized in the development of ligands for various serotonin receptor subtypes. For instance, derivatives of 2-(aminomethyl)-1,4-benzodioxane have been shown to act as potent 5-HT1A receptor agonists and antagonists, with potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders. The orientation of the aminomethyl side chain, dictated by the stereochemistry at the C2 position of the dioxane ring, is often critical for receptor affinity and functional activity.[6]

Signaling Pathway of α1-Adrenergic Receptor Antagonism

The therapeutic effects of 1,4-benzodioxane-based α1-antagonists are mediated through the blockade of the canonical Gq/11 signaling pathway.

Gq_signaling cluster_receptor α1-Adrenergic Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Ligand Norepinephrine/ Epinephrine Receptor α1-AR Ligand->Receptor Activates Gq Gαq/11 Receptor->Gq Activates Antagonist 1,4-Benzodioxane Antagonist (e.g., Doxazosin) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates GDP GDP GTP GTP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle PKC->Smooth_muscle

Caption: α1-Adrenergic receptor signaling pathway and its blockade.

Signaling Pathway of 5-HT1A Receptor Modulation

1,4-Benzodioxane derivatives can act as either agonists or antagonists at 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o).

Gi_signaling cluster_receptor 5-HT1A Receptor cluster_gprotein G-Protein cluster_effector Effectors Ligand Serotonin (5-HT) Receptor 5-HT1A-R Ligand->Receptor Activates Gi Gαi/o Receptor->Gi Activates Modulator 1,4-Benzodioxane Agonist/Antagonist Modulator->Receptor Modulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates GDP GDP GTP GTP cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A receptor signaling pathway.

Anticancer Activity

The 1,4-benzodioxane scaffold has emerged as a promising template for the development of novel anticancer agents.[5][7] Its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, certain 1,4-benzodioxane-containing compounds have demonstrated potent inhibitory activity against histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[8] Others have been found to target topoisomerases, crucial enzymes for DNA replication and repair.

A notable example is a series of 1,4-benzodioxane-hydrazone derivatives that have shown significant anti-proliferative activity against a panel of cancer cell lines, with some compounds exhibiting potent and selective activity against melanoma.[7] The proposed mechanism of action for some of these compounds involves the inhibition of the mTOR kinase signaling pathway, a critical regulator of cell growth and proliferation.[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring of the 1,4-benzodioxane scaffold significantly influence anticancer activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance cytotoxicity in some series.

  • The Hydrazone Linker: In the case of 1,4-benzodioxane-hydrazones, the linker plays a crucial role in the molecule's interaction with its biological target. Modifications to the hydrazone moiety can modulate the compound's electronic properties and conformational flexibility, thereby impacting its anticancer potency.[7]

  • Substitution at the 2-Position: The introduction of various functionalities at the 2-position of the dioxane ring has been a fruitful strategy for developing novel anticancer agents. The stereochemistry at this position can also be a critical determinant of activity.

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The 1,4-benzodioxane scaffold has been explored as a promising starting point for the development of such agents.[9][10]

Derivatives of 1,4-benzodioxane have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria. One of the key molecular targets for some of these compounds is the bacterial cell division protein FtsZ. FtsZ is a highly conserved protein in bacteria and is essential for cell division, making it an attractive target for the development of new antibiotics.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • The Linker: In a series of 1,4-benzodioxane-benzamide FtsZ inhibitors, the length and nature of the linker connecting the benzodioxane moiety to the benzamide pharmacophore were found to be critical for antibacterial activity. Lengthening the linker from a methylenoxy to an ethylenoxy group significantly enhanced the antimicrobial effect.[10]

  • Substitution on the Benzamide Ring: The substitution pattern on the benzamide portion of the molecule is also crucial for potent FtsZ inhibition and antibacterial activity.

  • The 1,4-Benzodioxane Moiety: The 1,4-benzodioxane ring itself is a key contributor to the binding of these inhibitors to FtsZ, likely through hydrophobic and hydrogen bonding interactions within the binding pocket.

Data Presentation: Bioactivity of 1,4-Benzodioxane Derivatives

Compound ClassTargetRepresentative CompoundBioactivityReference
α1-Adrenergic Antagonists α1-AdrenoceptorDoxazosinKi = 0.6 - 2.5 nM[5]
Anticancer Agents mTOR Kinase1,4-Benzodioxane-hydrazone (7e)IC50 = 5.47 µM[7]
Anticancer Agents Melanoma Cell Lines (UACC-62)1,4-Benzodioxane-hydrazone (7e)GI50 = 0.27 µM[7]
Antibacterial Agents FtsZFZ-95 (naphthodioxane analog)MIC (S. aureus) = 0.5 µg/mL[10]
Antibacterial Agents FtsZFZ-100 (tetrahydronaphthodioxane analog)MIC (S. aureus) = 0.25 µg/mL[10]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is essential to employ well-validated experimental protocols. The following section provides a detailed, step-by-step methodology for a key in vitro assay used to characterize the interaction of 1,4-benzodioxane derivatives with their biological targets.

Protocol: α1-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the α1-adrenergic receptor.[11][12]

1. Membrane Preparation:

  • Homogenize the tissue of interest (e.g., rat cerebral cortex) or cultured cells expressing the α1-adrenergic receptor in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[11]

  • Resuspend the membrane pellet in fresh ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay:

  • In a 96-well plate, set up the following reaction mixtures in a final volume of 250 µL:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]-prazosin at a concentration close to its Kd), and 150 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), and 100 µL of assay buffer.

    • Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 150 µL of the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start homogenize Homogenize Tissue/Cells start->homogenize end End centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (40,000 x g) centrifuge1->centrifuge2 resuspend Resuspend Pellet in Assay Buffer centrifuge2->resuspend quantify Quantify Protein Concentration resuspend->quantify store Store at -80°C quantify->store setup Set up Reactions in 96-well Plate (Total, Non-specific, Competition) store->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff determine_ic50->calculate_ki calculate_ki->end

Sources

An In-Depth Technical Guide to (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine Derivatives and Analogs: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a versatile and enduring scaffold in medicinal chemistry, consistently featured in the design of a diverse array of bioactive molecules.[1] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for achieving specific interactions with biological targets. This guide focuses on a particularly significant chiral derivative, (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, and its analogs. These compounds have garnered considerable interest as modulators of key neurological pathways, demonstrating potential therapeutic applications in a range of central nervous system (CNS) disorders.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthesis, pharmacological properties, structure-activity relationships (SAR), and analytical methodologies pertinent to this important class of compounds. The narrative is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery and development endeavors.

I. Synthetic Strategies: Accessing the Chiral Core and its Derivatives

The synthesis of enantiomerically pure (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine and its derivatives is a critical first step in their development. The stereochemistry at the C2 position of the benzodioxane ring is often crucial for biological activity.[2] Both asymmetric synthesis and chiral resolution of a racemic mixture are viable approaches.

Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes

A robust method for the synthesis of enantiomerically enriched 2-substituted 1,4-benzodioxanes involves the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines.[3] This approach offers excellent enantioselectivity and is applicable to a range of substituents at the 2-position.

Experimental Protocol: Asymmetric Hydrogenation

  • Synthesis of the 1,4-Benzodioxine Precursor: The synthesis begins with the ring-closing metathesis of a suitably substituted catechol derivative.

  • Asymmetric Hydrogenation: The resulting 2-substituted 1,4-benzodioxine is then subjected to asymmetric hydrogenation using a chiral catalyst system, such as [Ir(cod)Cl]2/BIDIME-dimer, to yield the desired enantiomerically enriched 2-substituted 1,4-benzodioxane with high enantiomeric excess (up to 99:1 er).[3]

Causality: The choice of the chiral iridium catalyst is critical for achieving high enantioselectivity. The BIDIME-dimer ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond.

Synthesis of Idazoxan: A Key α2-Adrenoceptor Antagonist Analog

Idazoxan, a racemic 2-(2,3-dihydro-1,4-benzodioxan-2-yl)-4,5-dihydro-1H-imidazole, is a prominent analog that has been extensively studied for its α2-adrenoceptor antagonist activity.[4] Its synthesis provides a valuable template for the preparation of other derivatives with modifications on the imidazole ring.

Experimental Protocol: Synthesis of Idazoxan Hydrochloride

  • Formation of 2-cyano-1,4-benzodioxane: Catechol is reacted with 2-chloroacrylonitrile to yield 2-cyano-1,4-benzodioxane.[4]

  • Pinner Reaction: The nitrile is then treated with a solution of sodium methoxide in methanol, followed by the addition of ethylenediamine and methanolic hydrogen chloride at low temperature (0-10°C).[5]

  • Cyclization and Salt Formation: This sequence facilitates the formation of the imidazoline ring and subsequent precipitation of Idazoxan hydrochloride.

  • Purification: The crude product is purified by recrystallization from ethanol to yield an off-white crystalline solid.[5]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis_of_Idazoxan Catechol Catechol CyanoBenzodioxan 2-Cyano-1,4-benzodioxan Catechol->CyanoBenzodioxan Reaction Chloroacrylonitrile 2-Chloroacrylonitrile Chloroacrylonitrile->CyanoBenzodioxan Idazoxan Idazoxan CyanoBenzodioxan->Idazoxan Pinner Reaction & Cyclization NaOCH3_MeOH 1. NaOCH3, MeOH Ethylenediamine_HCl 2. Ethylenediamine, HCl

Caption: Synthetic scheme for Idazoxan.

II. Pharmacological Profile: Targeting Adrenergic and Dopaminergic Systems

Derivatives of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine have primarily been investigated for their activity at α-adrenergic and dopamine receptors, highlighting their potential in treating a variety of CNS disorders.

α2-Adrenoceptor Antagonism

The 1,4-benzodioxane scaffold is a key feature of many potent and selective α2-adrenoceptor antagonists.[4] These receptors are presynaptic autoreceptors that regulate the release of norepinephrine. Antagonism of α2-adrenoceptors leads to an increase in norepinephrine release, which can have antidepressant and other therapeutic effects.

Mechanism of Action

α2-Adrenoceptor antagonists competitively block the binding of norepinephrine to presynaptic α2-receptors on noradrenergic neurons. This disinhibition of the negative feedback loop results in an increased firing rate of these neurons and enhanced release of norepinephrine into the synaptic cleft.[6]

Alpha2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Noradrenergic Neuron NE_Vesicles Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicles->NE_Synapse Release Alpha2_Receptor α2-Adrenoceptor Alpha2_Receptor->NE_Vesicles Inhibits Release NE_Synapse->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenoceptor NE_Synapse->Postsynaptic_Receptor Binds & Activates Benzodioxane (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine Derivative (Antagonist) Benzodioxane->Alpha2_Receptor Blocks

Caption: Mechanism of α2-adrenoceptor antagonism.

In Vitro Assay: Radioligand Binding

The affinity of compounds for α2-adrenoceptors can be determined using radioligand binding assays. This involves incubating cell membranes expressing the receptor with a radiolabeled antagonist (e.g., [3H]-RX821002) in the presence of varying concentrations of the test compound.[7]

Experimental Protocol: α2-Adrenoceptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A-adrenoceptor subtype.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]-RX821002 and a range of concentrations of the test compound in a suitable buffer.

  • Filtration and Washing: Separate bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioactivity.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Causality: The choice of radioligand is crucial for assay specificity. [3H]-RX821002 is a selective α2-adrenoceptor antagonist, ensuring that the assay primarily measures binding to this receptor subtype.

In Vivo Model: Clonidine-Induced Hypothermia

The central α2-adrenoceptor agonist clonidine induces a dose-dependent decrease in body temperature in rodents. The ability of an α2-adrenoceptor antagonist to reverse this effect is a measure of its in vivo efficacy.

Dopamine D4 Receptor Antagonism

Certain (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine analogs have shown high affinity and selectivity for the dopamine D4 receptor.[8] The D4 receptor is implicated in the pathophysiology of schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[8][9]

Mechanism of Action

D4 receptor antagonists block the action of dopamine at these receptors, which are primarily located in the prefrontal cortex. By modulating dopaminergic neurotransmission in this brain region, these compounds can potentially alleviate cognitive and negative symptoms associated with schizophrenia and improve attention and executive function in ADHD.[10]

In Vitro Assay: Radioligand Binding

Similar to the α2-adrenoceptor assay, the affinity of compounds for the D4 receptor can be determined using a radioligand binding assay with cell membranes expressing the human D4 receptor and a suitable radioligand, such as [3H]-spiperone or [3H]-clozapine.[11]

Experimental Protocol: D4 Receptor Binding Assay

  • Membrane Preparation: Utilize membranes from a cell line (e.g., CHO or HEK293) stably transfected with the human dopamine D4 receptor.

  • Assay Conditions: Incubate the membranes with a specific concentration of the radioligand (e.g., [3H]-clozapine) and a range of concentrations of the test compound.[11]

  • Separation and Counting: Separate bound and free radioligand via rapid filtration and quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate IC50 and Ki values to determine the binding affinity of the test compound.

Trustworthiness: The use of a well-characterized cell line expressing a single receptor subtype ensures the specificity of the binding data.

III. Structure-Activity Relationships (SAR)

Systematic structural modifications of the (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine scaffold have provided valuable insights into the structural requirements for potent and selective activity at α-adrenergic and dopamine receptors.

SAR at α-Adrenoceptors

Studies on a series of 1,4-benzodioxan-related compounds have elucidated key structural features influencing affinity and selectivity for α1- and α2-adrenoceptors.[12][13]

CompoundModificationα1-AR Affinity (Ki, nM)α2-AR Affinity (Ki, nM)Selectivity (α1/α2)Reference
WB 41012-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan0.2100500[12]
Analog 1Replacement of dihydrodioxane with phenylDecreased--[12]
Analog 2Replacement of dihydrodioxane with pyrroleDecreased--[12]
Idazoxan2-(2-imidazolin-2-yl)-1,4-benzodioxan100010.001[14]
Methoxy-Idazoxan2-methoxy-IdazoxanIncreased α2 selectivity--[14]

Expertise & Experience: The data in the table clearly demonstrate that the 1,4-benzodioxane ring is a critical pharmacophore for α1-adrenoceptor antagonism in the WB 4101 series. Conversely, for α2-adrenoceptor antagonism, as seen with Idazoxan, the 2-substituent is the primary determinant of activity. The addition of a bulky group at the 2-position of the benzodioxan ring in Idazoxan analogs tends to increase α2-adrenergic receptor selectivity.[14]

SAR at Dopamine D4 Receptors

For D4 receptor antagonists, the nature of the substituent on the aminomethyl group is crucial for achieving high affinity and selectivity over other dopamine receptor subtypes.

IV. Analytical Methods: Ensuring Purity and Stereochemical Integrity

The development of robust analytical methods is essential for the characterization and quality control of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine and its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining enantiomeric purity.

Chiral HPLC

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide columns being particularly effective for a wide range of chiral compounds.[15] A Phenomenex Lux 3µ-Cellulose 1 column has been shown to be effective in resolving 2-substituted 1,4-benzodioxane derivatives.[2]

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Detection: Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Self-Validation: The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

Chiral_HPLC_Workflow Racemic_Sample Racemic Mixture of (R)- and (S)-enantiomers HPLC_System HPLC System Racemic_Sample->HPLC_System Injection Chiral_Column Chiral Stationary Phase (CSP) HPLC_System->Chiral_Column Mobile Phase Flow Detector UV Detector Chiral_Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal Data_Analysis Data Analysis (% ee calculation) Chromatogram->Data_Analysis

Caption: Workflow for chiral HPLC analysis.

V. Therapeutic Applications and Future Directions

The unique pharmacological profiles of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine derivatives and their analogs position them as promising candidates for the treatment of several CNS disorders.

  • Depression: The α2-adrenoceptor antagonist properties of these compounds suggest their potential as antidepressants by enhancing noradrenergic neurotransmission.

  • Schizophrenia: Selective D4 receptor antagonists are being investigated for their ability to treat the cognitive and negative symptoms of schizophrenia with a potentially more favorable side-effect profile than traditional antipsychotics.[8][16]

  • ADHD: The modulation of both dopaminergic and noradrenergic systems by these compounds makes them attractive candidates for the treatment of ADHD.[9]

  • Other CNS Disorders: The role of α2-adrenoceptors in pain and neuroprotection suggests that these compounds may have broader therapeutic potential.[17]

Future research in this area will likely focus on the development of compounds with optimized selectivity profiles, improved pharmacokinetic properties, and a deeper understanding of their mechanisms of action at the molecular and systems levels. The continued exploration of the 1,4-benzodioxane scaffold is expected to yield novel and effective therapies for a range of challenging CNS disorders.

VI. References

  • Donatelli, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(5), 901-905. [Link]

  • Wikipedia. (n.d.). Idazoxan. [Link]

  • Ordway, G. A., et al. (1997). In vitro and in vivo approaches to the characterization of the alpha2-adrenoceptor. Annals of the New York Academy of Sciences, 812, 114-127. [Link]

  • Pascual, J., et al. (1997). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Neuroscience Letters, 225(2), 85-88. [Link]

  • García-García, P., et al. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. Organic Letters, 21(7), 2111-2115. [Link]

  • Bolchi, C., et al. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. The Journal of Organic Chemistry, 79(14), 6732-6737. [Link]

  • Hatanaka, K., et al. (2010). Therapeutic potential of alpha2 adrenoceptor antagonism for antipsychotic-induced extrapyramidal motor disorders. Psychopharmacology, 211(4), 439-450. [Link]

  • Bolchi, C., et al. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. The Journal of Organic Chemistry, 79(14), 6732–6737. [Link]

  • Gašpar, M., & Farkaš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–163. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? [Link]

  • Oak, J. N., & Van Tol, H. H. (2002). Dopamine D4 receptors: beyond schizophrenia. Current opinion in pharmacology, 2(1), 41-47. [Link]

  • Ricci, A., et al. (2001). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience letters, 301(2), 111-114. [Link]

  • Gago, B., et al. (2015). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in neuroscience, 9, 214. [Link]

  • Jim, K. F., et al. (1984). Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans. The Journal of pharmacology and experimental therapeutics, 228(3), 548-553. [Link]

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Patsnap Synapse. (2024). What are Alpha 2 adrenoceptor agonists and how do they work? [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Incyte Corporation. (2023). 2,3-DIHYDROBENZO[B][L,4]DIOXIN-6-YL CONTAINING COMPOUNDS USEFUL AS IMMUNOMODULATORS. WIPO Patent WO/2023/283523. [Link]

  • van der Zee, P., et al. (1988). Pharmacological evaluation of in vivo tests for alpha 2-adrenoceptor blockade in the central nervous system and the effects of the enantiomers of mianserin and its aza-analog ORG 3770. Naunyn-Schmiedeberg's archives of pharmacology, 338(2), 179-186. [Link]

  • Donatelli, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(5), 901–905. [Link]

  • Ninja Nerd. (2022, September 30). Autonomic Pharmacology | Adrenergic Antagonists [Video]. YouTube. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588. [Link]

  • Talele, T. T., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][7][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic chemistry, 102, 104075. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Zhang, J., & Li, Q. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Luedtke, R. R., & Mach, R. H. (2011). Dopamine D4 Receptors in Psychostimulant Addiction. Current topics in behavioral neurosciences, 9, 133–161. [Link]

  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Archives of general psychiatry, 54(6), 567–572. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 3(3), 125-136. [Link]

  • European Patent Office. (1990). Removal of dioxins, PCB's and other halogenated organic compounds from wastewater. EP 0196402 B1. [Link]

  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(21), 6432. [Link]

  • Speed Pharmacology. (2025, July 19). Anti-Psychotic Drugs | Dopamine Receptors [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Squires, R. F. (1984). Structure-Activity Relationships at the Benzodiazepine Receptor. In Benzodiazepine Recognition Site Ligands: Biochemistry and Pharmacology (pp. 83-99). CRC Press. [Link]

  • Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

Sources

Navigating the Procurement and Application of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, dioxin-fused ring system and the stereospecific presentation of the primary amine make it a valuable scaffold for the development of novel therapeutics. This guide provides an in-depth overview of the commercial availability, key suppliers, technical specifications, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

  • Chemical Name: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • CAS Number: While the racemic and (S)-enantiomer are more commonly listed, the CAS number for the hydrochloride salt of the (R)-enantiomer is 23191-06-2 [1]. The corresponding (S)-enantiomer hydrochloride has the CAS number 23191-07-3.[2][3][4][5] It is crucial for researchers to specify the desired enantiomer and corresponding CAS number when procuring this compound.

Structural Representation:

Caption: 2D structure of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Commercial Availability and Sourcing

Procuring the correct enantiomer of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is critical for stereospecific synthesis and pharmacological studies. While the (S)-enantiomer is more widely advertised by suppliers, the (R)-enantiomer is available, often as the hydrochloride salt.

Key Suppliers:

A number of chemical suppliers specialize in providing research-grade chemicals and building blocks for drug discovery. The following table summarizes potential suppliers for the related (S)-enantiomer, which can be a starting point for inquiries about the (R)-enantiomer. Researchers are advised to contact these suppliers directly to confirm the availability, pricing, and technical specifications for the (R)-enantiomer.

SupplierProduct NameCAS NumberPurityNotes
Amadis Chemical(S)-(2,3-Dihydrobenzo[B][3][6]dioxin-2-YL)methanamine hcl23191-07-397%Offers NMR, CNMR, HPLC, and LC-MS data.[2]
Chemsigma(S)-(2,3-DIHYDROBENZO[B][3][6]DIOXIN-2-YL)METHANAMINE HCL23191-07-3-Distributor for bulk production and research.[4]
BLD Pharm(S)-(2,3-Dihydrobenzo[b][3][6]dioxin-2-yl)methanamine hydrochloride23191-07-3--[3]
King-Pharm(S)-(2,3-DIHYDROBENZO[B][3][6]DIOXIN-2-YL)METHANAMINE HCL23191-07-3-Manufacturer, in stock.[5]

Procurement Strategy:

Procurement_Strategy Identify_Suppliers Identify Potential Suppliers (e.g., Amadis, Chemsigma) Inquire_R_Enantiomer Directly Inquire about (R)-enantiomer (CAS 23191-06-2) Identify_Suppliers->Inquire_R_Enantiomer Request_Quote Request Quotation (Price, Lead Time) Inquire_R_Enantiomer->Request_Quote Request_Docs Request Technical Documents (CoA, SDS) Inquire_R_Enantiomer->Request_Docs Evaluate_Supplier Evaluate Supplier (Quality, Reliability) Request_Quote->Evaluate_Supplier Request_Docs->Evaluate_Supplier Place_Order Place Purchase Order Evaluate_Supplier->Place_Order

Caption: Recommended workflow for procuring (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Technical Specifications and Quality Control

For use in research and drug development, stringent quality control is paramount. Researchers should always request a Certificate of Analysis (CoA) from the supplier.

Typical Certificate of Analysis Parameters:

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥97% (or as specified)HPLC or GC
Enantiomeric Purity ≥98% ee (for chiral applications)Chiral HPLC
Residual Solvents To be reportedGC-HS
Water Content To be reportedKarl Fischer Titration

Handling, Storage, and Safety

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Amadis Chemical recommends storing the (S)-enantiomer at 2-8°C for long-term stability.[2]

Synthesis of Enantiomerically Pure (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

The synthesis of enantiomerically pure (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine typically involves a chiral resolution or an asymmetric synthesis approach. A common strategy starts from 2,3-dihydroxybenzaldehyde or a related catechol derivative.

Illustrative Synthetic Pathway:

A plausible, though not explicitly detailed in the provided search results for the (R)-enantiomer, synthetic route could involve the following key steps:

  • Alkylation of Catechol: Reaction of a protected catechol with an appropriate chiral three-carbon synthon.

  • Formation of the Dioxin Ring: Intramolecular cyclization to form the 1,4-benzodioxin ring system.

  • Introduction of the Aminomethyl Group: Conversion of a suitable functional group (e.g., a carboxylic acid or nitrile) at the chiral center to the aminomethyl group.

  • Chiral Resolution: If a racemic synthesis is performed, resolution of the enantiomers can be achieved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Applications in Drug Discovery and Development

The (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine scaffold is a key component in the design of various pharmacologically active agents. Its rigid structure helps in positioning key pharmacophoric features in a defined spatial orientation, leading to enhanced selectivity and potency.

1. Adrenergic Receptor Antagonists:

Derivatives of (2,3-dihydrobenzo[3][6]dioxin-2-ylmethyl)amine have been investigated as potent and selective α2-adrenoceptor antagonists. These compounds have potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[7] The specific stereochemistry at the 2-position of the dioxin ring is often crucial for selective receptor binding.

2. Dopamine Receptor Ligands:

The 2,3-dihydrobenzo[b][3][6]dioxin moiety is also found in ligands targeting dopamine receptors. For instance, derivatives have been developed as potent antagonists of the D₄ receptor, which is a target for antipsychotic drugs.[8] The selectivity of these ligands over other dopamine receptor subtypes is a key aspect of their therapeutic potential.

3. PARP1 Inhibitors:

The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a core structure for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[9] PARP1 is a well-established target in cancer therapy, and novel inhibitors based on this scaffold are of significant interest.

Conclusion

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a valuable, albeit less commonly cited, chiral building block with significant potential in drug discovery. While its (S)-enantiomer is more readily found in supplier catalogs, the (R)-enantiomer can be sourced through direct inquiry with specialized chemical providers. Careful attention to the CAS number, requested technical documentation, and enantiomeric purity is essential for ensuring the quality and suitability of this reagent for its intended research applications. The unique structural and stereochemical features of this compound will likely continue to make it a relevant scaffold in the design of next-generation therapeutics.

References

  • Calmel, F., et al. (2000). New substituted 1-(2,3-dihydrobenzo[3][6]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of Medicinal Chemistry, 43(11), 2235-2246. [Link]

  • Chemsigma. 2,3-DIHYDROBENZO[B][3][6]DIOXIN-2-YL)METHANAMINE HCL [23191-07-3]. [https://www.chemsigma.com/product/81361737/(S)-(2,3-DIHYDROBENZO[B][3][6]DIOXIN-2-YL)METHANAMINE-HCL]([Link]3][6]DIOXIN-2-YL)METHANAMINE-HCL)

  • Chemsrc. (R)-(2,3-DIHYDROBENZO[B][3][6]DIOXIN-2-YL)METHANAMINE HCL. [Link]

  • National Center for Biotechnology Information. "1-(2,3-Dihydrobenzo[b][3][6]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine" PubChem Compound Summary for CID 163310040. [Link]

  • Rana, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127625. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a crucial chiral building block in medicinal chemistry. Its rigid, conformationally constrained structure and the presence of a primary amine make it a valuable synthon for the development of various pharmacologically active compounds. The specific stereochemistry at the C2 position is often critical for biological activity, underscoring the necessity for robust and efficient enantioselective synthetic methods. This application note provides a detailed guide for the synthesis of the (R)-enantiomer, targeting researchers and professionals in drug discovery and development. We will explore a primary synthetic route involving asymmetric hydrogenation, along with an alternative chemo-enzymatic approach, providing detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Strategic Overview: Pathways to Enantiopure (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Two principal strategies for the enantioselective synthesis of the target molecule will be discussed:

  • Asymmetric Catalysis: This approach leverages a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. Specifically, we will detail the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin to establish the desired stereocenter. This method is often preferred for its high efficiency and enantioselectivity.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. We will outline a lipase-catalyzed kinetic resolution of a racemic precursor, a method valued for its operational simplicity and use of environmentally benign reagents.

G cluster_0 Asymmetric Catalysis Route cluster_1 Kinetic Resolution Route Prochiral_Olefin Prochiral Precursor (1,4-benzodioxin-2-carboxylic acid) Asymmetric_Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation Prochiral_Olefin->Asymmetric_Hydrogenation Chiral_Acid (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid Asymmetric_Hydrogenation->Chiral_Acid Amidation Amidation Chiral_Acid->Amidation Chiral_Amide (R)-2,3-dihydro-1,4-benzodioxin-2-carboxamide Amidation->Chiral_Amide Reduction Reduction (e.g., LAH) Chiral_Amide->Reduction Target_R Target Molecule: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine Reduction->Target_R Racemic_Precursor Racemic Precursor (e.g., (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol) Kinetic_Resolution Lipase-Catalyzed Kinetic Resolution Racemic_Precursor->Kinetic_Resolution Resolved_Precursor (R)-Precursor Kinetic_Resolution->Resolved_Precursor Unreacted_Precursor (S)-Precursor Kinetic_Resolution->Unreacted_Precursor Functional_Group_Conversion Functional Group Conversion Resolved_Precursor->Functional_Group_Conversion Target_R2 Target Molecule: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine Functional_Group_Conversion->Target_R2

Figure 1: Overview of Synthetic Strategies.

Part 1: Asymmetric Catalysis via Rhodium-Catalyzed Hydrogenation

This elegant and highly efficient route relies on the asymmetric hydrogenation of a prochiral precursor, 1,4-benzodioxin-2-carboxylic acid, to establish the chiral center at the C2 position. The use of a chiral rhodium catalyst, such as those employing ligands like ZhaoPhos, allows for excellent control over the stereochemical outcome, consistently yielding the desired (R)-enantiomer in high enantiomeric excess.[1]

Protocol 1.1: Synthesis of (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Materials:

  • 1,4-benzodioxin-2-carboxylic acid

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-ZhaoPhos ligand

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware and purification apparatus

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R)-ZhaoPhos (1.1 mol%) in degassed methanol. Stir the solution for 30 minutes to allow for complex formation. The causality behind pre-forming the catalyst is to ensure the active catalytic species is present before the introduction of the substrate, leading to more reproducible results.

  • Reaction Setup: In a high-pressure reactor, dissolve 1,4-benzodioxin-2-carboxylic acid (1 equivalent) in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the reactor containing the substrate via cannula. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (typically 10-50 atm) and stir the reaction mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC. The choice of monitoring technique depends on the UV activity and polarity of the starting material and product.

  • Workup: Upon completion, carefully vent the reactor and purge with nitrogen. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Data for Asymmetric Hydrogenation

Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1.0201295>99
0.5501892>99
0.150248898

Note: The data presented are representative and may vary based on the specific reaction conditions and scale.

Protocol 1.2: Conversion to (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

With the chiral carboxylic acid in hand, the next steps involve the formation of the corresponding amide, followed by reduction to the target amine.

Materials:

  • (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Ammonia (aqueous solution or gas)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Amide Formation (Mixed Anhydride Method):

    • Dissolve (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (1 equivalent) in anhydrous THF and cool to 0 °C.

    • Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). The formation of a mixed anhydride activates the carboxylic acid for nucleophilic attack.

    • Stir the reaction at 0 °C for 1 hour.

    • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution and allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude (R)-2,3-dihydro-1,4-benzodioxin-2-carboxamide.

  • Reduction of the Amide:

    • Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a separate flask, prepare a suspension of LAH (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Dissolve the crude carboxamide in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LAH and precipitating the aluminum salts, facilitating filtration.

    • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. The product can be further purified by distillation or crystallization of a suitable salt (e.g., hydrochloride).

G cluster_0 Amide Formation and Reduction Workflow Start Chiral Carboxylic Acid Mixed_Anhydride Mixed Anhydride Formation (Ethyl Chloroformate, Et3N) Start->Mixed_Anhydride Ammonolysis Ammonolysis (NH3) Mixed_Anhydride->Ammonolysis Amide Chiral Amide Ammonolysis->Amide Reduction LAH Reduction Amide->Reduction Workup Fieser Workup Reduction->Workup Final_Product Target Amine Workup->Final_Product

Figure 2: Amidation and Reduction Workflow.

Part 2: Chemo-enzymatic Approach via Lipase-Catalyzed Kinetic Resolution

An alternative strategy involves the kinetic resolution of a racemic precursor. Lipases are particularly effective for this purpose due to their high enantioselectivity and mild reaction conditions.[2][3] In this approach, we will resolve racemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Materials:

  • (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (prepared by reduction of the corresponding racemic carboxylic acid or aldehyde)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Standard glassware and purification apparatus

Procedure:

  • Reaction Setup: To a solution of (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1 equivalent) in anhydrous toluene, add vinyl acetate (0.5-0.6 equivalents) and the immobilized lipase (e.g., Novozym 435). The use of a slight excess of the racemic alcohol ensures that the reaction can proceed to ~50% conversion, which is optimal for kinetic resolution.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the formed ester.

  • Workup: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate and separate the unreacted (R)-alcohol from the (S)-acetate by column chromatography.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution

LipaseAcyl DonorTime (h)Conversion (%)ee of (R)-alcohol (%)ee of (S)-acetate (%)
CALBVinyl Acetate2450>9998
PSL-CIsopropenyl Acetate48489592

Note: The data presented are representative and may vary based on the specific enzyme, substrate, and reaction conditions.

Protocol 2.2: Conversion of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol to the Target Amine

The resolved (R)-alcohol can be converted to the amine via a two-step process involving conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

  • (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with Pd/C

  • Anhydrous solvents (DCM, THF)

Procedure:

  • Mesylation/Tosylation: Dissolve the (R)-alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.1 equivalents) dropwise. Stir at 0 °C for 1-2 hours. This step converts the hydroxyl group into a good leaving group.

  • Azide Displacement: After workup, dissolve the crude mesylate/tosylate in DMF and add sodium azide (1.5 equivalents). Heat the reaction to 60-80 °C and stir until the reaction is complete (monitored by TLC). This Sₙ2 reaction proceeds with inversion of configuration, so if the starting alcohol is (R), the resulting azide will be (S). To obtain the (R)-amine, one would need to start with the (S)-alcohol. Alternatively, a Mitsunobu reaction with hydrazoic acid can be employed for the direct conversion of the alcohol to the azide with inversion of stereochemistry.

  • Reduction of the Azide: The azide can be reduced to the primary amine using either LAH in THF or by catalytic hydrogenation (H₂, Pd/C) in methanol or ethanol. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric excess (ee) of the chiral products should be determined using a suitable chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) method.

Typical HPLC Conditions:

  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent

  • Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) for the analysis of the final amine product.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Conclusion

The enantioselective synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine can be achieved through multiple reliable strategies. The asymmetric hydrogenation route offers high efficiency and excellent enantioselectivity, making it suitable for large-scale synthesis. The chemo-enzymatic approach via kinetic resolution provides a valuable alternative, particularly when a robust enzymatic system is identified. The choice of method will depend on factors such as available equipment, scale, and cost considerations. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this important chiral building block for their drug discovery and development programs.

References

  • Rh-catalyzed asymmetric hydrogenation of various benzo[b][4][5]dioxine derivatives was successfully developed to prepare chiral 2-substituted 2,3-dihydrobenzo[4][5]dioxane derivatives using ZhaoPhos and N-methylation of ZhaoPhos ligands with high yields and excellent enantioselectivities. (Source: ResearchGate, Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[4][5]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation)

  • Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide from the corresponding carboxylic acid using a mixed-anhydride method. (Source: PMC, Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors)

  • Lipase-catalyzed kinetic resolution of racemic 1,2-diols.
  • Dynamic kinetic resolution of secondary alcohols using lipases.

Sources

Enzymatic resolution for chiral 2,3-dihydro-1,4-benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Enzymatic Resolution for the Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral 2,3-dihydro-1,4-benzodioxane scaffolds are privileged structures found in a multitude of pharmacologically active compounds, including the antihypertensive drug Doxazosin.[1][2][3][4] The stereochemistry at the C2 position of the dioxane ring is often a critical determinant of biological activity, making access to enantiomerically pure forms essential for drug development.[5][6] While classical chemical resolution methods exist, they often suffer from low yields and harsh reaction conditions.[7] Biocatalysis, particularly enzymatic kinetic resolution, offers a highly efficient, selective, and environmentally benign alternative.[1][8] This guide provides a detailed protocol for the lipase-catalyzed kinetic resolution of a racemic 1,4-benzodioxane derivative, focusing on the use of Candida antarctica Lipase B (CALB) to achieve high enantiomeric excess. We delve into the principles of the reaction, step-by-step experimental procedures, analytical validation, and the scientific rationale behind key process parameters.

Introduction: The Strategic Value of Biocatalysis

The 2,3-dihydro-1,4-benzodioxane motif is a cornerstone in medicinal chemistry, valued for its ability to interact with various biological receptors and enzymes.[5][9] The precise spatial arrangement of substituents, or chirality, dictates the pharmacological profile of these molecules.[5] Consequently, robust methods for producing single-enantiomer building blocks are in high demand.

Enzymatic kinetic resolution (EKR) has emerged as a superior strategy for this purpose. Unlike non-specific chemical catalysts, enzymes operate with exquisite chemo-, regio-, and enantioselectivity under mild, aqueous or organic conditions.[8][10] Lipases (EC 3.1.1.3), in particular, are workhorse enzymes in organic synthesis due to their stability, broad substrate scope, and commercial availability, often in immobilized forms like Novozym 435 (Candida antarctica Lipase B), which enhances reusability and process stability.[1][3][7][11]

This application note details a proven method for resolving racemic methyl 1,4-benzodioxane-2-carboxylate via enantioselective hydrolysis, a reaction that yields both the chiral carboxylic acid and the unreacted chiral ester with high optical purity.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction between the two enantiomers of a racemic substrate with an enzyme. The enzyme preferentially binds to and transforms one enantiomer (the 'fast-reacting' one) into a product, while leaving the other ('slow-reacting') enantiomer largely untouched.[10]

The process can be illustrated as follows:

G sub Racemic Substrate (R)-Ester + (S)-Ester enzyme Lipase (CALB) sub->enzyme Racemic Feed prod Product (R)-Acid unreacted Unreacted Substrate (S)-Ester (Enriched) enzyme->prod k_fast (fast reaction) enzyme->unreacted k_slow (slow reaction)

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively hydrolyzes one ester enantiomer at a much higher rate (k_fast) than the other (k_slow), resulting in an enantiomerically enriched product and the remaining unreacted substrate.

For a successful resolution, the reaction must be stopped at an appropriate conversion, typically around 50%, to maximize the enantiomeric excess (e.e.) of both the product and the remaining substrate. The efficiency of this discrimination is quantified by the Enantioselectivity (E-value), where a higher E-value signifies better separation.[3]

Experimental Protocol: Resolution of (±)-Methyl 1,4-Benzodioxane-2-carboxylate

This protocol is based on the highly effective resolution using engineered Candida antarctica Lipase B, which demonstrates exceptional selectivity.[1][2][3]

Materials and Reagents
  • Substrate: Racemic methyl 1,4-benzodioxane-2-carboxylate

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or an equivalent engineered CALB)

  • Solvent System: Phosphate buffer (e.g., 50 mM, pH 7.0) and n-butanol (as co-solvent)

  • Quenching/Workup: Hydrochloric acid (HCl, e.g., 1M), Ethyl acetate, Sodium sulfate (anhydrous)

  • Analytical: HPLC-grade solvents (e.g., Hexane, Isopropanol), Chiral HPLC column

Step-by-Step Methodology

G start 1. Reaction Setup step2 2. Enzymatic Reaction start->step2 Combine substrate, buffer, co-solvent, and enzyme. step3 3. Reaction Monitoring step2->step3 Incubate at 30°C with agitation. (e.g., 150-200 rpm) step3->step2 Continue incubation step4 4. Quenching & Workup step3->step4 Stop at ~50% conversion step5 5. Separation step4->step5 Acidify, then perform liquid-liquid extraction. step6 6. Analysis step5->step6 Isolate (R)-acid and (S)-ester via column chromatography or extraction.

Figure 2: Experimental Workflow for Enzymatic Resolution.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a two-phase system by combining a phosphate buffer and n-butanol. A concentration of 20% n-butanol has been shown to be optimal for this reaction.[1][7]

    • Add the racemic methyl 1,4-benzodioxane-2-carboxylate to a final concentration of 50 mM.[1][2]

    • Pre-incubate the mixture at the desired reaction temperature of 30°C. This temperature provides a balance between enzyme activity and stability.[7]

    • Initiate the reaction by adding the immobilized CALB.

  • Enzymatic Reaction & Monitoring:

    • Maintain the reaction at 30°C with constant agitation (e.g., 200 rpm) to ensure adequate mixing.

    • Monitor the reaction progress by periodically taking small aliquots from the reaction mixture.

    • Prepare the aliquot for analysis by quenching the enzymatic activity (e.g., by adding a water-miscible organic solvent like acetonitrile or by filtration to remove the immobilized enzyme) and analyzing via chiral HPLC.

    • The goal is to stop the reaction when the conversion rate is approximately 50%.

  • Workup and Product Isolation:

    • Once the target conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

    • Transfer the reaction mixture to a separatory funnel. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the newly formed carboxylic acid.

    • Extract the entire mixture with an organic solvent such as ethyl acetate (3x volumes). The unreacted ester and the protonated carboxylic acid will move into the organic phase.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]

  • Separation of Products:

    • The resulting mixture contains the enantiomerically enriched unreacted (S)-ester and the product, (R)-1,4-benzodioxane-2-carboxylic acid.

    • These can be separated based on their different chemical properties. A common method is to perform another extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous phase, leaving the ester in the organic phase.

    • The separated phases are then worked up individually. The basic aqueous phase is re-acidified and extracted to recover the pure (R)-acid. The organic phase is washed, dried, and evaporated to yield the pure (S)-ester.

Analytical Validation: Ensuring Success

A robust analytical method is critical to validate the outcome of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining both enantiomeric excess and conversion.[13][14][15]

Chiral HPLC Protocol
  • Instrument: Standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: ~1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • Calculation of Conversion (c):

    • c (%) = [ (Initial Substrate - Final Substrate) / Initial Substrate ] * 100

Key Parameter Optimization: The Rationale Behind the Method

The success of an enzymatic resolution is highly dependent on reaction conditions. The parameters below were chosen based on empirical evidence to maximize both reaction rate and enantioselectivity.

ParameterOptimal ConditionScientific Rationale & Causality
Enzyme Choice Candida antarctica Lipase B (CALB)CALB is a robust and highly selective lipase for a wide range of substrates, including esters and alcohols.[1][11] Its immobilized form, Novozym 435, offers excellent stability, ease of recovery, and reusability, making it industrially viable.[3][7]
Co-solvent 20% n-butanolThe addition of an organic co-solvent can prevent substrate/product inhibition and modulate the enzyme's microenvironment, often enhancing enantioselectivity. Studies show that a two-phase system with 20% n-butanol provides an optimal resolution for this substrate.[1][2][7]
Temperature 30°CTemperature affects both enzyme activity and stability. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and a potential loss of selectivity. 30°C represents an experimentally determined optimum that balances high activity with long-term stability for CALB.[7]
pH ~7.0The pH of the aqueous phase directly influences the ionization state of the enzyme's active site residues. Most lipases exhibit optimal activity around neutral pH.
Substrate Conc. 50 mMHigher substrate concentrations can lead to substrate inhibition, reducing the enzyme's efficiency. 50 mM has been identified as an effective concentration that yields high enantiomeric excess (e.e.s >97%) and a high E-value (278).[1][2][3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Enzyme inactivation. 2. Sub-optimal temperature or pH. 3. Substrate/product inhibition.1. Use fresh enzyme or ensure proper storage. 2. Verify and adjust temperature and buffer pH. 3. Lower initial substrate concentration or use a two-phase system to remove product from the enzyme's vicinity.
Low Enantioselectivity (Low e.e. or E-value) 1. Reaction run past 50% conversion. 2. Incorrect solvent system. 3. Temperature is too high.1. Monitor the reaction closely and stop at ~50% conversion. 2. Screen different co-solvents or adjust the concentration. 3. Lower the reaction temperature.
Poor Separation of Products 1. Incomplete protonation of the acid. 2. Inefficient extraction.1. Ensure pH is sufficiently low (~2-3) before extraction. 2. Increase the number of extractions or use a different solvent.

References

  • Liu, W. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13, 18953-18959. Available at: [Link]

  • Iovine, V. et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1893. Available at: [Link]

  • Liu, W. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. Available at: [Link]

  • DiPoto, M. C. et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Liu, W. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Europe PMC. Available at: [Link]

  • Bódai, V. et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Available at: [Link]

  • Gröger, H. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5558-5570. Available at: [Link]

  • Liu, W. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Publishing. Available at: [Link]

  • Kasture, S. M. et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biocatalysis and Biotransformation, 23(5), 347-351. Available at: [Link]

  • Gotor, V. et al. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron, 63(32), 7695-7700. Available at: [Link]

  • López, M. G. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-943. Available at: [Link]

  • Kannappan, V. (2025). Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Kumar, A. et al. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(11), 15545-15551. Available at: [Link]

  • Contente, M. L. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. Available at: [Link]

  • Bolchi, C. et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • Choy, A. L. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Kannappan, V. (2025). Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Gotor-Fernández, V. & Gotor, V. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health. Available at: [Link]

  • Zhang, J. et al. (2023). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. Available at: [Link]

  • Muzzio, M. et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 18(4), 633-638. Available at: [Link]

  • dos Santos, J. C. et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. Catalysts, 13(7), 1109. Available at: [Link]

  • Bolchi, C. et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]

  • Bolchi, C. et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • El Kaïm, L. et al. (2015). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry, 13(43), 10691-10695. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Gedey, S. et al. (1999). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 10(13), 2573-2581. Available at: [Link]

  • Schepmann, D. et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3369-3378. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Comins, D. L. (1998). Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society, 9, 529-534. Available at: [Link]

  • Grygorenko, O. O. et al. (2016). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Enantioselective Synthesis of (R)-2-aminomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-aminomethyl-1,4-benzodioxane is a crucial chiral building block in medicinal chemistry, forming the core of various pharmacologically active agents.[1] Its rigid structure and the specific spatial orientation of the aminomethyl group are often key for potent and selective interactions with biological targets.[2] This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (R)-2-aminomethyl-1,4-benzodioxane, designed for researchers, scientists, and professionals in drug development. The protocol is structured to ensure scientific integrity, explaining the rationale behind key experimental choices and incorporating self-validating checkpoints.

Introduction: The Significance of Chiral Purity

The 1,4-benzodioxane scaffold is prevalent in a multitude of biologically active molecules.[3][4] The stereochemistry at the C2 position of the dioxane ring has been demonstrated to be a critical determinant of biological activity in many cases.[1][2] For instance, the enantiomers of certain 2-substituted 1,4-benzodioxanes can exhibit vastly different pharmacological profiles. Therefore, access to enantiomerically pure building blocks like (R)-2-aminomethyl-1,4-benzodioxane is paramount for the development of selective therapeutics.

This guide outlines a robust and reproducible synthetic route, beginning with the synthesis of a racemic precursor, followed by chiral resolution and subsequent functional group transformations to yield the desired enantiopure product.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that ensures high enantiomeric purity in the final product. The key phases of the synthesis are:

  • Synthesis of Racemic Precursor: Preparation of (±)-2-hydroxymethyl-1,4-benzodioxane.

  • Functional Group Conversion to an Azide: Transformation of the racemic alcohol to a racemic azide.

  • Reduction to the Racemic Amine: Conversion of the azide to the corresponding amine.

  • Chiral Resolution: Separation of the enantiomers of 2-aminomethyl-1,4-benzodioxane to isolate the (R)-enantiomer.

This strategy is depicted in the workflow diagram below.

Synthetic_Workflow Start Starting Materials: Catechol & Epichlorohydrin Step1 Step 1: Synthesis of (±)-2-hydroxymethyl-1,4-benzodioxane Start->Step1 Step2 Step 2: Mitsunobu Reaction to (±)-2-azidomethyl-1,4-benzodioxane Step1->Step2 DEAD, PPh3, HN3 Step3 Step 3: Reduction of Azide to (±)-2-aminomethyl-1,4-benzodioxane Step2->Step3 H2, Pd/C or LiAlH4 Step4 Step 4: Chiral Resolution with (R)-(-)-Mandelic Acid Step3->Step4 Diastereomeric Salt Formation Product Final Product: (R)-2-aminomethyl-1,4-benzodioxane Step4->Product Fractional Crystallization & Liberation of Amine

Caption: Overall workflow for the synthesis of (R)-2-aminomethyl-1,4-benzodioxane.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
CatecholC₆H₆O₂110.11Sigma-Aldrich≥99%
EpichlorohydrinC₃H₅ClO92.52Sigma-Aldrich≥99%
Sodium HydroxideNaOH40.00Fisher Scientific≥97%
Diethyl azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.15Sigma-Aldrich40% in toluene
TriphenylphosphineC₁₈H₁₅P262.29Sigma-Aldrich≥99%
Hydrazoic acid solutionHN₃43.03Prepared in situ~1.5 M in Toluene
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.95Sigma-Aldrich1.0 M in THF
Palladium on Carbon (Pd/C)Pd/C-Sigma-Aldrich10 wt. %
(R)-(-)-Mandelic AcidC₈H₈O₃152.15Sigma-Aldrich≥99%
Diethyl ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificACS Grade
HexanesC₆H₁₄-Fisher ScientificACS Grade

Experimental Protocols

Part 1: Synthesis of (±)-2-hydroxymethyl-1,4-benzodioxane

This initial step involves the formation of the 1,4-benzodioxane ring system through the reaction of catechol with epichlorohydrin under basic conditions.

Step-by-Step Procedure:

  • To a stirred solution of catechol (1.0 eq) in a suitable solvent such as ethanol or water, add sodium hydroxide (2.1 eq) and stir until fully dissolved.

  • Add epichlorohydrin (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (±)-2-hydroxymethyl-1,4-benzodioxane as a white solid.

Part 2: Synthesis of (±)-2-azidomethyl-1,4-benzodioxane via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for converting the primary alcohol to an azide with inversion of configuration, although in this racemic step, the stereochemistry is not a concern.[5][6]

Step-by-Step Procedure:

  • Dissolve (±)-2-hydroxymethyl-1,4-benzodioxane (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add a solution of hydrazoic acid in toluene (~1.5 M, 1.5 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: ethyl acetate/hexanes) to yield (±)-2-azidomethyl-1,4-benzodioxane.

Part 3: Reduction of (±)-2-azidomethyl-1,4-benzodioxane to the Amine

The azide is efficiently reduced to the primary amine using standard reduction methods. Catalytic hydrogenation is a clean method, while LiAlH₄ provides a more rapid reduction.[7][8]

Method A: Catalytic Hydrogenation

  • Dissolve (±)-2-azidomethyl-1,4-benzodioxane (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (±)-2-aminomethyl-1,4-benzodioxane.

Method B: Reduction with LiAlH₄

  • To a solution of (±)-2-azidomethyl-1,4-benzodioxane (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash thoroughly with diethyl ether or THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude racemic amine.

Part 4: Chiral Resolution of (±)-2-aminomethyl-1,4-benzodioxane

The final and most critical step is the separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2]

Chiral_Resolution RacemicAmine (±)-2-aminomethyl-1,4-benzodioxane DiastereomericSalts Diastereomeric Salts: (R,R)-salt & (S,R)-salt RacemicAmine->DiastereomericSalts MandelicAcid (R)-(-)-Mandelic Acid MandelicAcid->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization InsolubleSalt Less Soluble (R,R)-salt (precipitates) FractionalCrystallization->InsolubleSalt SolubleSalt More Soluble (S,R)-salt (in mother liquor) FractionalCrystallization->SolubleSalt BaseTreatment Treatment with Base (e.g., NaOH) InsolubleSalt->BaseTreatment FinalProduct (R)-2-aminomethyl-1,4-benzodioxane BaseTreatment->FinalProduct

Caption: Workflow for the chiral resolution of the racemic amine.

Step-by-Step Procedure:

  • Dissolve the crude (±)-2-aminomethyl-1,4-benzodioxane in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.

  • In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq) in the same hot solvent.

  • Add the mandelic acid solution to the amine solution. A precipitate should form upon cooling.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to maximize crystallization.

  • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of the cold solvent. This first crop will be enriched in the (R,R)-diastereomer.

  • The enantiomeric excess of the salt can be improved by recrystallization from the same solvent.

  • To liberate the free amine, suspend the resolved diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-aminomethyl-1,4-benzodioxane.

  • Determine the enantiomeric purity by chiral HPLC analysis.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

Conclusion

This protocol provides a detailed and reliable method for the enantioselective synthesis of (R)-2-aminomethyl-1,4-benzodioxane. By following these steps, researchers can obtain this valuable chiral building block in high purity, enabling its use in the development of novel therapeutic agents. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY. [Link]

  • Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. Journal of Organic Chemistry, 79(14), 6732–6737. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943–950. [Link]

  • Yuan, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amines. [Link]

Sources

Application in the Synthesis of Alpha-1 Adrenergic Receptor Antagonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth exploration of the synthetic strategies employed in the development of alpha-1 adrenergic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of this important class of therapeutic agents. We will explore the synthesis of key alpha-1 blockers, highlighting the rationale behind various synthetic routes and the nuances of their execution.

Introduction to Alpha-1 Adrenergic Receptors and Their Antagonists

Alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system by mediating the effects of catecholamines like norepinephrine and epinephrine.[1][2] There are three subtypes of α1-ARs: α1A, α1B, and α1D, which are expressed in various tissues, including vascular smooth muscle, the central nervous system, and the prostate.[2][3] Activation of these receptors typically leads to a cascade of downstream signaling events, primarily through the Gq protein, resulting in physiological responses such as vasoconstriction, smooth muscle contraction, and glycogenolysis.[1]

Alpha-1 adrenergic receptor antagonists are a class of drugs that selectively block the effects of catecholamines at these receptors.[4][5] They are widely used in the treatment of various medical conditions, most notably benign prostatic hyperplasia (BPH) and hypertension.[4] By blocking α1-ARs in the smooth muscle of the bladder neck and prostate, these antagonists can alleviate the lower urinary tract symptoms (LUTS) associated with BPH.[4] Their antihypertensive effects stem from their ability to induce vasodilation by relaxing vascular smooth muscle.[4]

The development of α1-AR antagonists has evolved from non-selective agents to drugs with high selectivity for specific subtypes, particularly the α1A-AR, which is predominantly expressed in the prostate.[6][7] This uroselectivity minimizes cardiovascular side effects, such as postural hypotension.[7] Prominent examples of α1-AR antagonists include prazosin, doxazosin, terazosin, tamsulosin, and silodosin.[4]

Signaling Pathway of Alpha-1 Adrenergic Receptors

The activation of α1-ARs initiates a well-defined signaling cascade. The following diagram illustrates the key steps involved:

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenergic Receptor G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Ca_ER->Cellular_Response Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha1_Receptor Binds to

Figure 1: Signaling pathway of alpha-1 adrenergic receptors.

Synthetic Strategies for Quinazoline-Based Antagonists

A significant number of clinically important α1-AR antagonists, such as prazosin, doxazosin, and terazosin, share a common 4-amino-6,7-dimethoxyquinazoline core structure.[5][8] The synthesis of this heterocyclic system is, therefore, a cornerstone in the production of these drugs.

General Approaches to Quinazoline Synthesis

The construction of the quinazoline ring can be achieved through various synthetic routes.[9][10] A common and effective strategy involves the cyclization of an appropriately substituted anthranilonitrile derivative. This approach offers a high degree of flexibility for introducing different substituents onto the quinazoline scaffold.

A generalized workflow for the synthesis of the quinazoline core is depicted below:

Quinazoline_Synthesis_Workflow Starting_Material Substituted Anthranilonitrile Cyclization Cyclization (e.g., with formamide or orthoesters) Starting_Material->Cyclization Intermediate_1 4-Aminoquinazoline Derivative Cyclization->Intermediate_1 Functionalization Functionalization (e.g., introduction of piperazine side chain) Intermediate_1->Functionalization Final_Product Quinazoline-based α1-Antagonist Functionalization->Final_Product

Figure 2: General workflow for quinazoline-based antagonist synthesis.

Detailed Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

A key intermediate in the synthesis of many quinazoline-based α1-AR antagonists is 2-chloro-4-amino-6,7-dimethoxyquinazoline. The following protocol outlines a reliable method for its preparation.

Materials:

  • 2-Amino-4,5-dimethoxybenzonitrile

  • Urea

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Methanol

Procedure:

  • Step 1: Synthesis of 2,4-dihydroxy-6,7-dimethoxyquinazoline.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,5-dimethoxybenzonitrile (1 equivalent) and urea (2 equivalents).

    • Heat the mixture at 180-190 °C for 4-5 hours. The reaction mixture will solidify upon cooling.

    • Allow the flask to cool to room temperature. Add water to the solid mass and stir vigorously.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold methanol.

    • Dry the product in a vacuum oven to yield 2,4-dihydroxy-6,7-dimethoxyquinazoline.

  • Step 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2,4-dihydroxy-6,7-dimethoxyquinazoline (1 equivalent) and toluene.

    • Add thionyl chloride (3-4 equivalents) dropwise to the suspension at room temperature.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slow addition to ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Step 3: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline.

    • Dissolve the crude 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as tetrahydrofuran (THF) or isopropanol.

    • Cool the solution in an ice bath and bubble ammonia gas through the solution for several hours, or until the reaction is complete (monitored by TLC).

    • Alternatively, the reaction can be carried out in a sealed vessel with aqueous ammonia at elevated temperatures.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Synthesis of Prazosin: A Case Study

Prazosin is a prototypical quinazoline-based α1-AR antagonist.[5] Its synthesis involves the coupling of the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate with N-(2-furoyl)piperazine.

Protocol: Synthesis of Prazosin

Materials:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • N-(2-furoyl)piperazine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • To a round-bottom flask, add 2-chloro-4-amino-6,7-dimethoxyquinazoline (1 equivalent), N-(2-furoyl)piperazine (1.1 equivalents), and a suitable base (2-3 equivalents) in a high-boiling point solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of a cold organic solvent (e.g., ethanol or isopropanol).

  • The crude prazosin can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product.

Note: Microwave-assisted synthesis has been shown to be an efficient alternative for the synthesis of prazosin, often leading to higher yields and shorter reaction times.[11][12][13]

Chiral Synthesis of Tamsulosin and Silodosin

Tamsulosin and silodosin are examples of next-generation α1-AR antagonists with high selectivity for the α1A subtype.[4][14] A key structural feature of these molecules is a chiral center, which necessitates stereoselective synthetic approaches to obtain the desired enantiomer, as the pharmacological activity is often confined to one enantiomer.[15]

Biocatalytic Approach to Tamsulosin Synthesis

The synthesis of (R)-tamsulosin can be efficiently achieved using a biocatalytic approach, which offers high enantioselectivity.[16] A key step in this synthesis is the asymmetric transamination of a prochiral ketone.

Workflow for Biocatalytic Synthesis of a Tamsulosin Intermediate:

Tamsulosin_Biocatalysis Prochiral_Ketone Prochiral Ketone Intermediate Transaminase Amine Transaminase (ATA) Prochiral_Ketone->Transaminase Chiral_Amine Enantiomerically Pure (R)-Amine Transaminase->Chiral_Amine Coupling Coupling with Sulfonamide Side Chain Chiral_Amine->Coupling Tamsulosin (R)-Tamsulosin Coupling->Tamsulosin

Figure 3: Biocatalytic workflow for a key tamsulosin intermediate.

Protocol: Asymmetric Transamination for (R)-Amine Intermediate

Materials:

  • Prochiral ketone precursor

  • Amine transaminase (ATA) enzyme (e.g., from Codexis)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled reactor, prepare a buffer solution containing the PLP cofactor.

  • Add the amine transaminase enzyme to the buffer solution and stir gently to dissolve.

  • In a separate vessel, dissolve the prochiral ketone precursor in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Add the substrate solution and the amine donor to the enzyme solution.

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

  • Monitor the reaction progress by chiral HPLC until the desired conversion and enantiomeric excess are achieved.

  • Upon completion, the reaction is worked up by extracting the product into an organic solvent after adjusting the pH.

  • The enantiomerically pure (R)-amine is then isolated and can be used in the subsequent coupling step to complete the synthesis of tamsulosin.[16]

Convergent Synthesis of Silodosin

The synthesis of silodosin, another uroselective α1A-AR antagonist, can be accomplished through a convergent approach, where two key fragments are synthesized separately and then coupled together in a later step.[17]

Protocol: Key Steps in a Convergent Silodosin Synthesis [17][18][19]

Step 1: Synthesis of the Chiral Amine Fragment

This often involves the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (R)-enantiomer.

Step 2: Synthesis of the Indoline Fragment

This involves the construction of the substituted indoline ring system.

Step 3: Coupling of the Fragments

The chiral amine and the indoline fragments are coupled via a suitable reaction, such as a reductive amination or a nucleophilic substitution.

Step 4: Final Functional Group Manipulations

This may involve deprotection steps or the conversion of a nitrile group to a carboxamide to yield the final silodosin molecule.

Purification and Characterization

The purification of the synthesized α1-AR antagonists is crucial to ensure their purity and to remove any unreacted starting materials, byproducts, or catalysts. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline compounds or for separating complex mixtures.[20]

  • Affinity Chromatography: For the purification of the receptor itself for research purposes, affinity chromatography using a ligand-immobilized resin can be employed.[21][22]

Characterization of the final products is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC is used to determine the enantiomeric excess of chiral compounds like tamsulosin and silodosin.[15][20]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of solid compounds.

Structure-Activity Relationships (SAR)

The development of potent and selective α1-AR antagonists has been guided by extensive structure-activity relationship (SAR) studies.[23][24][25] These studies have revealed key structural features that are important for receptor binding and selectivity.

Structural MoietyImportance for Activity and Selectivity
Quinazoline Core A common scaffold for many potent α1-AR antagonists.[5]
4-Amino Group Essential for high-affinity binding to the receptor.[5]
6,7-Dimethoxy Groups Contribute to the overall binding affinity.
Piperazine Ring A common linker between the quinazoline core and the acyl group.[5]
Acyl Group The nature of the acyl group can significantly influence the potency and selectivity of the antagonist.[5]
Chiral Center In antagonists like tamsulosin, the stereochemistry at the chiral center is critical for activity.[15][24]

Conclusion

The synthesis of alpha-1 adrenergic receptor antagonists is a dynamic field of medicinal chemistry that has led to the development of highly effective drugs for the treatment of BPH and hypertension. The synthetic strategies have evolved from classical heterocyclic chemistry to the incorporation of modern techniques such as biocatalysis and microwave-assisted synthesis. A thorough understanding of the underlying chemical principles, detailed experimental protocols, and structure-activity relationships is paramount for the successful design and synthesis of novel and improved α1-AR antagonists. This guide provides a solid foundation for researchers to build upon in their endeavors to develop the next generation of these important therapeutic agents.

References

  • Alpha-1 Adrenergic Receptors - YouTube. (2019). Retrieved from [Link]

  • Alpha-1 blocker - Wikipedia. (n.d.). Retrieved from [Link]

  • Perez, D. M. (2008). Structure-Function of α1-Adrenergic Receptors. Molecular and Cellular Pharmacology, 1(1), 1-10. Retrieved from [Link]

  • Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers - JoVE. (2023). Retrieved from [Link]

  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410. Retrieved from [Link]

  • Nagarathnam, D., Wetzel, J. M., Miao, S. W., Marzabadi, M. R., Chiu, G., Wong, W. C., ... & Forray, C. (1998). Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia. Journal of medicinal chemistry, 41(27), 5320-5333. Retrieved from [Link]

  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Current opinion in pharmacology, 5(1), 47-52.
  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Contente, M. L., & Paradisi, F. (2020). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 24(11), 2534-2539. Retrieved from [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2012). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Mini reviews in medicinal chemistry, 12(1), 12-23. Retrieved from [Link]

  • Tazaki, H., Nakayama, K., Tanabe, K., Ono, M., & Ohno, T. (2009). Structure-activity Relationship Study on alpha1 Adrenergic Receptor Antagonists From Beer. Bioorganic & medicinal chemistry, 17(20), 7172-7178. Retrieved from [Link]

  • Guellaï, A., Shorr, R. G., & Strosberg, A. D. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Journal of Biological Chemistry, 257(20), 11681-11685. Retrieved from [Link]

  • CN103554003A - Method for synthesizing silodosin - Google Patents. (n.d.).
  • Quantitative structure–activity relationships of α1 adrenergic antagonists - ResearchGate. (n.d.). Retrieved from [Link]

  • Pigini, M., Gatti, G., Giannella, M., Melchiorre, U., & Budriesi, R. (2000). alpha(1)-Adrenoceptor antagonists. Rational design, synthesis and biological evaluation of new trazodone-like compounds. Il Farmaco, 55(1), 31-38. Retrieved from [Link]

  • Patil, D. A., Patil, S. D., & Bari, S. B. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 223. Retrieved from [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Venter, J. C., & Fraser, C. M. (1983). Biophysical characterization of the purified alpha 1-adrenergic receptor and identification of the hormone binding subunit. Journal of Biological Chemistry, 258(1), 325-332. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 23(10), 2668. Retrieved from [Link]

  • EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents. (n.d.).
  • Classical strategies for the synthesis of quinazolines. - ResearchGate. (n.d.). Retrieved from [Link]

  • DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Michel, M. C. (2010). Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists. European urology, 57(3), 384-386. Retrieved from [Link]

  • CN113149886A - Synthesis method of silodosin - Google Patents. (n.d.).
  • Guellaï, A., & Strosberg, A. D. (1983). Recent advances in the purification of the alpha 1-adrenoceptor. Journal of receptor research, 3(1-2), 1-13. Retrieved from [Link]

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship - JoVE. (2023). Retrieved from [Link]

  • O'Donnell, J., & Zeppenfeld, D. (2018). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in aging neuroscience, 10, 185. Retrieved from [Link]

  • Lowe, F. C. (2004). Role of the newer alpha(1)-adrenergic-receptor antagonists in the treatment of benign prostatic hyperplasia-related lower urinary tract symptoms. Clinical therapeutics, 26(11), 1701-1713. Retrieved from [Link]

  • Reported routes for synthesis of Prazosin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Papay, R. S., & Perez, D. M. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H467-H474. Retrieved from [Link]

  • WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents. (n.d.).
  • Al-Mulla, A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in chemistry, 7, 779. Retrieved from [Link]

  • Chen, T. G., Mele, L., Jentzer, O., Delbrayelle, D., Echeverria, P. G., Vantourout, J. C., & Baran, P. S. (2021). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. The Journal of organic chemistry, 86(17), 11843-11849. Retrieved from [Link]

  • Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α 1d Adrenergic Receptor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride - Google Patents. (n.d.).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (n.d.). Retrieved from [Link]

  • Tamsulosin | C20H28N2O5S | CID 129211 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine in the Development of Potent PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting PARP1 in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a molecular sensor for DNA single-strand breaks (SSBs), and upon detection, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1] In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs) that cannot be repaired, leading to cancer cell death through a concept known as synthetic lethality.

The Rationale for Incorporating the (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine Moiety

The development of highly potent and selective PARP1 inhibitors is a key focus in modern medicinal chemistry. The (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine scaffold has emerged as a privileged structure in the design of novel PARP1 inhibitors. This moiety offers a rigid, three-dimensional conformation that can effectively probe the topology of the PARP1 active site. Structural and modeling studies suggest that this fragment can establish critical interactions within the nicotinamide binding pocket. Specifically, the stereochemistry of the (R)-enantiomer, combined with the oxygen atoms of the dioxin ring, can form favorable hydrogen bond interactions with key amino acid residues, such as Gly863 and Ser904, and water-mediated interactions with the catalytically important Glu988.[3] This leads to enhanced binding affinity and, consequently, higher inhibitory potency.

PARP1 Signaling and Inhibition Pathway

Below is a diagram illustrating the central role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of PARP1 Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Binds to SSB) DNA_SSB->PARP1_Activation PARylation PAR Synthesis (NAD+ consumption) PARP1_Activation->PARylation Catalytic_Inhibition Inhibition of PARP1 Catalytic Activity PARP1_Activation->Catalytic_Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins (BER) PARylation->Repair_Recruitment DNA_Repair DNA Repair & Cell Survival Repair_Recruitment->DNA_Repair PARP_Inhibitor PARP1 Inhibitor (e.g., containing dihydrobenzodioxin moiety) PARP_Inhibitor->Catalytic_Inhibition SSB_Accumulation SSB Accumulation Catalytic_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality in HR-deficient cells (e.g., BRCA-/-) DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP1 inhibitors.

Synthetic Protocol: Synthesis of a Model PARP1 Inhibitor

This section provides a detailed protocol for the synthesis of a model PARP1 inhibitor incorporating the (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine moiety. This protocol is based on established synthetic methodologies in the field.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start step1 Step 1: Synthesis of (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol start->step1 step2 Step 2: Mesylation of the Alcohol step1->step2 step4 Step 4: Coupling of the Dihydrobenzodioxin Moiety and Phthalazinone Core step2->step4 step3 Step 3: Synthesis of the Phthalazinone Core step3->step4 step5 Step 5: Final Product Purification (Chromatography & Recrystallization) step4->step5 end End Product step5->end

Caption: Workflow for the synthesis of a model PARP1 inhibitor.

Step-by-Step Synthesis

Step 1: Synthesis of (R)-(2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanol

  • To a solution of 2,3-dihydroxybenzoic acid (1.9 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.3 mL) at 5°C.[3]

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash three times with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester intermediate.

  • Further standard synthetic steps (not detailed in the provided search results) would involve the reduction of the ester and subsequent reactions to obtain the desired starting material.

Step 2: Mesylation of (R)-(2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanol

  • Dissolve (R)-(2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanol (2.0 mmol) and triethylamine (2.2 mmol) in dichloromethane (20 mL) and cool to -10°C.

  • Add methanesulfonyl chloride (2.0 mmol) dropwise to the solution.

  • Stir the mixture for 10 hours at room temperature.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 3: Synthesis of a Suitable Phthalazinone Core

The synthesis of the phthalazinone core can be achieved through various published methods. A common approach involves the reaction of a substituted 2-formylbenzoic acid with hydrazine, followed by functionalization. For the purpose of this protocol, we assume the availability of a pre-functionalized phthalazinone core ready for coupling.

Step 4: Coupling of the Mesylated Intermediate with the Phthalazinone Core

  • To a solution of the mesylated intermediate from Step 2 (1.0 mmol) in a suitable aprotic solvent such as DMF, add the phthalazinone core (1.1 mmol) and a non-nucleophilic base like potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 5: Purification of the Final Compound

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final PARP1 inhibitor as a solid.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Evaluation of PARP1 Inhibitory Activity

Workflow for In Vitro Assays

Bioassay_Workflow start Start enzymatic_assay PARP1 Enzymatic Assay (Biochemical) start->enzymatic_assay cellular_assay Cellular PARP Inhibition Assay (e.g., in BRCA-mutant cells) start->cellular_assay data_analysis Data Analysis (IC50 Determination) enzymatic_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) cellular_assay->cytotoxicity_assay cytotoxicity_assay->data_analysis end Results data_analysis->end

Caption: Workflow for the in vitro evaluation of synthesized PARP1 inhibitors.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD⁺ by PARP1 in the presence of a DNA-damaging agent and varying concentrations of the test inhibitor.

  • Reagent Preparation:

    • Prepare a PARP assay buffer.

    • Dilute the PARP1 enzyme and activated DNA to the desired working concentrations in the assay buffer.

    • Prepare a serial dilution of the test compound and a reference inhibitor (e.g., Olaparib) in DMSO, followed by dilution in the assay buffer. The final DMSO concentration should be kept below 0.3%.[4]

    • Prepare the NAD⁺ solution and the developer reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the PARP assay buffer, activated DNA, and the serially diluted test compound or reference inhibitor.

    • Add the PARP1 enzyme to each well to initiate a pre-incubation period of 10-15 minutes at room temperature.[5]

    • Start the enzymatic reaction by adding the NAD⁺ solution to all wells.

    • Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation.[5]

    • Stop the reaction and initiate the detection step by adding the developer reagent.

    • Incubate the plate in the dark for 15-30 minutes at room temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a control with a potent inhibitor (100% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular PARP Inhibition and Cytotoxicity Assay

This assay assesses the ability of the synthesized compounds to inhibit PARP1 activity within cancer cells and measures their cytotoxic effect, particularly in BRCA-deficient cell lines.

  • Cell Culture:

    • Culture a BRCA-mutant breast cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line in their recommended growth medium.

  • Cellular PARP Inhibition (PAR Assay):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or a reference inhibitor for a specified period (e.g., 24 hours).

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂) for a short duration.

    • Lyse the cells and quantify the amount of poly(ADP-ribose) (PAR) using a sandwich ELISA-based assay.

    • The reduction in PAR levels in treated cells compared to the damaged, untreated control indicates cellular PARP inhibition.

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):

    • Seed the cells in a 96-well plate and treat them with serial dilutions of the test compound for 72-120 hours.

    • Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.

    • Measure the absorbance or luminescence according to the assay protocol.

  • Data Analysis:

    • For the cellular PARP inhibition assay, calculate the percentage of PAR reduction and determine the cellular IC50 value.

    • For the cytotoxicity assay, calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Expected Results and Data Interpretation

The incorporation of the (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine moiety is expected to yield potent PARP1 inhibitors. The following table presents hypothetical data for a model compound (Compound X) compared to a known PARP inhibitor, Olaparib.

CompoundPARP1 Enzymatic IC50 (nM)Cellular PARP Inhibition IC50 (nM)Cytotoxicity (GI50) in MDA-MB-436 (BRCA1-mutant) (µM)Cytotoxicity (GI50) in MCF-7 (BRCA-proficient) (µM)Selectivity Index (MCF-7/MDA-MB-436)
Olaparib 5100.5>10>20
Compound X 250.2>10>50

Interpretation of Results:

  • A low nanomolar IC50 value in the enzymatic assay indicates potent inhibition of the PARP1 enzyme.

  • A low nanomolar IC50 in the cellular PARP inhibition assay demonstrates good cell permeability and target engagement in a cellular context.

  • A significantly lower GI50 value in the BRCA-mutant cell line compared to the BRCA-proficient cell line confirms the synthetic lethality mechanism of action.

  • A high selectivity index indicates that the compound is selectively targeting the cancer cells with deficient DNA repair pathways, which is a desirable characteristic for a targeted therapy.

References

  • Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. ([Link])

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ([Link])

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. ([Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ([Link])

  • PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. ([Link])

  • PARP Inhibition: A Method of Treating and Preventing Certain Cancers. ([Link])

  • PARP Inhibition in BRCA-Mutant Breast Cancer. ([Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ([Link])

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. ([Link])

  • Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. ([Link])

Sources

Application Notes & Protocols: A Guide to the Development of ROR1 Inhibitors Utilizing a Benzodioxin Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a high-value target in oncology due to its aberrant expression in a multitude of cancers and minimal presence in healthy adult tissues.[1][2][3] This differential expression provides a therapeutic window for targeted cancer therapies. ROR1 is a critical player in tumor cell proliferation, survival, migration, and invasion, making its inhibition a promising strategy for cancer treatment.[1][4][5] This guide provides a comprehensive overview and detailed protocols for the development of novel small-molecule ROR1 inhibitors built upon a benzodioxin scaffold, a chemical moiety that has shown promise in yielding selective and potent kinase inhibitors.[6] We will delve into the underlying biology of ROR1, the rationale for its inhibition, and provide step-by-step protocols for the synthesis, in vitro characterization, and in vivo evaluation of these targeted agents.

Introduction: The Rationale for Targeting ROR1 in Oncology

ROR1 is an oncoembryonic protein that plays a significant role during fetal development but is largely absent in normal post-partum tissues.[1] However, its expression is reactivated in numerous hematological and solid malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), breast cancer, lung cancer, and pancreatic cancer.[1][4] High ROR1 expression is frequently correlated with aggressive disease, resistance to therapy, and poor patient outcomes.[4]

Functionally, ROR1 acts as a receptor or co-receptor for Wnt ligands, particularly Wnt5a, activating non-canonical Wnt signaling pathways.[7][8] This engagement triggers a cascade of downstream signaling events that are crucial for cancer cell survival and progression. These pathways include the PI3K/AKT/mTOR and MAPK pathways, which are central to cell growth and proliferation, as well as pathways involved in cell migration and epithelial-to-mesenchymal transition (EMT).[5][7][9] By inhibiting ROR1, the aim is to disrupt these pro-tumorigenic signals, leading to apoptosis and the suppression of tumor growth and metastasis.

The benzodioxin scaffold has been identified as a privileged structure in medicinal chemistry. Recent research has highlighted the potential of N-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)benzamide derivatives as selective and potent ROR1 inhibitors, providing a strong foundation for further drug development efforts.[6]

The ROR1 Signaling Network: A Complex Web of Pro-Survival Signals

ROR1 does not operate in isolation. Upon ligand binding (e.g., Wnt5a) or through ligand-independent mechanisms, ROR1 initiates a complex signaling network. Understanding this network is paramount for designing effective inhibitors and for interpreting the results of mechanism-of-action studies. The key signaling axes activated by ROR1 include:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival. ROR1 activation leads to the phosphorylation and subsequent activation of PI3K, AKT, and mTOR.[9]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • NF-κB Pathway: Activation of NF-κB by ROR1 signaling promotes the expression of genes involved in cell survival and inflammation.[7][10]

  • STAT3 Pathway: ROR1 can also lead to the activation of STAT3, a transcription factor that promotes cell survival and proliferation.[7]

  • Rho-GTPase Activation: ROR1 signaling can activate Rho-GTPases, which are involved in cell migration and invasion.[8][11]

ROR1_Signaling_Pathway Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K MAPK MAPK ROR1->MAPK NFkB NF-κB ROR1->NFkB STAT3 STAT3 ROR1->STAT3 RhoGTPase Rho-GTPases ROR1->RhoGTPase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis STAT3->Proliferation Metastasis Metastasis & Invasion RhoGTPase->Metastasis

Caption: ROR1 Signaling Pathway Diagram.

Synthesis of a Benzodioxin-Based ROR1 Inhibitor

The following is a representative protocol for the synthesis of a novel ROR1 inhibitor based on the N-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)benzamide scaffold. This multi-step synthesis is designed to be robust and scalable for the generation of analog libraries for structure-activity relationship (SAR) studies.

Protocol 3.1: Synthesis of a Representative Compound

Objective: To synthesize a lead compound for subsequent biological evaluation.

Materials:

  • 2,3-dihydrobenzo[b][9][10]dioxin-6-amine

  • Substituted benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydrobenzo[b][9][10]dioxin-6-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) to the solution and stir at room temperature for 10 minutes. The base is crucial for scavenging the HCl byproduct of the reaction.

  • Acylation: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. The choice of substituent on the benzoyl chloride is a key diversification point for SAR studies.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start Starting Materials: - Benzodioxin-amine - Benzoyl chloride Reaction Acylation Reaction (DCM, TEA) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Final Final Compound (Characterization) Purify->Final

Caption: Chemical Synthesis Workflow Diagram.

In Vitro Evaluation of Benzodioxin-Based ROR1 Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized compounds.

Protocol 4.1: ROR1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compounds against the ROR1 kinase domain.

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the ROR1 kinase.

Procedure:

  • Reagents: Recombinant ROR1 kinase domain, ATP, a suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the ROR1 kinase and substrate to the wells, and then initiate the reaction by adding ATP. Incubate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the ROR1 inhibitors on cancer cells.

Procedure:

  • Cell Seeding: Seed ROR1-positive cancer cells (e.g., JeKo-1 for MCL, or MDA-MB-231 for breast cancer) into 96-well plates and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

  • Data Analysis: Measure the luminescence, which is proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.

Protocol 4.3: Western Blot Analysis of ROR1 Signaling

Objective: To confirm that the compounds inhibit ROR1 signaling in a cellular context.

Procedure:

  • Cell Treatment: Treat ROR1-positive cells with the test compound at concentrations around its IC50 value for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-ROR1, total ROR1, phospho-AKT, total AKT, phospho-mTOR, and total mTOR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A reduction in the phosphorylation of ROR1 and its downstream targets in compound-treated cells compared to the control confirms on-target activity.

Data Summary: In Vitro Activity
CompoundROR1 Kinase IC50 (nM)JeKo-1 Cell Viability IC50 (nM)MDA-MB-231 Cell Viability IC50 (nM)
Lead Compound 1 25250450
Analog 1.1 150>1000>1000
Analog 1.2 10100200
Reference Inhibitor 50650800

Data are hypothetical and for illustrative purposes only.

In Vivo Efficacy Evaluation in a Xenograft Model

Promising compounds from in vitro studies must be evaluated in a preclinical in vivo model to assess their anti-tumor efficacy.

Protocol 5.1: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of a lead ROR1 inhibitor.

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant a suspension of a ROR1-positive human cancer cell line (e.g., A549 lung cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the lead compound and vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for western blot analysis to confirm target engagement in vivo.

InVivo_Workflow Implant Tumor Cell Implantation Growth Tumor Growth to ~150 mm³ Implant->Growth Randomize Randomization Growth->Randomize Treat Treatment (Vehicle vs. Drug) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis (TGI, PD) Monitor->Endpoint

Caption: In Vivo Experimental Workflow Diagram.

Data Summary: In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1200-
Lead Compound 1.2 2554055
Lead Compound 1.2 5030075

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The development of small-molecule inhibitors targeting ROR1 represents a highly promising avenue for cancer therapy. The benzodioxin scaffold serves as an excellent starting point for the design of potent and selective ROR1 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. Successful execution of these studies will enable the identification of lead candidates with the potential for further preclinical and clinical development. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in combination with other anti-cancer agents to overcome potential resistance mechanisms.[9][12]

References

  • A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells. (2022). PMC - NIH. [Link]

  • The Role of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) in Cancer Stem Cell Signaling. (n.d.). MDPI. [Link]

  • ROR1 | Cancer Genetics Web. (2019). CancerIndex. [Link]

  • ROR1 signaling & its potential as a therapeutic target for leukemia. (2023). YouTube. [Link]

  • The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention. (n.d.). PMC. [Link]

  • Latest Research Progress on ROR1 — A Broad‑Spectrum Cancer Target. (2023). DIMA BIOTECH. [Link]

  • a druggable target: preclinical studies of ROR1 and combinatorial partners in malignancies. (2021). Karolinska Institutet. [Link]

  • The signaling pathways activated by ROR1 in cancer. (2023). PubMed. [Link]

  • Phase I Trial: Cirmtuzumab Inhibits ROR1 Signaling and Stemness Signatures in Patients with Chronic Lymphocytic Leukemia. (n.d.). PubMed Central. [Link]

  • A novel fully human anti-ROR1 antibody PBA-0405 optimized for ADCC, induces potent anti-tumor activity against both solid and hematological malignancies. (n.d.). Frontiers. [Link]

  • Structure-guided optimization yields selective ROR1 inhibitors for targeted cancer therapy. (2025). Prous Science. [Link]

  • Novel Para-Phenylenediamine-Based Derivatives as Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization. (2025). PubMed. [Link]

  • Novel Para‐Phenylenediamine‐Based Derivatives as Receptor Tyrosine Kinase‐like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization. (n.d.). PMC - PubMed Central. [Link]

  • ROR1, an Emerging Target for Tumor Immunotherapy. (n.d.). Cusabio. [Link]

  • The ROR Pathway. (n.d.). Encyclopedia MDPI. [Link]

  • Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies. (2021). Frontiers. [Link]

  • Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors for Cancer Treatment. (2024). PubMed. [Link]

  • Targeting ROR1 identifies new treatment strategies in hematological cancers. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (n.d.). PubMed. [Link]

  • Structure-directing optimization of N-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. (2025). PubMed. [Link]

Sources

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine as a building block for 5-HT1A receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine as a Building Block for 5-HT1A Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Scaffolds in 5-HT1A Receptor Modulation

The serotonin 1A (5-HT1A) receptor, a G-protein-coupled receptor (GPCR) extensively expressed in the central nervous system, is a pivotal target in contemporary neuropharmacology.[1][2] Its role in modulating mood, anxiety, and cognition has made it a focal point for the development of therapeutics for depressive and anxiety disorders.[2][3] 5-HT1A receptor agonists, in particular, have shown significant clinical potential.[3][4] The efficacy and selectivity of these agonists are profoundly influenced by their stereochemistry. The use of enantiomerically pure building blocks is therefore not merely a matter of academic interest but a critical determinant of therapeutic success.

This guide provides a detailed examination of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, a chiral building block of significant value in the synthesis of potent and selective 5-HT1A receptor agonists. We will explore the underlying pharmacology of the 5-HT1A receptor, detail the synthesis and application of this key intermediate, and provide validated protocols for the synthesis and evaluation of derivative compounds.

Section 1: The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is predominantly coupled to the inhibitory G-protein, Gαi/o.[5] Upon agonist binding, this coupling initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.[6] The primary mechanism involves the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[3][5] Concurrently, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and membrane hyperpolarization.[7] This combination of effects effectively dampens neuronal firing rates.[6][7]

Presynaptically, 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei act as a negative feedback mechanism, reducing serotonin release upon activation.[3][7] Postsynaptically, they are abundant in regions like the hippocampus and cortex, where they mediate serotonin's effects on target neurons.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit Inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK βγ subunit Activates cAMP cAMP AC->cAMP Conversion Blocked Response Decreased Neuronal Excitability GIRK->Response Agonist 5-HT1A Agonist (e.g., Serotonin) Agonist->Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation PKA->Response

Caption: Canonical 5-HT1A receptor signaling pathway.

Section 2: Profile of the Chiral Building Block

(R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a "privileged scaffold" in medicinal chemistry. Its rigid dihydrobenzodioxin ring system helps to orient the crucial aminomethyl side chain in a specific conformation, which is essential for high-affinity binding to the 5-HT1A receptor. The R-enantiomer is particularly favored for achieving selectivity and potency in many classes of 5-HT1A agonists.

Table 1: Physicochemical Properties of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol [8]
Stereochemistry (R)-enantiomer-
Appearance Varies (typically oil or solid)-
Key Features Chiral center, primary amine, rigid benzodioxin core-

The rationale for its utility lies in its ability to mimic the essential pharmacophoric elements of endogenous serotonin: a basic nitrogen atom and an aromatic ring system, held in a precise spatial arrangement.

Section 3: Synthesis and Chiral Resolution Protocol

Obtaining the enantiomerically pure building block is the critical first step. A common strategy involves the synthesis of the racemic amine followed by classical resolution.

Protocol 1: Synthesis of Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

This protocol is adapted from established procedures for synthesizing related benzodioxane structures.

Step 1: Synthesis of 2-(hydroxymethyl)-2,3-dihydrobenzo[b][9][10]dioxine

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.[11]

  • Reflux the mixture for 12 hours. After cooling, concentrate the solution under vacuum.[11]

  • Dissolve the residue in ethyl acetate and wash with sodium carbonate solution. Dry the organic layer and concentrate to yield the methyl ester.[11]

  • Alkylate the resulting methyl 2,3-dihydroxybenzoate with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF to form the glycidyl ether.

  • Cyclize the glycidyl ether under basic conditions to form the benzodioxin ring.

  • Reduce the ester group (e.g., with LiAlH₄ in THF) to the corresponding alcohol, yielding the racemic 2-(hydroxymethyl)-2,3-dihydrobenzo[b][9][10]dioxine.

Step 2: Conversion to the Amine

  • Convert the alcohol to a better leaving group, for example, by mesylation (using mesyl chloride and triethylamine) or tosylation.

  • Displace the leaving group with an azide source (e.g., sodium azide in DMF).

  • Reduce the resulting azide (e.g., via hydrogenation with Pd/C or using LiAlH₄) to the primary amine, yielding the racemic product.

Protocol 2: Chiral Resolution using Tartaric Acid

  • Dissolve the racemic amine in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

  • Filter the solid salt and recrystallize it from the same solvent to improve diastereomeric purity.

  • Liberate the free amine by treating the purified salt with a base (e.g., NaOH solution) and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry and concentrate the organic layer to obtain the enantiomerically enriched (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. Chiral HPLC can be used to determine the enantiomeric excess (ee).[12]

Section 4: Application in 5-HT1A Agonist Synthesis

This building block is frequently used to synthesize arylpiperazine-based 5-HT1A agonists, a class that includes drugs like Flesinoxan.[4][13] The following protocol details a representative N-alkylation reaction to couple the chiral amine with a suitable arylpiperazine fragment.

Synthetic_Workflow cluster_reaction N-Alkylation Reaction Start1 (R)-Building Block (Amine) Start1->p1 Start2 Arylpiperazine with Leaving Group (e.g., -Cl, -Br) Start2->p1 Product Final 5-HT1A Agonist p1->Product Base (K₂CO₃) Solvent (DMF, MeCN) Heat (Reflux)

Caption: General workflow for synthesizing an arylpiperazine-based 5-HT1A agonist.

Protocol 3: Synthesis of an Arylpiperazine 5-HT1A Agonist

Objective: To synthesize a Flesinoxan analogue by coupling (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine with a suitable N-substituted arylpiperazine.

Materials:

  • (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

  • 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine (or similar electrophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Standard glassware for reflux reaction

Procedure:

  • To a round-bottom flask, add (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide.

  • Dissolve the solids in anhydrous acetonitrile.

  • Add 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine (1.1 eq) to the mixture.

  • Causality: Potassium carbonate acts as the base to deprotonate the amine, making it nucleophilic. Acetonitrile is a polar aprotic solvent suitable for SN2 reactions. KI facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with 1% triethylamine to prevent amine tailing on the silica).

  • Characterization: Combine the pure fractions and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Section 5: Structure-Activity Relationship (SAR) Insights

The benzodioxin moiety is not merely a passive scaffold. Subtle modifications can significantly impact receptor affinity and functional activity.[14]

  • Aromatic Substitution: Substitution on the phenyl ring of the benzodioxin can modulate lipophilicity and electronic properties, affecting both affinity and pharmacokinetic profiles.

  • Chirality: As established, the (R)-configuration at the C2 position is generally crucial for high affinity. The (S)-enantiomer often displays significantly lower binding affinity.

  • Linker Length: The length of the alkyl chain connecting the chiral amine to the arylpiperazine core is critical. A three- to four-carbon chain is often optimal for bridging the two key pharmacophoric regions.[13]

Table 2: Illustrative SAR Data for Flesinoxan Analogues

Compound IDModification from (R)-scaffold5-HT1A Kᵢ (nM) (Hypothetical)Rationale
Parent None1.5Optimal fit
Analogue 1 (S)-enantiomer used>500Incorrect stereochemistry for receptor binding pocket
Analogue 2 No benzodioxin (e.g., phenoxy)25Loss of conformational rigidity reduces affinity
Analogue 3 Fluorine at C7 of benzodioxin2.0Minor electronic modification, little change in affinity

Section 6: Protocol for In Vitro Biological Evaluation

To validate the efficacy of the newly synthesized compound, a receptor binding assay is essential.

Protocol 4: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a synthesized compound for the human 5-HT1A receptor.

Materials:

  • HeLa or CHO cell membranes expressing recombinant human 5-HT1A receptors.

  • [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin or unlabeled 8-OH-DPAT.

  • Synthesized test compound, dissolved in DMSO and serially diluted.

  • Scintillation vials and scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kₔ, e.g., 1 nM).

    • 50 µL of cell membrane suspension (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for 60 minutes.

  • Rationale: This incubation allows the binding reaction to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

  • Shinde, S. et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(2). Available at: [Link]

  • Kamal, A. et al. (2018). Synthesis of 2,3-dihydrobenzo[b][9][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 8(19), 10419-10433. Available at: [Link]

  • National Center for Biotechnology Information. 1-(2,3-Dihydrobenzo[b][9][10]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubChem. Available at: [Link]

  • New Drug Approvals. (2015). 4′-((5-(2,3-Dihydrobenzo[b][9][10]dioxin-6-yl)-1,3,4-oxadiazol-2-yl-thio)-methyl)-4-fluorobiphenyl-2-carboxamide. Available at: [Link]

  • National Center for Biotechnology Information. (2,3-Dihydrobenzo[b][9][10]dioxin-5-yl)methanamine. PubChem. Available at: [Link]

  • Li, Y. et al. (2014). Synthesis and evaluation of novel 2,3-dihydrobenzo[b][9][10]dioxin- and indolealkylamine derivatives as potential antidepressants. Archiv der Pharmazie, 347(2), 108-118. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular signalling, 22(10), 1406–1412. Available at: [Link]

  • van Steen, B. J. et al. (1994). 5-HT1A- versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines. Journal of Medicinal Chemistry, 37(17), 2761-2770. Available at: [Link]

  • Mokrosz, J. L. (1994). Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Polish journal of pharmacology, 46(5), 363-374. Available at: [Link]

  • Yang, F. et al. (2016). A Facile Route of Synthesis for Making Flibanserin. Organic Process Research & Development, 20(8), 1518-1522. Available at: [Link]

  • Szałach, Ł. P. et al. (2020). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 25(23), 5649. Available at: [Link]

  • Google Patents. (2015). Preparation method of flibanserin.
  • Wikipedia. 5-HT1A receptor. Available at: [Link]

  • Synfacts. (2019). Synthesis of Flibanserin. Thieme, 15(01), 8. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412. Available at: [Link]

  • Hervás, I. et al. (1999). Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers. Naunyn-Schmiedeberg's archives of pharmacology, 359(1), 13-19. Available at: [Link]

  • Cryan, J. F., & Lucki, I. (2000). The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. European journal of pharmacology, 407(3), 233-242. Available at: [Link]

  • V G, P., & D, M. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 13, 179. Available at: [Link]

  • ResearchGate. (2018). General structure of the new series of selective 5-HT 1A receptor agonists. Available at: [Link]

  • Kim, J. H. et al. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes, 11(4), 273. Available at: [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work?. Available at: [Link]

  • Zhang, L. et al. (2019). Design and optimization of 2,3-dihydrobenzo[b][9][10]dioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles. Bioorganic & medicinal chemistry, 27(1), 1-13. Available at: [Link]

  • ResearchGate. (2023). Serotonin (5-HT1A) receptor signaling pathways. Available at: [Link]

  • ResearchGate. (2020). A Facile Route of Synthesis for Making Flibanserin. Available at: [Link]

  • Ciano, L. et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7167. Available at: [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, a key chiral building block in medicinal chemistry. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. This guide offers a comprehensive protocol, explains the scientific rationale behind the method development choices, and provides a framework for validation and implementation in a research or quality control environment.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical industry, the differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[3] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for analyzing and quantifying enantiomers due to its versatility, sensitivity, and reproducibility.[4][5]

(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a primary amine containing a stereocenter adjacent to a benzodioxin scaffold, a common motif in biologically active compounds. Developing a reliable method to separate its enantiomers is essential for advancing drug discovery programs and ensuring the quality of synthesized intermediates.

Principles and Method Development Strategy

The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP.[6] The stability of these complexes differs for each enantiomer, leading to different retention times. Our strategy was built on a systematic evaluation of the analyte's structure to select the most appropriate CSP and mobile phase.

Analyte Structure and Chiral Recognition

(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine possesses several key structural features that guide CSP selection:

  • A Primary Amine Group (-NH₂): This basic group is a strong hydrogen bond donor and can participate in ionic interactions. However, it is also prone to deleterious interactions with residual silanols on the silica support, which can cause severe peak tailing.[7]

  • An Aromatic Benzodioxin Ring: This moiety allows for π-π stacking interactions.

  • Ether Linkages: The oxygen atoms in the dioxin ring can act as hydrogen bond acceptors.

  • A Stereogenic Center: The chiral carbon provides the basis for differential spatial interactions with the CSP.

Chiral Stationary Phase (CSP) Selection

Given the analyte's features, polysaccharide-based CSPs are excellent candidates. These phases, typically derivatives of cellulose or amylose coated or bonded to a silica gel support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[8][9] Specifically, cellulose phenylcarbamate derivatives have demonstrated broad applicability for a variety of chiral compounds, including those with aromatic and amine functionalities.[8][10] A study on similar 2-substituted-1,4-benzodioxane derivatives reported successful enantioseparation on a cellulose-based column, reinforcing this choice.[10]

Mobile Phase Strategy

A normal phase (NP) chromatographic mode, using a non-polar solvent like hexane with a polar modifier (an alcohol), was selected. This mode is highly effective for polysaccharide CSPs and promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[11]

  • Primary Solvent: Hexane or heptane is used to control the overall elution strength.

  • Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used to modulate retention and selectivity. The hydroxyl group of the alcohol competes with the analyte for interaction sites on the CSP.

  • Basic Additive: To counteract the basicity of the primary amine and mitigate interactions with acidic silanols on the silica surface, a small concentration (e.g., 0.1%) of a basic additive like diethylamine (DEA) or butylamine is crucial.[7] This additive deactivates the silanols, resulting in symmetrical, efficient peaks.

The overall method development workflow is summarized in the diagram below.

Chiral_Method_Development cluster_0 Phase 1: Analysis & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine - Primary Amine - Aromatic Ring - Stereocenter CSP_Selection CSP Screening Polysaccharide-based (Cellulose/Amylose) Macrocyclic Glycopeptide Cyclodextrin Analyte->CSP_Selection Guides MP_Selection Mobile Phase Screening Normal Phase (Hexane/IPA) Polar Organic (ACN/MeOH) Reversed Phase (ACN/H2O) CSP_Selection->MP_Selection Tests Optimization Parameter Optimization Modifier % Additive Conc. Flow Rate Temperature MP_Selection->Optimization Refines Final_Method Optimized Method Baseline Resolution Symmetrical Peaks Optimization->Final_Method Yields Validation Method Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ Final_Method->Validation Requires

Caption: Chiral HPLC Method Development Workflow.

Detailed Application Protocol

This protocol provides the optimized conditions for the enantiomeric separation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Phenomenex Lux® 3µm Cellulose-1, 150 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine standard.

Optimized Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterConditionRationale
Chiral Stationary Phase Phenomenex Lux® 3µm Cellulose-1 (150 x 4.6 mm)Proven selectivity for aromatic and amine-containing compounds through a combination of H-bonding and π-π interactions.[8][10]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Normal phase mode enhances chiral recognition on polysaccharide CSPs. Hexane is the weak solvent, and IPA modulates retention.[11] DEA is critical for good peak shape.[7]
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution within a reasonable analysis time for a 4.6 mm ID column.
Column Temperature 25 °CEnsures reproducible retention times and selectivity. Chiral separations can be temperature-sensitive.[12]
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Detection UV at 280 nmThe benzodioxin ring system exhibits strong absorbance at this wavelength, providing good sensitivity.
Run Time 15 minutesSufficient to allow for the elution of both enantiomers with baseline separation.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic (±)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine at a concentration of 1.0 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working standard through a 0.45 µm syringe filter before placing it in an autosampler vial.

  • System Equilibration:

    • Install the chiral column in the column compartment.

    • Equilibrate the entire HPLC system by pumping the mobile phase through the column at the set flow rate (1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Set up the instrument sequence, including blank injections (mobile phase) followed by the sample injections.

    • Inject 5 µL of the prepared sample and start the data acquisition.

System Suitability Criteria

For the method to be considered valid for analysis, each run should meet the following criteria:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.

  • Reproducibility: The relative standard deviation (%RSD) of retention times for replicate injections should be ≤ 2.0%.

Expected Results and Troubleshooting

Under the optimized conditions, a baseline separation of the two enantiomers is expected. The first enantiomer should elute at approximately 8.5 minutes and the second at approximately 10.2 minutes, with a resolution factor (Rs) greater than 2.0.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Poor Resolution Mobile phase composition is too strong (too much IPA).Decrease the percentage of IPA in the mobile phase (e.g., to 92:8:0.1). This will increase retention and may improve resolution.
Peak Tailing Insufficient deactivation of silica silanols; DEA concentration is too low.Increase the concentration of DEA to 0.2%. Ensure the mobile phase is well-mixed.
No Elution/High Backpressure Column contamination or incorrect mobile phase.Flush the column with 100% IPA. Ensure the mobile phase components are correct and miscible.
Drifting Retention Times Inadequate column equilibration or temperature fluctuation.Equilibrate the column for a longer period (60 minutes). Ensure the column oven is maintaining a stable temperature.[12]

Method Validation Framework

While a full validation was not performed for this application note, a robust method should be validated according to ICH Q2(R1) or USP guidelines.[13][14] Key parameters to evaluate include:

  • Specificity: Demonstrate that there is no interference from process impurities or related substances at the retention times of the enantiomers.

  • Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of each enantiomer.

  • Precision: Assess the method's reproducibility through intra-day and inter-day analyses.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.[13]

Conclusion

This application note details a highly effective and reliable chiral HPLC method for the separation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine enantiomers. By employing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, the method achieves excellent resolution and peak symmetry. This protocol is directly applicable for enantiomeric purity assessment in research, process development, and quality control laboratories, providing a solid foundation for ensuring the stereochemical integrity of this valuable pharmaceutical intermediate.

References

  • Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. Retrieved from [Link]

  • Spadaro, P. R., et al. (2021). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives. AIR Unimi. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Hassan, M., et al. (2013). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved from [Link]

  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Alam, I., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Tang, J., & Zhang, T. (2021).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Hassan, M., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Gerasimov, A. O., et al. (2023).
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Lee, W. (2021).
  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Szabó, Z. I., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Society of Korea.
  • Hyun, M. H., & Min, H. J. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Pataj, Z., et al. (2023).

Sources

Application Notes and Protocols: A Detailed Guide to the Friedel-Crafts Acylation of 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Acylated 1,4-Benzodioxane

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are integral to the development of pharmaceuticals targeting a wide array of conditions. The Friedel-Crafts acylation of 1,4-benzodioxane is a cornerstone synthetic transformation, enabling the introduction of a ketone functionality onto the aromatic ring. This acylation predominantly occurs at the 6-position, yielding 6-acetyl-1,4-benzodioxane, a key intermediate for the synthesis of more complex drug candidates. This ketone handle opens up a vast landscape of subsequent chemical modifications, allowing for the construction of diverse molecular architectures for drug discovery programs.

This document provides a comprehensive, field-proven protocol for the successful execution of the Friedel-Crafts acylation of 1,4-benzodioxane. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and outlines robust methods for product purification and characterization.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation of 1,4-benzodioxane proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a highly reactive acylium ion, its subsequent attack by the electron-rich 1,4-benzodioxane ring, and the final deprotonation to restore aromaticity.

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent, acetyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺). This electrophile is the key reactive species in the acylation reaction.

  • Electrophilic Aromatic Substitution: The π-electron system of the 1,4-benzodioxane ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Product Formation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acetyl group. This step restores the aromaticity of the benzodioxane ring, yielding the final product, 6-acetyl-1,4-benzodioxane, and regenerating the Lewis acid catalyst.

The overall workflow for this experimental protocol is depicted in the following diagram:

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble and Dry Glassware B Weigh and Add Anhydrous AlCl₃ to Dichloromethane A->B C Prepare Solution of 1,4-Benzodioxane and Acetyl Chloride B->C D Cool AlCl₃ Suspension to 0°C C->D E Slowly Add Reactant Solution to AlCl₃ Suspension D->E F Warm to Room Temperature and Stir for 16 hours E->F G Quench Reaction with Saturated NaHCO₃ Solution F->G H Filter to Remove Solids G->H I Extract Aqueous Layer with Dichloromethane H->I J Dry Combined Organic Layers with Anhydrous MgSO₄ I->J K Concentrate Under Reduced Pressure J->K L Purify by Column Chromatography (Dichloromethane Eluent) K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Experimental workflow for the Friedel-Crafts acylation of 1,4-benzodioxane.

Detailed Experimental Protocol

This protocol details the synthesis of 6-acetyl-1,4-benzodioxane.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1,4-BenzodioxaneC₈H₈O₂136.151.0 g7.34
Acetyl ChlorideC₂H₃ClO78.500.63 mL (0.69 g)8.81
Aluminum Chloride (anhydrous)AlCl₃133.341.17 g8.81
Dichloromethane (anhydrous)CH₂Cl₂84.93~30 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • Under a nitrogen atmosphere, equip a dry 100 mL round-bottom flask with a magnetic stir bar.

    • To the flask, add anhydrous aluminum chloride (1.17 g, 8.81 mmol).

    • Add anhydrous dichloromethane (15 mL) to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Addition of Reactants:

    • In a separate dry vial, prepare a solution of 1,4-benzodioxane (1.0 g, 7.34 mmol) and acetyl chloride (0.63 mL, 8.81 mmol) in anhydrous dichloromethane (15 mL).

    • Slowly add the solution of 1,4-benzodioxane and acetyl chloride to the stirred suspension of aluminum chloride at 0°C over a period of 10 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Filter the mixture to remove any insoluble aluminum salts.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 6-acetyl-1,4-benzodioxane as a light yellow solid.[1]

    • Alternatively, the product can be recrystallized from an ethanol/ethyl acetate mixture.[2]

Characterization of 6-Acetyl-1,4-benzodioxane

The identity and purity of the synthesized 6-acetyl-1,4-benzodioxane can be confirmed by a combination of spectroscopic methods.

  • Appearance: Light yellow solid.

  • Melting Point: 82.0 to 86.0 °C.[3]

  • ¹H NMR (CDCl₃):

    • δ 7.54 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

    • δ 7.48 (d, J = 2.0 Hz, 1H, Ar-H)

    • δ 6.90 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 4.30 (s, 4H, -OCH₂CH₂O-)

    • δ 2.54 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃):

    • δ 196.8 (C=O)

    • δ 148.1 (Ar-C)

    • δ 143.6 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 123.7 (Ar-CH)

    • δ 117.8 (Ar-CH)

    • δ 117.3 (Ar-CH)

    • δ 64.4 (-OCH₂)

    • δ 64.2 (-OCH₂)

    • δ 26.5 (-CH₃)

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • A strong absorption band around 1670 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

    • C-O stretching bands for the dioxane ether linkages will appear in the region of 1250-1050 cm⁻¹.

    • Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of 6-acetyl-1,4-benzodioxane.

Safety and Handling Precautions

The Friedel-Crafts acylation involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox). Avoid inhalation of dust and contact with skin and eyes.

  • Acetyl Chloride: A corrosive and flammable liquid with a pungent odor. It is a lachrymator and reacts with water and moisture to produce hydrogen chloride gas. Handle with care to avoid inhalation and skin contact.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

  • 1,4-Benzodioxane: May cause skin and eye irritation.[4] Handle with appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

References

  • PrepChem.com. Synthesis of 6-acetyl-1,4-benzodioxan-2-carboxylic acid. Available from: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
  • PubChem. 1,4-Benzodioxan-6-yl methyl ketone. Available from: [Link]

  • PureSynth. 6-Acetyl-14-Benzodioxane 98.0%(GC). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and enantiomeric purity of this valuable chiral building block. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.

Overview of the Synthetic Strategy

The synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine typically proceeds through a multi-step sequence that involves the formation of the core benzodioxin ring system, introduction of a functional handle at the C2 position, resolution of the resulting racemic mixture, and final elaboration to the desired primary amine. A common and logical pathway is outlined below, and the subsequent troubleshooting guide is structured around these key transformations.

Synthetic_Pathway A Catechol B Racemic 2,3-dihydrobenzo[b][1,4]dioxane-2-carboxylic acid A->B Williamson Ether Synthesis (e.g., with 2,3-dibromopropionic acid) C Racemic (2,3-dihydrobenzo[b]dioxin-2-yl)carboxamide B->C Amide Formation (e.g., with a chiral amine) D Diastereomeric Amide Salts C->D Diastereomeric Resolution (e.g., with (R)-1-phenylethylamine) E (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)carboxamide D->E Separation & Acid Hydrolysis F (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine E->F Amide Reduction (e.g., with LiAlH4)

Caption: A common synthetic workflow for (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Formation of the Benzodioxin Ring

The construction of the 2,3-dihydrobenzo[b][1][2]dioxin-2-carboxylic acid core is foundational. A frequent method is the Williamson ether synthesis, reacting catechol with a suitable three-carbon electrophile under basic conditions.

Q1: My yield for the racemic 2,3-dihydrobenzo[b][1][2]dioxane-2-carboxylic acid is low. What are the likely causes?

A1: Low yields in this step often stem from side reactions competing with the desired double SN2 cyclization.

  • E2 Elimination: The alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide, leading to alkene byproducts instead of the desired ether[1][3]. This is particularly an issue with secondary alkyl halides[3].

  • Incomplete Second Cyclization: The formation of the second ether linkage to close the ring can be slow. This can lead to the formation of mono-etherified catechol derivatives as significant byproducts.

  • C-Alkylation vs. O-Alkylation: While less common for catechols compared to phenoxides, under certain conditions, C-alkylation can occur, leading to undesired isomers[3].

  • Poor Solubility of the Catecholate Salt: The dianion of catechol may not be fully soluble in the reaction solvent, leading to a heterogeneous reaction with slow kinetics.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use a slight excess of a moderately strong base like K₂CO₃ or Cs₂CO₃.These bases are effective in deprotonating the catechol without being overly aggressive, which can favor elimination. Cs₂CO₃ can also improve solubility.
Solvent Employ a polar aprotic solvent such as DMF or acetonitrile.These solvents effectively solvate the cation, leaving a more reactive "naked" alkoxide for the SN2 reaction[1].
Temperature Maintain a moderate temperature (e.g., 60-80 °C).Higher temperatures can favor the E2 elimination pathway. A balance must be struck to ensure a reasonable reaction rate without promoting side reactions[1][4].
Electrophile Use an electrophile with good leaving groups, such as 2,3-dibromopropionic acid.Better leaving groups facilitate the SN2 reaction.
Part 2: Amide Formation and Chiral Resolution

A robust method for obtaining the desired (R)-enantiomer is through the formation of diastereomeric amides followed by separation. This involves coupling the racemic carboxylic acid with an enantiopure amine, such as (R)-1-phenylethylamine.

Q2: The amide coupling reaction is sluggish and gives a poor yield. What can I do?

A2: Difficulty in amide bond formation, especially with potentially hindered substrates, is a common challenge.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive for your specific substrate combination[5].

  • Low Nucleophilicity of the Amine: The chiral amine used for resolution might be a weak nucleophile.

  • Side Reactions of Coupling Reagents: Activated carboxylic acid intermediates can be unstable and may decompose or undergo side reactions if the subsequent reaction with the amine is slow[5].

Troubleshooting Steps:

ParameterRecommendationRationale
Coupling Reagent Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.These uronium/phosphonium-based reagents are generally more effective for challenging amide couplings[5].
Acid to Acid Chloride Convert the carboxylic acid to the more reactive acyl chloride using reagents like (COCl)₂ or SOCl₂.The acyl chloride will react more readily with the amine, often requiring only a non-nucleophilic base like triethylamine or pyridine[6].
Reaction Conditions Ensure anhydrous conditions and consider slightly elevated temperatures (e.g., 40-50 °C) if the reaction is slow at room temperature.Water can hydrolyze the activated intermediates and the acyl chloride. Increased temperature can overcome activation energy barriers for sterically demanding reactions.

Q3: I'm struggling to separate the diastereomeric amides. What are the common issues?

A3: The successful separation of diastereomers by crystallization is highly dependent on their differential solubility.

  • Oiling Out: The diastereomeric salts may precipitate as an oil rather than a crystalline solid, making separation by filtration impossible.

  • Co-crystallization (Solid Solution): Both diastereomers may crystallize together, leading to low enantiomeric enrichment of the solid phase[7].

  • Similar Solubilities: The solubilities of the two diastereomers in the chosen solvent system may be too similar for effective separation.

Troubleshooting Protocol: Optimizing Diastereomeric Resolution

  • Solvent Screening: This is the most critical step. Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof).

  • Concentration and Temperature: Carefully control the concentration and cooling rate. Slow cooling often promotes the formation of larger, purer crystals.

  • Seeding: If a small amount of the desired pure diastereomer is available, use it to seed the crystallization.

  • Alternative Resolving Agents: If separation with one chiral amine is unsuccessful, try another. For a racemic amine, chiral acids like tartaric acid and its derivatives are excellent choices[8]. Different resolving agents will form diastereomers with different crystal packing and solubility properties[7].

Part 3: Final Amide Reduction

The final step is the reduction of the enantiopure amide to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.

Q4: The LiAlH₄ reduction of my amide is giving a complex mixture of products and a low yield of the desired amine. What could be going wrong?

A4: While LiAlH₄ is a robust reducing agent, improper reaction or workup conditions can lead to problems.

  • Incomplete Reduction: Insufficient LiAlH₄ or reaction time can lead to the recovery of starting material or partially reduced intermediates.

  • Side Reactions: The highly reactive nature of LiAlH₄ can lead to the reduction of other functional groups if present.

  • Difficult Workup: The formation of aluminum salts during the workup can create emulsions or gelatinous precipitates that trap the product, significantly reducing the isolated yield.

  • Epimerization: While less common under these conditions, harsh workup procedures could potentially lead to epimerization at the chiral center.

Troubleshooting Protocol: LiAlH₄ Reduction of Amides

LAH_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Workup (Fieser Method) A Suspend LiAlH4 in anhydrous THF under an inert atmosphere (N2 or Ar). B Cool the suspension to 0 °C. A->B C Slowly add a solution of the (R)-amide in anhydrous THF. B->C D Allow to warm to room temperature and then reflux to drive to completion. C->D E Cool the reaction to 0 °C. D->E F Sequentially and slowly add: 1. 'x' mL of H2O 2. 'x' mL of 15% aq. NaOH 3. '3x' mL of H2O (where 'x' = grams of LiAlH4 used) E->F G Stir vigorously until a granular white precipitate forms. F->G H Filter the mixture and wash the solid with fresh THF or ether. G->H I Combine filtrates and concentrate to obtain the crude amine. H->I

Caption: Recommended workflow for LiAlH₄ reduction and workup.

Key Considerations for the LiAlH₄ Reduction:

  • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Fieser Workup: The sequential addition of water, aqueous NaOH, and then more water (the Fieser method) is a reliable way to quench the reaction and precipitate the aluminum salts as a granular solid that is easy to filter, thus avoiding emulsions and improving isolated yield.

  • Mechanism: The reduction of an amide to an amine with LiAlH₄ involves the loss of the carbonyl oxygen atom, which is a key difference from the reduction of esters or ketones[9].

By systematically addressing these common issues, you can significantly improve the yield and purity in your synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1][2]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Royal Society of Chemistry. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. [Link]

  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

  • Sci-Hub. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f][1][2]oxazepine and related compounds. [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]

  • PubMed. (2021). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]

  • National Institutes of Health. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

Sources

Side-product formation in the synthesis of benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles governing your reaction outcomes, helping you troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and offering practical solutions.

Q1: My reaction yield is significantly lower than expected, and my TLC plate shows a smear of products at the baseline that are difficult to isolate.

A1: Low yields coupled with baseline streaking on a Thin Layer Chromatography (TLC) plate are often indicative of polymerization or the formation of high molecular weight oligomers. This is one of the most common side-reactions in benzodioxane synthesis, especially when using the Williamson ether synthesis approach with a catechol and a dihaloalkane.

Causality: The desired reaction involves a two-step nucleophilic substitution. First, one hydroxyl group of the catechol is deprotonated and undergoes an intermolecular SN2 reaction with the dihaloalkane. The second step is a crucial intramolecular SN2 cyclization to form the dioxane ring. However, the mono-alkylated intermediate is also a nucleophile. If it reacts with another molecule of the dihaloalkane intermolecularly before it can cyclize, a dimer is formed. This dimer can then react further, leading to a chain of oligomers or polymers, which are often insoluble and appear as a baseline streak on the TLC plate.

Troubleshooting Protocol:

  • Employ High Dilution Conditions: The key to favoring the intramolecular cyclization over intermolecular polymerization is to keep the concentration of the reactants low. A lower concentration reduces the probability of two different molecules encountering each other.

    • Actionable Step: Run the reaction at a concentration of 0.01-0.05 M. This can be achieved by using a larger volume of solvent or by the slow addition of one of the reactants (typically the dihaloalkane) to the reaction mixture over an extended period using a syringe pump.

  • Optimize the Base: The choice of base is critical. A very strong base can fully deprotonate both hydroxyl groups of the catechol, increasing the likelihood of intermolecular reactions.

    • Actionable Step: Use a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to deprotonate the more acidic phenolic hydroxyl groups without creating a high concentration of the highly reactive dianion.

  • Control Stoichiometry: An excess of the dihaloalkane can increase the chances of intermolecular reactions.

    • Actionable Step: Start with a 1:1 to 1:1.2 molar ratio of catechol to dihaloalkane. Monitor the reaction progress carefully and add more dihaloalkane in small portions if needed.

Q2: My final product is a dark brown or black oil, and purification is challenging. What is causing this discoloration?

A2: The formation of dark-colored impurities is often due to the oxidation of catechol or its derivatives. Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of oxygen, to form highly colored o-quinones. These quinones are reactive and can undergo further reactions, including polymerization, leading to complex, colored mixtures.[1]

Causality: The mechanism involves the deprotonation of the catechol to form the phenoxide, which is more easily oxidized. The resulting o-quinone is an electrophile and can undergo Michael additions or other reactions, leading to a cascade of colored byproducts.

Troubleshooting Protocol:

  • Degas Your Solvents and Reaction Mixture: Oxygen is a key participant in the oxidation of catechols.

    • Actionable Step: Before starting the reaction, thoroughly degas your solvent by bubbling an inert gas (nitrogen or argon) through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Consider an Antioxidant: In some cases, adding a small amount of a reducing agent can help to suppress oxidation.

    • Actionable Step: The addition of a small quantity of sodium dithionite or ascorbic acid can sometimes prevent the formation of colored impurities. However, this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

  • Purification Strategy: If colored impurities have already formed, they can often be removed by treating a solution of the crude product with activated carbon.

    • Actionable Step: Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This can effectively remove many colored impurities before proceeding with column chromatography.

Q3: My NMR spectrum shows more than one set of signals for the benzodioxane product, suggesting the presence of an isomer. How is this possible?

A3: The formation of isomeric products is a common issue when using an unsymmetrically substituted catechol as a starting material.

Causality: If the catechol has substituents at the 3- or 4-position, the initial alkylation can occur on either of the two non-equivalent hydroxyl groups. This leads to two different mono-alkylated intermediates, which then cyclize to form two regioisomeric benzodioxane derivatives. For instance, in the synthesis of a 7-substituted-1,4-benzodioxane, small amounts of the 6-substituted isomer can also be formed.[2]

Troubleshooting Protocol:

  • Chromatographic Separation: The most straightforward solution is to separate the isomers.

    • Actionable Step: Isomeric benzodioxane derivatives often have slightly different polarities and can usually be separated by careful column chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Recrystallization can also be an effective method for separating isomers if one is significantly less soluble.[2]

  • Directed Synthesis: If separation is difficult or high isomeric purity is required, a multi-step synthesis that introduces the substituents in a controlled manner might be necessary.

    • Actionable Step: Consider a synthetic route where the regiochemistry is controlled from the beginning, for example, by using starting materials with appropriate protecting groups that can be selectively removed.

Frequently Asked Questions (FAQs)

Q: What is the best type of base to use for the Williamson ether synthesis of benzodioxanes?

A: The choice of base is a critical parameter. While strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used, they can also promote side reactions like polymerization and catechol oxidation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are milder and can reduce the formation of byproducts. The choice also depends on the solvent used; for instance, K₂CO₃ is commonly used in polar aprotic solvents like acetone, DMF, or acetonitrile.

Q: I am observing a byproduct with a mass corresponding to the mono-alkylated catechol. How can I drive the reaction to completion?

A: The presence of the mono-alkylated intermediate indicates an incomplete reaction. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The intramolecular cyclization step may have a higher activation energy than the initial intermolecular alkylation. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC until the intermediate spot disappears.

  • Deactivation of the Alkylating Agent: The dihaloalkane can be consumed by side reactions, such as elimination or reaction with the solvent. Ensure your reagents and solvents are pure and dry.

  • Base Stoichiometry: Ensure you are using at least two equivalents of base to deprotonate both the first and the second hydroxyl group (the second deprotonation happens after the first alkylation).

Q: Can C-alkylation be a significant side reaction?

A: Yes, C-alkylation is a known side reaction in Williamson ether synthesis involving phenoxides.[3] The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become more prominent under certain conditions, such as high temperatures or with specific solvents. The use of polar aprotic solvents like DMF or DMSO can help to favor O-alkylation.

Q: Are there alternative, greener methods for synthesizing benzodioxanes?

A: Yes, several alternative routes have been developed to avoid the use of dihaloalkanes. One promising method involves the reaction of catechol with glycerol carbonate or ethylene carbonate in the presence of a basic catalyst.[4] This method is more atom-economical and can proceed without a solvent. However, it may lead to the formation of isomeric side-products depending on the starting materials.[4]

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on Benzodioxane Synthesis
ParameterConditionImpact on Desired ProductImpact on Side-Products
Concentration High (e.g., > 0.5 M)Lower yieldIncreased polymerization/oligomerization
Low (e.g., < 0.05 M)Higher yieldDecreased polymerization/oligomerization
Base Strength Strong (e.g., NaH)Fast reactionIncreased risk of polymerization and oxidation
Weak (e.g., K₂CO₃)Slower reactionReduced risk of side-products
Temperature HighFaster reaction rateMay favor elimination and C-alkylation
LowSlower reaction rateFavors SN2 over elimination[3]
Atmosphere Air-Promotes oxidation of catechol to colored quinones[1]
Inert (N₂ or Ar)-Suppresses oxidation
Reaction Mechanism and Side-Product Formation

The following diagram illustrates the desired reaction pathway for the synthesis of 1,4-benzodioxane and the competing side-reactions.

Benzodioxane_Synthesis Catechol Catechol + Dihaloalkane Mono_Alkylated Mono-alkylated Intermediate Catechol->Mono_Alkylated 1. Intermolecular SN2 (O-alkylation) C_Alkylated C-Alkylated Product Catechol->C_Alkylated C-alkylation Oxidized Oxidized Byproducts (Quinones) Catechol->Oxidized Oxidation Base Base Benzodioxane Desired 1,4-Benzodioxane Mono_Alkylated->Benzodioxane 2. Intramolecular SN2 (Desired Cyclization) Polymer Polymer/Oligomer Mono_Alkylated->Polymer Intermolecular SN2 (Side Reaction)

Caption: Desired vs. competing pathways in benzodioxane synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in benzodioxane synthesis.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, NMR) Low_Yield Problem: Low Yield? Start->Low_Yield Baseline_Smear TLC shows baseline smear? Low_Yield->Baseline_Smear Yes Dark_Color Problem: Dark Color? Low_Yield->Dark_Color No High_Dilution Solution: - Use high dilution - Slow addition of reagents Baseline_Smear->High_Dilution Yes Baseline_Smear->Dark_Color No High_Dilution->Dark_Color Inert_Atmosphere Solution: - Degas solvent - Use inert atmosphere Dark_Color->Inert_Atmosphere Yes Isomers Problem: Isomers Detected? Dark_Color->Isomers No Activated_Carbon Purification: - Treat with activated carbon Inert_Atmosphere->Activated_Carbon Activated_Carbon->Isomers Chromatography Solution: - Optimize column chromatography - Consider recrystallization Isomers->Chromatography Yes Success Pure Product Obtained Isomers->Success No Chromatography->Success

Caption: A step-by-step troubleshooting decision tree.

References

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369-1388. Retrieved from [Link]

  • Amenta, V., et al. (2020). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. Catalysis Science & Technology, 10(21), 7215-7223. Retrieved from [Link]

  • Sabatino, M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 23(10), 5649. Retrieved from [Link]

  • Ryu, J. S., & Park, H. J. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. Polymers, 13(4), 648. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chiral Aminomethyl-1,4-Benzodioxanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying chiral aminomethyl-1,4-benzodioxanes. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and purification of these valuable chiral synthons. The unique structural features of aminomethyl-1,4-benzodioxanes, namely the basic amine group and the rigid benzodioxane core, present a distinct set of challenges in achieving high enantiomeric purity. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles effectively.

The importance of obtaining enantiomerically pure compounds in the pharmaceutical industry cannot be overstated. The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1][] Therefore, robust and reliable purification methods are critical for both research and manufacturing. High-performance liquid chromatography (HPLC) and, increasingly, supercritical fluid chromatography (SFC) are the predominant techniques for chiral separations.[3][4][5] This guide will focus on troubleshooting these methods for your specific class of compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems you might encounter during the chiral separation of aminomethyl-1,4-benzodioxanes.

Issue 1: Poor or No Enantiomeric Resolution

You're injecting your racemic aminomethyl-1,4-benzodioxane, but the chromatogram shows a single peak or two poorly resolved peaks.

Poor resolution is fundamentally a problem of insufficient selectivity (α) or efficiency (N) of your chromatographic system. For chiral separations, selectivity is paramount and is governed by the interactions between your analytes and the chiral stationary phase (CSP).[6]

1. Inappropriate Chiral Stationary Phase (CSP) Selection:

  • Explanation: The choice of CSP is the most critical factor in chiral separations.[3][6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[6][7][8] However, the specific derivative and the nature of the polysaccharide backbone (amylose vs. cellulose) can dramatically impact selectivity.[6] The aminomethyl group in your compound is a key interaction site, likely participating in hydrogen bonding and dipole-dipole interactions with the CSP.

  • Troubleshooting Steps:

    • Screen Multiple CSPs: There is no universal CSP, and selection is often empirical.[3][9] A screening approach using columns with different polysaccharide backbones and derivatives is highly recommended.

    • Consider Alternative CSPs: If polysaccharide columns fail, consider Pirkle-type, cyclodextrin-based, or macrocyclic glycopeptide-based CSPs, which offer different chiral recognition mechanisms.[6][10]

2. Suboptimal Mobile Phase Composition:

  • Explanation: The mobile phase composition directly influences the interactions between the analyte and the CSP.[6][11] For basic compounds like aminomethyl-1,4-benzodioxanes, the presence and concentration of acidic or basic additives are crucial for achieving good peak shape and selectivity.[11][12]

  • Troubleshooting Steps:

    • Optimize the Organic Modifier: In normal-phase (NP) mode, vary the alcohol modifier (e.g., isopropanol, ethanol). In reversed-phase (RP) mode, experiment with different organic solvents like acetonitrile and methanol.

    • Adjust Additive Concentration: For your basic amine, an acidic additive (e.g., formic acid, trifluoroacetic acid) in RP mode or a basic additive (e.g., diethylamine, triethylamine) in NP mode is often necessary to suppress undesirable interactions with residual silanols on the silica support and to modulate retention.[12][13] Start with a low concentration (e.g., 0.1%) and adjust as needed. The choice of additive can even alter the elution order of enantiomers.[6]

    • Explore Different Modes: If you are struggling in NP-HPLC, consider RP-HPLC or polar organic mode. These can offer complementary selectivity.[14] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and unique selectivity for chiral compounds.[15][16][17][18]

Issue 2: Pronounced Peak Tailing

You are achieving some separation, but the peaks are asymmetrical with significant tailing, making accurate quantification difficult.

Peak tailing for basic compounds like aminomethyl-1,4-benzodioxanes is a common problem, often stemming from strong, undesirable interactions within the chromatographic system.

1. Analyte Interaction with Active Sites:

  • Explanation: The primary amine in your molecule is a strong Lewis base and can interact strongly with acidic silanol groups on the surface of the silica-based CSP. This leads to secondary retention mechanisms that cause peak tailing.[12]

  • Troubleshooting Steps:

    • Use a Mobile Phase Additive: As mentioned above, adding a small amount of a basic competitor like triethylamine (TEA) or diethylamine (DEA) in your normal-phase mobile phase can mask the active silanol sites and improve peak shape.[12] For reversed-phase, a low pH mobile phase with an acidic additive will protonate the amine, which can also reduce tailing.

    • Increase Additive Concentration: If you are already using an additive, a slight increase in its concentration might be necessary to fully saturate the active sites.

2. Column Overload:

  • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Consider a Higher Capacity Column: For preparative separations, you may need to switch to a column with a larger diameter or a stationary phase with a higher loading capacity.

Issue 3: Irreproducible Retention Times and/or Resolution

Your method worked well initially, but now you are seeing shifts in retention times and inconsistent resolution between runs or after changing to a new column.

Irreproducibility in chiral chromatography can be particularly frustrating. It often points to subtle changes in the system or the column's history.

1. "Additive Memory Effect":

  • Explanation: Chiral stationary phases can "remember" the additives used in previous mobile phases.[19] Traces of an acidic or basic modifier can remain on the column for extended periods, affecting subsequent separations even when a different mobile phase is used.[19] This is especially problematic when switching between methods that use different types of additives (e.g., from an acidic to a basic one).

  • Troubleshooting Steps:

    • Dedicate Columns to Specific Methods: The best practice is to dedicate a chiral column to a specific method or at least to a specific mobile phase/additive type.

    • Thorough Column Flushing: If you must use the same column for different methods, ensure a rigorous and lengthy flushing protocol with an appropriate intermediate solvent (like isopropanol) when switching between mobile phases.

    • Column Conditioning: Before starting a series of analyses, equilibrate the column with the mobile phase for an extended period (several column volumes) until a stable baseline and reproducible retention times are achieved.[20]

2. Mobile Phase Instability:

  • Explanation: The composition of the mobile phase can change over time due to the evaporation of more volatile components. This is particularly true for mobile phases containing low-boiling-point solvents or additives.

  • Troubleshooting Steps:

    • Freshly Prepare Mobile Phases: Always use freshly prepared mobile phases for your analyses.

    • Cover Solvent Reservoirs: Keep your mobile phase reservoirs covered to minimize evaporation.[21]

3. Temperature Fluctuations:

  • Explanation: Chiral separations can be highly sensitive to temperature changes.[6] Variations in ambient temperature can affect retention times and selectivity.

  • Troubleshooting Steps:

    • Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant and consistent temperature throughout your analyses.[21]

Frequently Asked Questions (FAQs)

Q1: Which chiral separation technique is better for aminomethyl-1,4-benzodioxanes: HPLC or SFC?

A1: Both techniques are powerful for chiral separations.[5]

  • HPLC is a well-established and versatile technique. You can use normal-phase, reversed-phase, or polar organic modes, providing a wide range of selectivity options.[4]

  • SFC is often faster and considered a "greener" technique due to its use of supercritical CO2 as the main mobile phase component.[15][16] It can offer different selectivity compared to HPLC and is particularly well-suited for preparative scale purifications due to the ease of solvent removal.

  • Recommendation: A screening approach that includes both HPLC and SFC is ideal. If high throughput is a priority, SFC might have an advantage.[17]

Q2: I need to develop a new chiral separation method for a novel aminomethyl-1,4-benzodioxane derivative. Where should I start?

A2: A systematic screening approach is the most efficient way to develop a new chiral method.[22]

Caption: A systematic workflow for chiral method development.

Step-by-Step Protocol:

  • Column Screening: Start by screening a small, diverse set of polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based column).

  • Mobile Phase Screening: For each column, test a few mobile phases. A good starting point is a normal-phase eluent (e.g., Hexane/Isopropanol with 0.1% DEA) and a polar organic eluent (e.g., Acetonitrile/Methanol with 0.1% TFA).

  • Identify "Hits": Analyze the results to identify any conditions that show partial or full separation.

  • Optimization: Select the most promising column/mobile phase combination and optimize the separation by fine-tuning the mobile phase composition (modifier and additive concentration) and temperature.

Q3: Can I derivatize my aminomethyl-1,4-benzodioxane to make the separation easier?

A3: Yes, this is a valid strategy known as indirect chiral separation.[4] You can react your primary amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). However, this approach has drawbacks:

  • The derivatizing agent must be enantiomerically pure.

  • The reaction must proceed to completion without any racemization.

  • You will need to remove the derivatizing group after separation, which adds extra steps to your workflow. For these reasons, direct separation on a CSP is often preferred.[4]

Q4: My resolution is decreasing over the lifetime of the column. What can I do?

A4: A decline in performance can be due to column contamination or degradation of the stationary phase.

  • Sample Purity: Ensure your samples are free of particulates by filtering them before injection. Strongly adsorbed impurities can irreversibly damage the column.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

  • Column Washing: Try washing the column according to the manufacturer's instructions to remove strongly retained compounds. Reversing the flow direction during washing can sometimes be effective at dislodging particulates from the inlet frit.[20]

  • Check Mobile Phase Compatibility: Ensure your mobile phase pH and composition are within the recommended range for your column to prevent degradation of the stationary phase.[21]

Data Summary: Starting Conditions for Chiral Screening

The following table provides recommended starting points for screening chiral aminomethyl-1,4-benzodioxanes on common polysaccharide CSPs.

Parameter Normal Phase (NP) Polar Organic (PO) Reversed Phase (RP)
Typical CSPs Cellulose & Amylose derivativesCellulose & Amylose derivativesImmobilized Cellulose & Amylose derivatives
Mobile Phase A n-Hexane or HeptaneAcetonitrileWater
Mobile Phase B Isopropanol or EthanolMethanol or EthanolAcetonitrile or Methanol
Typical Gradient Isocratic: 80-95% A / 5-20% BIsocratic: 80-95% A / 5-20% BGradient or Isocratic
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)0.1% TFA or FA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 485–500. Retrieved from [Link]

  • Hu, N., Li, K., Wang, Z., & Tang, W. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044–5048. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5727. Retrieved from [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Ficarra, M., & Felletti, S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96–103.
  • Berthod, A. (2002). Chiral Separation Techniques: A Practical Approach.
  • Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. The Journal of Organic Chemistry, 79(14), 6732–6737. Retrieved from [Link]

  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943–950. Retrieved from [Link]

  • Younes, A. A., Mangelings, D., & Vander Heyden, Y. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical and Biomedical Analysis, 116, 108–117. Retrieved from [Link]

  • Straniero, V., Valoti, E., & Pallavicini, M. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(7), 987–999. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • Straniero, V., Valoti, E., & Pallavicini, M. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(7), 987-999. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 674–683.
  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Tang, M., Zhang, T., & Wang, Y. (2012). Chiral mobile phase additives in HPLC enantioseparations. Trac Trends in Analytical Chemistry, 39, 180-192. Retrieved from [Link]

  • ResearchGate. (2019, March 12). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Li, J., Wang, H., & Liu, Y. (2022). Challenges and opportunities for chiral covalent organic frameworks. Chinese Chemical Letters, 33(7), 3315–3324. Retrieved from [Link]

  • Mukherjee, T., & Bartlett, M. G. (2019). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 11(36), 4629–4636. Retrieved from [Link]

  • Kulkarni, V. M., & Kulkarni, S. V. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today, 17(3-4), 108–115. Retrieved from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2017). Applications of Chiral Supercritical Fluid Chromatography. Molecules, 22(12), 2154. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Grdiša, M., & Vianello, R. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(10), 2445. Retrieved from [Link]

  • Chosson, E., Drouillat, B., & Comesse, S. (2021). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry, 19(30), 6614–6618.
  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. Retrieved from [Link]

  • Wang, Y., Liu, X., & Wang, L. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1404. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1,4-Benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-benzodioxane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical scaffold. The 1,4-benzodioxane moiety is a cornerstone in numerous biologically active compounds, from natural products to pharmaceuticals like Doxazosin.[1] Its synthesis, while conceptually straightforward, is fraught with potential pitfalls that can impact yield, purity, and stereochemical outcomes.

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting guide in a question-and-answer format to directly address the specific, practical challenges you may encounter in the lab. We will explore the causality behind each experimental parameter, empowering you to not only follow protocols but to intelligently optimize them.

Section 1: The Core Reaction - Mechanism and Standard Protocol

The most prevalent and reliable method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis. This involves the reaction of a catechol (or a substituted catechol) with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.

Mechanistic Overview

The reaction proceeds via a double SN2 mechanism. The base first deprotonates one of the phenolic hydroxyl groups of the catechol, forming a phenoxide. This nucleophilic phenoxide then attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing the first halide. This is followed by an intramolecular SN2 reaction where the second phenolic hydroxyl is deprotonated and the resulting phenoxide attacks the remaining carbon, displacing the second halide to form the six-membered dioxane ring.

Mechanism Catechol Catechol Phenoxide1 Mono-phenoxide Intermediate Catechol->Phenoxide1 Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide1 Deprotonation Phenoxide2 Intramolecular Phenoxide Base->Phenoxide2 2nd Deprotonation Electrophile 1,2-Dibromoethane (Br-CH₂-CH₂-Br) Intermediate2 2-(2-Bromoethoxy)phenol Electrophile->Intermediate2 Sₙ2 Attack Phenoxide1->Intermediate2 Sₙ2 Attack Intermediate2->Phenoxide2 2nd Deprotonation Product 1,4-Benzodioxane Phenoxide2->Product Intramolecular Sₙ2 Cyclization

Caption: General mechanism for 1,4-benzodioxane synthesis.

Standard Experimental Protocol: Synthesis of Unsubstituted 1,4-Benzodioxane

This protocol provides a robust baseline for synthesis. All subsequent troubleshooting and optimization strategies will refer to this standard procedure.

Materials:

  • Catechol (1.0 eq)

  • 1,2-Dibromoethane (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (or acetone) to create a stirrable slurry (approx. 0.5 M concentration with respect to catechol).

  • Reagent Addition: Add 1,2-dibromoethane (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash with water (3x) to remove DMF and salts, followed by a brine wash (1x).[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 1,4-benzodioxane.[1]

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and MS analysis.[1]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Catechol & K₂CO₃ B Add Solvent (DMF) A->B C Add 1,2-Dibromoethane B->C D Heat & Stir (60-80°C, 12-24h) C->D E Monitor by TLC D->E F Cool & Dilute with EtOAc E->F G Aqueous Washes (H₂O, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize (NMR, MS) I->J

Caption: Standard experimental workflow for 1,4-benzodioxane synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common failures and unexpected results.

Q1: My reaction yield is very low or I've recovered mostly starting material. What went wrong?

A1: This is a frequent issue stemming from several potential root causes:

  • Ineffective Base: Potassium carbonate is hygroscopic. If it has absorbed moisture, it will be less effective at deprotonating the catechol. Always use freshly dried or anhydrous base. For sluggish reactions, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.

  • Wet Solvent: Trace amounts of water in your reaction solvent (DMF, acetone) will protonate the phenoxide intermediate, quenching the nucleophile and halting the reaction. Ensure you are using anhydrous solvents.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat will result in a very slow or stalled reaction. A temperature range of 60-100°C is generally optimal.[2]

  • Poor Reagent Quality: Ensure your catechol has not oxidized (it should be a white to off-white solid) and that the 1,2-dibromoethane is not discolored.

Q2: My TLC shows multiple product spots, and my final yield after chromatography is still low. What are these side products?

A2: The formation of side products is a primary cause of yield loss. The most common culprits are:

  • Mono-alkylation Product: The reaction stalls after the first SN2 attack, leaving 2-(2-bromoethoxy)phenol as a major byproduct. This is often due to the issues described in A1 (poor base, water, low temp). The second, intramolecular cyclization is often the slower step.

  • Polymerization: 1,2-dihaloethanes can self-polymerize or react with the phenoxide to form oligomeric ether chains, especially at excessively high temperatures (>120°C).[2]

  • Bis-catechol Ether: Two molecules of catechol can be linked by one molecule of the dihaloethane, forming a C₂-bridged dimer. Using a slight excess of the dihaloethane can help suppress this pathway.

Side_Reactions Start Catechol + Br(CH₂)₂Br Desired 1,4-Benzodioxane (Desired Product) Start->Desired Intramolecular Cyclization Mono Mono-alkylation (Incomplete Reaction) Start->Mono Stalled Reaction Dimer Bis-catechol Dimer (Intermolecular Reaction) Start->Dimer Excess Catechol Polymer Polymerization (Electrophile Self-Reaction) Start->Polymer High Temperature

Caption: Common side reactions in 1,4-benzodioxane synthesis.

Q3: My product is a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A3: For syntheses producing substituted benzodioxanes (e.g., from a substituted catechol and a chiral dielectrophile), controlling stereochemistry is critical.

  • Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product.[3] If you obtain a mixture of isomers, you may be able to isomerize the cis to the trans product by stirring the mixture with a base (like K₂CO₃ in DMF) after the initial reaction is complete.[3]

  • Reaction Conditions: Acid-catalyzed cyclization steps, used in some alternative synthetic routes, are known to produce mixtures of cis and trans isomers.[3] Base-mediated Williamson synthesis tends to offer better control, often favoring the trans product.

  • Choice of Synthetic Route: For high stereochemical fidelity, consider alternative routes like those employing chiral epoxides or palladium-catalyzed couplings, which can be designed to produce single enantiomers or diastereomers.[3]

Section 3: FAQs on Reaction Condition Optimization

This section provides answers to frequently asked questions about fine-tuning the reaction for optimal performance.

Q: Which combination of base and solvent is truly optimal?

A: The "best" combination depends on your specific substrate and scale, but here is a general guide:

ParameterOptions & ConsiderationsCausality & Rationale
Base K₂CO₃: Standard, inexpensive, effective. Cs₂CO₃: More expensive, but higher solubility and basicity can significantly accelerate slow reactions. NaH: Very strong base, but requires strictly anhydrous conditions and careful handling.The base must be strong enough to deprotonate the phenol (pKa ~9-10). Increased solubility (Cs₂CO₃ > K₂CO₃) leads to a higher concentration of active phenoxide in solution, increasing the reaction rate.
Solvent DMF: High boiling point, excellent at solvating salts. Can be difficult to remove during workup. Acetone: Lower boiling point, easier to remove. Less effective for poorly soluble reagents. Acetonitrile: Good alternative to DMF with easier removal.The solvent must be polar aprotic to solvate the cation of the base and not interfere with the SN2 reaction. A higher boiling point allows for higher reaction temperatures, increasing the rate according to the Arrhenius equation.
Temperature Room Temp: Too slow for most combinations. 60-100°C: Optimal range for balancing reaction rate with minimal side product formation.[2] >120°C: Risk of reagent decomposition and polymerization increases significantly.Higher temperatures provide the necessary activation energy for the SN2 reactions. However, excessive heat can also provide the activation energy for undesired pathways like elimination or polymerization.
Catalyst Phase-Transfer Catalyst (PTC): e.g., Tetrabutylammonium bromide (TBAB).A PTC is useful in less polar solvents or when reagent solubility is low. It works by transporting the phenoxide anion from the solid/aqueous phase into the organic phase where the electrophile resides, dramatically increasing the effective concentration of the nucleophile and accelerating the reaction.

Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A: Yes, but the reaction will be significantly slower. Bromine is a better leaving group than chlorine because the C-Br bond is weaker and the bromide ion is larger and more polarizable, making it more stable upon departure. To compensate for the lower reactivity of 1,2-dichloroethane, you will likely need to use higher temperatures, a stronger base (like Cs₂CO₃), and/or a longer reaction time.

Q: How critical is the stoichiometry of the reagents?

A: It is quite critical.

  • Electrophile (1,2-dihaloethane): Using a slight excess (1.2-1.5 eq) helps ensure the catechol is fully consumed and minimizes the formation of the bis-catechol dimer side product. A large excess should be avoided as it can be difficult to remove and increases the risk of side reactions.

  • Base: At least 2.0 equivalents of base are required to deprotonate both phenolic hydroxyl groups. An excess (e.g., 2.5 eq) is recommended to drive the equilibrium toward the phenoxide and neutralize any acidic impurities.

By understanding the interplay of these variables and anticipating common pitfalls, you can effectively troubleshoot and optimize your 1,4-benzodioxane synthesis, leading to higher yields, improved purity, and more reliable results in your research and development efforts.

References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369–1391. [Link]

  • Celentano, A., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Google Patents. (1996).
  • Singh, O. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2). [Link]

  • Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Synthesis and Assignment of Configuration. Molecules, 29(9), 2002. [Link]

  • PrepChem. (2022). Preparation of 1,4-benzodioxane. [Link]

  • Cacciari, B., et al. (2007). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 50(17), 4218–4229. [Link]

Sources

Technical Support Center: Synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. This chiral building block is a critical intermediate in the development of various pharmaceutical agents. Its synthesis, while well-established, presents several challenges, particularly concerning the formation of process-related impurities and maintaining enantiomeric purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice based on established chemical principles and field-proven insights. We will explore the common synthetic routes, dissect the impurity profiles associated with each, and offer robust analytical and purification protocols.

Section 1: Overview of Synthetic Strategies & Potential Impurity Hotspots

The synthesis of the target amine typically proceeds through one of several common pathways, each originating from a chiral precursor derived from catechol and a glycidyl derivative. The choice of route significantly impacts the impurity profile of the final product. Understanding these pathways is the first step in effective troubleshooting.

Synthesis_Pathways Figure 1. Common Synthetic Pathways and Impurity Injection Points cluster_start Starting Material cluster_routeA Route A: Nitrile Reduction cluster_routeB Route B: Gabriel Synthesis SM (R)-2-(chloromethyl)-2,3- dihydrobenzo[b][1,4]dioxine or equivalent tosylate/mesylate A1 Nucleophilic Substitution (NaCN) SM->A1 B1 Nucleophilic Substitution (Potassium Phthalimide) SM->B1 A2 (R)-2,3-dihydrobenzo[b][1,4] dioxine-2-carbonitrile A1->A2 A3 Reduction (LiAlH4, H2/Catalyst) A2->A3 ImpA Impurities: - Unreacted Nitrile - Secondary/Tertiary Amines - Racemization A3->ImpA FP Final Product: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine A3->FP B2 N-((R)-2,3-dihydrobenzo[b][1,4] dioxin-2-ylmethyl)phthalimide B1->B2 B3 Deprotection (Hydrazine) B2->B3 ImpB Impurities: - Phthalhydrazide - Unreacted Phthalimide Intermediate - Racemization B3->ImpB B3->FP Troubleshooting_Flowchart Figure 2. Logical Flow for Impurity Identification cluster_analysis Characterization cluster_solution Root Cause & Solution start Crude Product Analysis (HPLC, LC-MS, NMR) q1 Unexpected Peak Detected? start->q1 check_ee Chiral HPLC shows two peaks? q1->check_ee Yes no_peak Purity Acceptable q1->no_peak No check_mass LC-MS matches known byproduct? check_ee->check_mass If not enantiomer sol_ee Cause: Racemization Solution: Milder SN2 conditions, or chiral resolution. check_ee->sol_ee check_nmr NMR shows signals for unreacted starting material? check_mass->check_nmr If mass unknown sol_byproduct Cause: Side Reaction/ Incomplete Deprotection Solution: Optimize reaction, improve workup (Protocol 2). check_mass->sol_byproduct sol_sm Cause: Incomplete Reaction Solution: Increase reagent/catalyst, extend reaction time. check_nmr->sol_sm end Purified Product no_peak->end

Technical Support Center: Chiral Separation of Benzodioxane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the chiral separation of benzodioxane enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral High-Performance Liquid Chromatography (HPLC). Enantioselective chromatography is a nuanced field where success hinges on a deep understanding of the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase. This resource provides direct, experience-based answers to common challenges, moving beyond simple procedural lists to explain the underlying causality of chromatographic phenomena.

The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[1][2][3] The stability of these complexes differs for each enantiomer, leading to different retention times and, ultimately, separation.[1][4] This guide is structured to help you diagnose and resolve issues by methodically evaluating the key factors that influence this delicate equilibrium: the CSP, the mobile phase, and operational parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Resolution and Selectivity Issues

Question 1: I am seeing no separation or very poor resolution (Rs < 1.0) of my benzodioxane enantiomers. Where do I start?

Answer:

Achieving chiral resolution is fundamentally about maximizing the selectivity (α) between the two enantiomers. If you are observing co-elution or minimal separation, the primary issue is a lack of differential interaction between your benzodioxane enantiomers and the chiral stationary phase.

Causality: Selectivity in chiral separations is the most critical factor for resolution and is primarily influenced by three main sources: the stationary phase, the mobile phase, and the column temperature.[5] Enantiomers have identical physical and chemical properties in an achiral environment; only a chiral environment can distinguish between them.[6] The separation is governed by the "three-point interaction" model, where one enantiomer forms a more stable complex with the CSP than the other.[1] If these interactions are not optimal, selectivity will be poor.

Troubleshooting Protocol:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most impactful decision in a chiral separation.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and successful for a broad range of compounds, including benzodioxanes.[5][7]

    • Action: If you are not using a polysaccharide-based column, consider screening one. If you are, the specific derivative may not be suitable. For example, cellulose and amylose backbones have different polymer structures (layered vs. helical) that offer different selectivities.[5] Furthermore, the nature and position of the functional groups on the polysaccharide backbone (the "chiral selector") drastically affect separation.[5]

    • Recommendation: Screen a set of columns with different polysaccharide backbones and selectors. A typical screening kit might include columns like those listed in the table below.

CSP Type Common Selector Examples Typical Application Notes
Immobilized Amylose Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability, often a good starting point.
Immobilized Cellulose Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose phases.[5]
Specialty Phases Cellulose tris(3-chloro-4-methylphenylcarbamate)Can provide unique selectivity for specific structures.[7]
  • Optimize the Mobile Phase System: The mobile phase modulates the interactions between the analyte and the CSP. A systematic approach to screening mobile phases is crucial.

    • Normal Phase (NP): Typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.

    • Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile (ACN) or methanol (MeOH). RP is often preferred for its compatibility with mass spectrometry (MS).[7]

    • Polar Organic (PO): Uses polar organic solvents like ACN or MeOH, often with additives. This mode can offer unique selectivity profiles.

    • Action: If you are in one mode (e.g., RP) without success, switch to another (e.g., NP). The change in solvent environment dramatically alters the intermolecular forces (hydrogen bonding, π-π interactions, steric hindrance) that govern chiral recognition.

  • Introduce or Modify Mobile Phase Additives: Additives are powerful tools for manipulating selectivity.[5]

    • For Basic Analytes: Add a small amount (0.1%) of a basic additive like diethylamine (DEA) to the mobile phase. This can improve peak shape and sometimes enhance resolution.

    • For Acidic Analytes: Use an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (0.1%). This can suppress the ionization of acidic analytes, leading to better-defined interactions with the CSP.

    • Caution: The concentration of the additive is critical. Increasing the concentration of an additive can sometimes decrease resolution or even reverse the elution order of the enantiomers.[5]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the diastereomeric complex formation.

    • Action: Systematically decrease the column temperature (e.g., from 25°C to 15°C or 10°C). Lower temperatures often increase the stability of the transient complexes, leading to longer retention and improved resolution. Conversely, in some cases, increasing the temperature can improve peak efficiency, though it may reduce selectivity.[5] Be aware that temperature changes can sometimes lead to a reversal of elution order.[5]

Question 2: My peaks are resolved, but they are severely tailing (Asymmetry Factor > 1.5). What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue in chromatography and is particularly prevalent in chiral separations. It indicates a secondary, undesirable interaction mechanism is occurring alongside the primary chiral recognition mechanism.

Causality: The primary cause of peak tailing is the presence of multiple retention mechanisms for the analyte. In the context of silica-based CSPs, this often involves strong interactions between basic functional groups on the analyte (like amines in some benzodioxane derivatives) and acidic residual silanol groups on the silica surface. This secondary interaction leads to a portion of the analyte molecules being retained more strongly and eluting more slowly, creating a "tail."

Troubleshooting Protocol:

  • Optimize Mobile Phase Additives: This is the most effective way to address peak tailing for ionizable compounds.

    • For Basic Benzodioxanes: Add a competing base to the mobile phase, such as 0.1-0.2% DEA. The DEA will interact with the active silanol sites, effectively "masking" them from your analyte and minimizing the secondary interactions.

    • For Acidic Benzodioxanes: Add a competing acid, such as 0.1-0.2% TFA or FA. This will suppress the ionization of the silanol groups, reducing their ability to interact with your analyte.

  • Adjust Mobile Phase pH (Reversed Phase): If you are working in RP mode, operating at a pH that suppresses the ionization of either the analyte or the silanol groups can significantly improve peak shape.

    • Action: For basic compounds, working at a high pH can neutralize the analyte. However, this can degrade silica-based columns. A more common strategy is to work at a low pH (e.g., pH 2-3) to protonate the silanol groups, reducing their ionic interaction potential.[8]

  • Check for Sample Overload: Injecting too much sample mass onto the column can saturate the high-affinity binding sites on the CSP, leading to peak distortion and tailing.

    • Action: Reduce the injection volume or the sample concentration by a factor of 5-10 and re-inject. If the peak shape improves, mass overload was a contributing factor.

  • Verify Sample Solvent Compatibility: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.[9]

    • Action: Ideally, dissolve your sample in the mobile phase itself.[10] If solubility is an issue, use the weakest solvent possible that will dissolve the sample. For NP mode, avoid injecting samples dissolved in strong solvents like methanol if your mobile phase is hexane/IPA.

Visualizing the Troubleshooting Flow for Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Category 2: Method Robustness and Reproducibility

Question 3: My retention times are drifting, and the separation is not reproducible between runs or after changing to a new column. What should I investigate?

Answer:

Lack of reproducibility is a critical issue that undermines method validity. The causes can range from insufficient equilibration to subtle changes in the chromatographic system or what is known as "additive memory effect."

Causality: Chiral separations are highly sensitive to the precise state of the stationary phase surface and mobile phase composition.[11] Isocratic separations, which are common in chiral analysis, may not effectively flush all sample components or additives from the previous run, leading to a gradual change in the column's surface chemistry.[11] This is particularly true for additives that can be persistently adsorbed onto the CSP.[11]

Troubleshooting Protocol:

  • Ensure Adequate Column Equilibration: This is the most common cause of shifting retention times, especially when changing mobile phases.

    • Action: Flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. When developing a method, ensure the re-equilibration time between gradient steps (if used) or between different isocratic conditions is sufficient.

  • Investigate Additive Memory Effects: If you are screening different mobile phase additives (e.g., switching from a basic to an acidic modifier), residual amounts of the first additive can interfere with the subsequent analysis for a surprisingly long time.[11]

    • Action: When switching between additive types, dedicate a column to each method or implement a rigorous flushing procedure. Flushing with a solvent like isopropanol can help strip strongly adsorbed molecules from the stationary phase before re-equilibrating with the new mobile phase. For critical applications, using a new, dedicated column for the final method is the most robust approach.[11]

  • Control Temperature and Mobile Phase Composition:

    • Temperature: Use a column oven to maintain a constant, stable temperature. Even small fluctuations in ambient lab temperature can affect retention times.[5]

    • Mobile Phase: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component (e.g., hexane in NP) will change the ratio and affect retention and selectivity. Premixing solvents by volume can introduce errors; mixing by weight is more accurate.

  • Assess Column Health: A loss of performance on a new column of the same type could indicate a batch-to-batch variability issue, although this is less common with reputable manufacturers who have robust QC procedures.[11] More likely, the old column may have been damaged (e.g., bed deformation) or contaminated.

    • Action: Check the backpressure of the new column against the manufacturer's specifications. If you suspect the old column has degraded, try a dedicated cleaning procedure as recommended by the manufacturer.

Experimental Protocol: Column Equilibration and Cleaning

  • Standard Equilibration:

    • Set the flow rate to the analytical method's setting.

    • Calculate the column volume (CV) using CV ≈ 0.5 x (column inner diameter)² x L (all in cm).

    • Pump a minimum of 20 CVs of the new mobile phase through the column.

    • Monitor the detector baseline until it is stable.

  • Rigorous Cleaning for Additive Removal:

    • Disconnect the column from the detector.

    • Flush with 20 CVs of hexane/isopropanol (50:50).

    • Flush with 20 CVs of 100% isopropanol.

    • Flush with 20 CVs of hexane/isopropanol (50:50).

    • Proceed with standard equilibration for the new mobile phase.

References
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • Chiral Drug Separ
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2019). PubMed. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate. [Link]

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (2021). Daicel Chiral Technologies. [Link]

  • Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. (2024). PubMed. [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.). Waters. [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. [Link]

Sources

Navigating the Chiral Labyrinth: A Technical Guide to Preventing Racemization in Benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist,

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing enantiomerically pure benzodioxanes. The 1,4-benzodioxane scaffold is a privileged structure in a multitude of biologically active compounds, where stereochemistry is often the key to therapeutic efficacy.[1][2] However, the chiral center at the C2 position is notoriously susceptible to racemization, a challenge that can compromise an entire synthetic campaign.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you maintain the stereochemical integrity of your chiral benzodioxanes. We will delve into the mechanisms of racemization and provide actionable strategies to mitigate this critical issue.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is structured in a question-and-answer format to directly address the common challenges encountered during the synthesis of chiral benzodioxanes.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) after hydrolyzing a methyl or ethyl ester of a 2-carboxy-1,4-benzodioxane. What is causing this, and how can I prevent it?

Answer:

This is a classic problem rooted in the mechanism of ester hydrolysis. The chiral proton at the C2 position is susceptible to abstraction under both basic and acidic conditions, leading to the formation of a planar, achiral enolate or enol intermediate, which upon reprotonation, yields a racemic mixture.

Underlying Mechanisms:

  • Base-Catalyzed Racemization: In the presence of a base (e.g., NaOH, KOH), the proton at the C2 position, which is alpha to the carbonyl group of the ester, becomes acidic and is abstracted. This forms a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to racemization.

  • Acid-Catalyzed Racemization: Under acidic conditions (e.g., HCl, H₂SO₄), the carbonyl oxygen of the ester is protonated, which increases the acidity of the C2 proton. A tautomerization to the planar enol form can then occur. Reversion to the keto form is non-stereospecific, resulting in a loss of enantiomeric purity.

Solutions:

  • Mild Hydrolysis Conditions: Avoid harsh basic or acidic conditions. For base-labile esters, enzymatic hydrolysis offers a highly effective and mild alternative that can preserve stereochemical integrity. For acid-labile protecting groups, milder acidic conditions are recommended. For example, instead of strong acids like TFA, you could try HCl in dioxane at a controlled temperature.[3]

  • Strategic Use of Protecting Groups: If the final target is not the carboxylic acid itself, consider converting the ester to a different functional group that is less prone to activating the C2 proton for abstraction.

  • Enzymatic Kinetic Resolution: If you are starting with a racemic ester, a lipase-catalyzed kinetic resolution can be an excellent strategy to obtain one enantiomer of the ester and the other of the corresponding alcohol with high enantiomeric excess.

Question 2: My chiral 2-substituted-1,4-benzodioxane is racemizing during a reaction involving a strong base, such as a Grignard reaction or an alkylation. How can I mitigate this?

Answer:

The use of strong bases, especially organometallic reagents, can readily deprotonate the C2 position, leading to rapid racemization. The key is to control the reaction conditions meticulously and, where possible, use alternative reagents.

Solutions:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Lower temperatures decrease the rate of the deprotonation-reprotonation equilibrium that leads to racemization.

  • Stoichiometry of the Base/Nucleophile: Use the minimum effective amount of the strong base or nucleophile. An excess of the reagent can increase the rate of racemization.

  • Alternative Synthetic Routes: Consider alternative, milder methods to achieve the desired transformation. For example, if you are performing an alkylation, explore the use of less basic conditions, perhaps with a different leaving group on your electrophile.

  • Protecting Groups: If the substituent at the C2 position contains a functional group that is being modified, consider if a protecting group strategy could allow for the use of milder reaction conditions.

Question 3: I am attempting an enantioselective synthesis of a 2-substituted-1,4-benzodioxane, but the enantiomeric excess of the product is consistently low. What are the likely culprits?

Answer:

Low enantiomeric excess in an asymmetric synthesis can stem from several factors, ranging from the catalyst and reagents to the reaction setup and workup. A systematic approach is necessary to identify the source of the problem.

Troubleshooting Workflow:

troubleshooting_workflow start Low Enantiomeric Excess (ee) Observed catalyst Check Catalyst Activity and Purity start->catalyst reagents Verify Reagent and Solvent Quality catalyst->reagents If catalyst is fine sub_catalyst1 - Proper activation? - Correct chiral ligand? catalyst->sub_catalyst1 conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents1 - Anhydrous solvents? - Purity of starting materials? reagents->sub_reagents1 racemization Investigate Potential for Product Racemization conditions->racemization If conditions are optimized sub_conditions1 - Temperature too high? - Reaction time too long? conditions->sub_conditions1 analysis Confirm Analytical Method Accuracy racemization->analysis If no racemization is evident sub_racemization1 - Racemization during workup or purification? racemization->sub_racemization1 solution Problem Solved analysis->solution If method is accurate sub_analysis1 - Chiral HPLC/GC method validated? - Baseline separation of enantiomers? analysis->sub_analysis1

A logical workflow for troubleshooting low enantiomeric excess.

Detailed Checks:

  • Catalyst: Ensure the chiral catalyst is of high purity and has been properly activated if required. For metal-based catalysts, the choice of the chiral ligand is critical.

  • Reagents and Solvents: Use anhydrous solvents and high-purity reagents. Water and other impurities can interfere with the catalyst and reduce enantioselectivity.

  • Reaction Conditions: Temperature, pressure, and reaction time can all influence the enantiomeric excess. Systematically vary these parameters to find the optimal conditions.

  • Product Racemization: The product itself may be racemizing under the reaction, workup, or purification conditions. Analyze the enantiomeric excess at different time points during the reaction and after each step of the workup and purification to pinpoint where the loss of stereochemical integrity is occurring.

  • Analytical Method: Ensure that your chiral HPLC or GC method is providing accurate measurements of the enantiomeric excess. This includes confirming baseline separation of the enantiomers and validating the method with a racemic standard.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for chiral centers alpha to a carbonyl group?

A1: The primary mechanism is the formation of a planar, achiral intermediate. In the presence of an acid or a base, a proton can be removed from the chiral carbon alpha to the carbonyl group. This results in the formation of an enol or an enolate, both of which are planar at the original stereocenter. When this planar intermediate is reprotonated to reform the carbonyl compound, the proton can add to either face of the planar structure with equal probability, leading to a 50:50 mixture of the two enantiomers, i.e., a racemic mixture.

Q2: Are there any general guidelines for choosing a solvent to minimize racemization?

A2: While the optimal solvent is system-dependent, some general principles apply. Non-polar, aprotic solvents are often preferred as they are less likely to participate in proton transfer reactions that can facilitate racemization. Protic solvents, especially in the presence of acid or base, can accelerate racemization by acting as proton shuttles.

Q3: Can purification methods like silica gel chromatography cause racemization?

A3: Yes, it is possible. Standard silica gel is slightly acidic and can potentially cause racemization of acid-labile chiral compounds. If you suspect this is an issue, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine before preparing the column) or switch to a different purification method such as crystallization or preparative thin-layer chromatography on a less acidic stationary phase.

Q4: How can I reliably measure the enantiomeric excess of my chiral benzodioxane?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. It is crucial to develop a method that provides baseline resolution of the enantiomeric peaks and to validate it using a racemic standard.

Field-Proven Protocols to Avoid Racemization

Here, we provide detailed, step-by-step protocols for two effective methods for synthesizing chiral benzodioxanes with high enantiomeric purity.

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted-1,4-Benzodioxine using an Iridium Catalyst

This method is highly effective for the enantioselective reduction of a prochiral 1,4-benzodioxine to the corresponding chiral 1,4-benzodioxane.[4][5]

Materials:

  • 2-Substituted-1,4-benzodioxine

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral ligand (e.g., a BIBOP-type ligand)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral ligand in the anhydrous, degassed solvent in a reaction vessel suitable for hydrogenation. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active chiral catalyst.

  • Substrate Addition: Add the 2-substituted-1,4-benzodioxine to the catalyst solution.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox (if used), and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 50-1000 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress of the reaction by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 2-substituted-1,4-benzodioxane.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxymethyl-1,4-benzodioxane

This enzymatic method is an excellent way to resolve a racemic mixture of a chiral benzodioxane alcohol.[6]

Materials:

  • Racemic 2-hydroxymethyl-1,4-benzodioxane

  • Immobilized lipase (e.g., Pseudomonas fluorescens lipase)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., dioxane, toluene)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of racemic 2-hydroxymethyl-1,4-benzodioxane in the anhydrous organic solvent, add the acyl donor (vinyl acetate often serves as both the acyl donor and co-solvent).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 25-40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC to determine the conversion. The goal is to stop the reaction at approximately 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess.

  • Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. Separate the resulting acylated product from the unreacted alcohol by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of both the purified acylated product and the unreacted alcohol by chiral HPLC or GC.

Data Summary: Impact of Reaction Conditions on Racemization

The following table, adapted from the work of Straniero et al., illustrates the critical effect of reaction conditions on the enantiomeric excess during the synthesis of a Weinreb amide from a chiral 1,4-benzodioxane-2-carboxylic acid.[7] This data underscores the importance of optimizing reaction parameters to prevent racemization.

EntryActivating AgentActivation Time (h)Reaction Temperature (°C)BaseReaction Time (h)Δ ee (%)
1CDI125-827
2CDI0.250-1815
3SOCl₂10Pyridine1812
4Oxalyl Chloride10Pyridine185
5T3P®-0DIPEA180

CDI = Carbonyldiimidazole; T3P® = Propylphosphonic anhydride; DIPEA = Diisopropylethylamine; Δ ee = decrease in enantiomeric excess.

Visualizing Racemization Mechanisms

The following diagrams illustrate the mechanisms of base- and acid-catalyzed racemization at the C2 position of a chiral 2-substituted-1,4-benzodioxane.

Base-catalyzed racemization of a chiral 2-substituted-1,4-benzodioxane.

Note: Due to the limitations of the current environment, placeholder images are used in the DOT script. In a functional implementation, these would be replaced with actual chemical structure images.

Acid-catalyzed racemization of a chiral 2-substituted-1,4-benzodioxane.

Note: Due to the limitations of the current environment, placeholder images are used in the DOT script. In a functional implementation, these would be replaced with actual chemical structure images.

References

  • Kónya, K., Ferenczi, R., Czompa, A., Kiss-Szikszai, A., Kurtán, T., & Antus, S. (2008). Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens. ARKIVOC, 2008(iii), 200-210. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]

  • Chong, E., Qu, B., Zhang, Y., & Senanayake, C. H. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4135-4140. [Link]

  • Hu, N., Li, K., Wang, Z., & Tang, W. (2016). Synthesis of Chiral 1, 4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044-5048. [Link]

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Ahmed, B., & Alam, T. (2008). Chemistry and pharmacology of benzodioxanes. Trade Science Inc.[Link]

  • Zhang, Y., Qu, B., & Senanayake, C. H. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4135-4140. [Link]

  • Cramer, N. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1099-1103. [Link]

  • Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural product reports, 32(9), 1369-1388. [Link]

  • Barker, D., & Pilkington, L. I. (2015). Enantioselective synthesis, stereochemical correction, and biological investigation of the rodgersinine family of 1,4-benzodioxane neolignans. Organic letters, 17(5), 1046-1049. [Link]

  • Wu, Y., Wang, Y., & Sun, J. (2024). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Molecular Catalysis, 553, 113829. [Link]

  • Bolchi, C., Pallavicini, M., Straniero, V., & Valoti, E. (2020). 1, 4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Journal of medicinal chemistry, 63(17), 8934-8969. [Link]

  • Kasture, S. M., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(8), 1288. [Link]

  • Bolchi, C., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 28(12), 4697. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Enzymatic Resolution of Benzodioxane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the enzymatic resolution of benzodioxane esters. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the enantioselectivity of this critical biocatalytic process.

Introduction to Enzymatic Kinetic Resolution

The chiral motif of 2,3-dihydro-1,4-benzodioxane is a key structural component in numerous biologically active compounds and therapeutic agents, such as the antihypertensive drug Doxazosin.[1] The biological activity of these compounds is often highly dependent on the absolute configuration at the C2 stereocenter.[1] Enzymatic kinetic resolution (KR) is a powerful technique for obtaining enantiomerically pure benzodioxane derivatives by taking advantage of the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[2] This results in a product enriched in one enantiomer and the unreacted substrate enriched in the other.

Below is a conceptual workflow for troubleshooting and optimizing the enzymatic resolution of benzodioxane esters.

troubleshooting_workflow cluster_start Initiation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start with Racemic Benzodioxane Ester Initial Low Selectivity Observed enzyme Enzyme Selection - Screen different lipases (e.g., CAL-B, Candida rugosa) - Consider engineered enzymes start:f1->enzyme Investigate solvent Solvent System - Screen various organic solvents (e.g., Ethyl Acetate, MTBE) - Test co-solvent addition (e.g., n-butanol) enzyme->solvent Optimize temp Temperature - Perform temperature screening (e.g., 10-40°C) - Balance rate vs. selectivity solvent->temp Optimize conversion Conversion Monitoring - Conduct a time-course study - Correlate conversion % with ee% temp->conversion Optimize outcome High Enantioselectivity Achieved conversion->outcome Validate

Caption: A general workflow for troubleshooting low enantioselectivity in the enzymatic resolution of benzodioxane esters.

Frequently Asked Questions (FAQs)

Q1: I'm getting low enantioselectivity (low ee) in my reaction. What are the first things I should check?

A: Low enantioselectivity is a common issue that can often be resolved by systematically evaluating your reaction parameters.[3][4] Here’s a checklist of the most impactful factors to investigate first:

  • Enzyme Choice: Is the enzyme you're using known to be selective for your substrate? Not all lipases are effective. For benzodioxane esters, Candida antarctica Lipase B (CAL-B) is a well-documented, highly selective catalyst.[5]

  • Solvent System: The organic solvent has a profound impact on enzyme activity and selectivity.[5] A solvent that provides good solubility for the substrate while maintaining the enzyme's active conformation is crucial.

  • Temperature: Temperature affects the flexibility of the enzyme's active site and the reaction kinetics.[6] Often, lower temperatures can lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[4]

  • Reaction Conversion: In kinetic resolutions, the enantiomeric excess of both the product and the remaining substrate are highly dependent on the reaction conversion. It is essential to monitor the reaction over time to find the optimal endpoint.

Q2: Which enzyme is best for the resolution of benzodioxane esters?

A: Based on published studies, Lipase B from Candida antarctica (CAL-B) , often used in its immobilized form (e.g., Novozym 435), is the most effective and widely cited enzyme for the kinetic resolution of benzodioxane esters and related structures.[5][7] It has demonstrated high enantioselectivity, producing products with over 95% enantiomeric excess.[5] Other lipases, such as those from Candida rugosa, have also shown enantioselectivity, though potentially with lower yields and selectivity compared to CAL-B.[5] It is important to note that some lipases, like one from Thermomyces L., may show good conversion rates but no enantioselectivity for this class of substrates.[5] For highly challenging resolutions, engineered variants of CAL-B have been developed that exhibit even greater selectivity.[1]

Q3: How does the choice of solvent affect the selectivity of the reaction?

A: The solvent plays a critical role by influencing the three-dimensional structure of the enzyme, which in turn dictates its selectivity. The polarity and hydrophobicity of the solvent are key factors.[8][9]

  • Mechanism of Influence: The solvent can strip essential water from the enzyme's surface, leading to a more rigid conformation that can enhance enantioselectivity. However, overly polar solvents can sometimes lead to enzyme deactivation.

  • Recommended Solvents: For the resolution of (±)1,4-benzodioxan-2-carboxylic acid, ethyl acetate has been shown to be a highly effective solvent, also serving as the acyl donor in transesterification reactions.[5] Other solvents like methyl tert-butyl ether (MTBE), 1,4-dioxane, and carbon tetrachloride have been tested, with ethyl acetate providing the highest enantiomeric excess for CAL-B.[5]

  • Co-solvents: The addition of a co-solvent can sometimes improve results. For example, in the resolution of a benzodioxane methyl ester using an engineered CAL-B, the addition of 20% n-butanol as a co-solvent was found to be optimal.[1]

Q4: What is the optimal temperature for my enzymatic resolution?

A: Temperature is a double-edged sword in enzymatic reactions. While increasing the temperature generally accelerates the reaction rate, it can also lead to a decrease in enantioselectivity.[6][10][11] This is because higher thermal energy can allow the "wrong" enantiomer to overcome the activation energy barrier more easily. Conversely, lowering the temperature often enhances selectivity but slows the reaction down.[4]

For the CAL-B catalyzed resolution of benzodioxane derivatives, reactions are often run at temperatures between 28°C and 30°C.[1][5] It is highly recommended to perform a temperature screening study (e.g., from 20°C to 40°C) to find the ideal balance of reaction rate and enantioselectivity for your specific substrate and enzyme system.[4]

Q5: My reaction is very slow. How can I increase the rate without compromising selectivity?

A: If your reaction rate is impractically low, consider the following strategies:

  • Optimize the Acyl Donor: In transesterification reactions, the choice of acyl donor is crucial. While ethyl acetate is effective, other activated esters might increase the rate. Alternatively, using carboxylic acids (e.g., lauric acid) as acylating agents in aminolysis reactions has been shown to markedly accelerate the reaction rate compared to their ester counterparts, while maintaining high enantioselectivity.[7]

  • Enzyme Loading: Simply increasing the amount of enzyme in the reaction will increase the overall rate. However, this also increases costs, so it's a trade-off.

  • Moderate Temperature Increase: A slight increase in temperature might boost the rate acceptably without a significant drop in selectivity. This must be determined empirically through a temperature optimization study.

  • Enzyme Immobilization: Using an immobilized enzyme can sometimes lead to higher stability and activity, allowing for more robust reaction conditions.[2][12]

Q6: How does reaction time (and conversion) affect the enantiomeric excess of my product and substrate?

A: In a kinetic resolution, the enantiomeric excess (ee) of the product and the unreacted substrate change as the reaction progresses. This relationship is a fundamental principle of the technique.

conversion_vs_ee cluster_input Reaction Start (0% Conversion) cluster_process Kinetic Resolution in Progress cluster_output Reaction Stop (~50% Conversion) racemate Racemic Substrate (50% R, 50% S) ee = 0% enzyme Enzyme (prefers S-enantiomer) racemate->enzyme product Product (S-enantiomer) High ee_p enzyme->product Fast Reaction substrate Unreacted Substrate (R-enantiomer) High ee_s enzyme->substrate Slow Reaction

Caption: Relationship between conversion and enantiomeric excess (ee) in a kinetic resolution.

  • Product ee (eep): The ee of the product is typically highest at the beginning of the reaction (low conversion) and decreases as the reaction proceeds. For instance, in one study, the product ee was 98.7% at 10% conversion but dropped to 95% at 50% conversion.[5]

  • Substrate ee (ees): The ee of the unreacted substrate is low at the beginning and increases as the reaction progresses, theoretically reaching >99% as the conversion approaches 50%.[5]

  • Optimal Stopping Point: The ideal point to stop the reaction depends on your goal. To obtain the product with the highest possible ee, you should stop the reaction at a lower conversion. To get the unreacted substrate with the highest ee, you should aim for a conversion as close to 50% as possible. A time-course study is essential to determine this optimal point.

Troubleshooting Guide

Problem: Low Enantiomeric Excess (ee) of Product or Substrate
Possible Cause Explanation & Causality Recommended Solution & Protocol
1. Suboptimal Enzyme Choice The enzyme's active site may not provide sufficient steric hindrance to effectively discriminate between the two enantiomers of your specific benzodioxane ester.Screen a panel of commercially available lipases. Start with the most promising candidates like immobilized Candida antarctica Lipase B (CAL-B) and Candida rugosa lipase. See Protocol 1 for a screening methodology.
2. Inappropriate Solvent The solvent can alter the enzyme's conformation. A non-optimal solvent may cause the enzyme to become too flexible, reducing its ability to differentiate between enantiomers.[5]Perform a solvent screening. Test a range of solvents with varying polarities, such as ethyl acetate, MTBE, heptane, and toluene.[5][13] Ethyl acetate is an excellent starting point as it can also act as the acyl donor. See Protocol 2 .
3. Suboptimal Temperature Higher temperatures increase molecular motion, which can overcome the subtle energy differences in the transition states for the two enantiomers, thus lowering selectivity (the E value).[6][11]Conduct a temperature optimization study. Run the reaction at a range of temperatures (e.g., 20°C, 30°C, 40°C) and analyze the ee at a fixed time point or conversion level. A lower temperature may be required.[14] See Protocol 3 .
4. Reaction Run to High Conversion For the desired product, as the preferred enantiomer is consumed, the enzyme will begin to act on the less-preferred enantiomer, reducing the product's overall ee.Perform a time-course experiment. Take aliquots from the reaction at regular intervals (e.g., 2, 4, 8, 12, 24 hours), stop the enzymatic reaction, and analyze for both conversion and ee. This will allow you to identify the time point that provides the optimal balance of yield and ee for your target molecule (product or substrate).[5]
Problem: Very Low Reaction Rate or No Conversion
Possible Cause Explanation & Causality Recommended Solution & Protocol
1. Inactive or Inhibited Enzyme The enzyme may have lost activity due to improper storage, pH, or the presence of inhibitors in the substrate or solvent.Verify enzyme activity with a standard substrate. Ensure the substrate and solvent are pure. Consider using an immobilized enzyme, which often provides greater stability.[12]
2. Poor Choice of Acyl Donor The acyl donor must be reactive enough to form the acyl-enzyme intermediate.[15] Some donors are inherently slow to react.Screen different acyl donors. If using transesterification, try different activated esters. Consider switching the reaction type to aminolysis and using a long-chain carboxylic acid like lauric acid, which has been shown to significantly increase reaction rates.[7]
3. Insufficient Water Activity Lipases require a minimal amount of water bound to their surface to maintain their catalytically active conformation, especially in non-aqueous solvents.Hydrate the enzyme or add a small amount of water. Before adding the enzyme to the organic solvent, you can pre-hydrate it or add a controlled amount of water (e.g., 0.1-1% v/v) to the reaction mixture. This must be carefully optimized, as too much water can promote unwanted hydrolysis.

Key Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution
  • Setup: In separate vials, place your racemic benzodioxane ester (e.g., 1 mmol) and a suitable solvent (e.g., 10 mL of ethyl acetate).

  • Enzyme Addition: To each vial, add a different lipase (e.g., 1000 units of CAL-B, C. rugosa lipase, Thermomyces L. lipase).[5]

  • Reaction: Incubate the vials at a constant temperature (e.g., 28°C) with agitation (e.g., 220 rpm).[5]

  • Monitoring: After a fixed time (e.g., 24 hours), take a sample from each vial.

  • Analysis: Quench the reaction (e.g., by filtering off the enzyme) and analyze the sample using chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and remaining substrate.

  • Selection: Choose the enzyme that provides the highest enantioselectivity (E value).

Protocol 2: Solvent Screening and Optimization
  • Setup: Prepare multiple vials, each containing your racemic benzodioxane ester (e.g., 1 mmol) and the best enzyme identified in Protocol 1.

  • Solvent Addition: To each vial, add a different solvent (e.g., 10 mL of ethyl acetate, MTBE, 1,4-dioxane, heptane).[5]

  • Reaction & Analysis: Follow steps 3-5 from Protocol 1.

  • Selection: Identify the solvent that results in the highest enantioselectivity.

Protocol 3: Temperature Optimization Study
  • Setup: Prepare at least three identical reaction vials using the best enzyme and solvent system identified previously.

  • Incubation: Place each vial in a shaker set to a different temperature (e.g., 20°C, 30°C, 40°C).

  • Reaction & Analysis: Follow steps 3-5 from Protocol 1, ensuring the analysis is performed at the same time point for all reactions.

  • Selection: Determine the temperature that offers the best compromise between reaction rate and high enantioselectivity.

References

  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71. [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(31), 21346-21352. [Link]

  • Kołodziejska, A., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 26(15), 4475. [Link]

  • Wünsch, B., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Archiv der Pharmazie, 350(7), 1700052. [Link]

  • ResearchGate. (n.d.). Immobilized lipase mediated kinetic resolution of Benzofuran derivatives. ResearchGate. [Link]

  • Corran, T., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemBioChem, 23(12), e202200135. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. [Link]

  • Gastaldi, S., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(19), 7250-7256. [Link]

  • Wang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • Rios-Lombardia, N., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 9(11), 939. [Link]

  • Chan, Y. Z., et al. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Polymers, 14(18), 3850. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Liu, Y., et al. (2023). Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. Nature Communications, 14, 4690. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Restek Resource Hub. [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. [Link]

Sources

Preventing degradation of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Proper storage is critical to prevent degradation, which can compromise experimental outcomes and lead to costly delays. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of chemical stability for primary amines and benzodioxane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine?

A1: The degradation of this compound is primarily influenced by its primary amine functional group. The main pathways for degradation are:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions.[1][2][3] Oxidative degradation can lead to a complex mixture of byproducts.[4]

  • Reaction with Carbon Dioxide (CO₂): Primary amines readily react with CO₂ present in the air to form carbamates or carbamic acids.[5][6][7][8] This reaction is reversible but can alter the purity and effective concentration of the amine.

  • Reaction with Aldehydes and Ketones: Trace impurities of aldehydes or ketones in solvents or on storage container surfaces can react with the primary amine to form imines.

Q2: How does the benzodioxin ring system affect stability?

A2: The 1,4-benzodioxane ring system is generally stable.[9][10] However, extreme pH conditions or the presence of strong oxidizing agents could potentially lead to ring-opening or other unwanted reactions. For typical laboratory storage conditions, the primary amine is the more reactive and vulnerable part of the molecule.

Q3: What is the ideal temperature for storing this compound?

A3: For long-term storage, it is recommended to store (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine at low temperatures, such as in a freezer at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles. Some suppliers of the hydrochloride salt version of this compound recommend cold-chain transportation, underscoring the importance of temperature control.[11]

Q4: Should I store the compound as a solid or in solution?

A4: Storing the compound as a neat, dry solid is generally preferred for long-term stability. If you need to store it in solution, choose a high-purity, anhydrous, and aprotic solvent. It is advisable to prepare solutions fresh for each experiment. If a solution must be stored, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q5: What type of container is best for storage?

A5: Use amber glass vials with PTFE-lined caps. The amber glass protects the compound from light, which can catalyze oxidative degradation. The PTFE liner provides an inert seal, preventing reaction with the cap material and minimizing exposure to air and moisture.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing or browning) of the solid or solution Oxidative degradation due to exposure to air and/or light.Discard the discolored material as its purity is compromised. For future storage, ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before sealing. Store in the dark, preferably in an amber vial.
Reduced potency or unexpected side products in reactions Degradation of the starting material. This could be due to oxidation or reaction with atmospheric CO₂.Verify the purity of the amine using an appropriate analytical method (see "Analytical Methods for Stability Assessment" section). If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage protocols.
Precipitate formation in a stored solution Formation of carbamate salts from the reaction with CO₂, or reduced solubility at lower temperatures.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product. It is best to prepare solutions fresh and avoid long-term storage in solution.
Inconsistent analytical results (e.g., new peaks in HPLC or GC) The compound is degrading over time.Implement a stability testing protocol. Analyze a new batch of the compound upon receipt to establish a baseline. Re-analyze at set intervals to monitor for the appearance of degradation products.

Recommended Storage & Handling Protocols

To mitigate the primary degradation pathways, a systematic approach to storage and handling is essential.

Protocol 1: Long-Term Storage (Months to Years)
  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Place the solid compound into the vial. If possible, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Temperature: Store the vial in a freezer at -20°C.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

Protocol 2: Short-Term Storage & Handling (Daily/Weekly Use)
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, perform all weighing and handling in a glove box or under a blanket of inert gas.

  • Dispensing: Quickly dispense the required amount of the compound and promptly reseal the container, flushing with inert gas if possible.

  • Storage: Return the container to the appropriate storage temperature (refrigeration at 2-8°C is acceptable for short-term use).

G long_term long_term equilibrate equilibrate long_term->equilibrate For Experiment short_term short_term short_term->equilibrate For Experiment reseal reseal reseal->short_term If used frequently

Potential Degradation Pathways

Understanding the chemical reactions that lead to degradation is key to preventing them. The primary amine is the most reactive site.

DegradationPathways cluster_oxidation Oxidation cluster_co2 Reaction with CO₂ Amine { (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine | R-CH₂-NH₂ } OxidizedProducts { Oxidized Products | (e.g., imines, nitro compounds) } Amine->OxidizedProducts O₂ / Light / Metal Ions Carbamate { Carbamate/Carbamic Acid | R-CH₂-NH-COOH } Amine->Carbamate CO₂ (from air)

Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is a critical component of quality control.

Technique Purpose Typical Observations for Degradation
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile degradation products.Appearance of new peaks, often at different retention times, and a decrease in the area of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile degradation products and confirm the mass of the parent compound.[1][12]Emergence of new peaks in the chromatogram. The mass spectra of these new peaks can help identify the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide structural information on the compound and any impurities.Appearance of new signals or changes in the integration of existing signals in the ¹H or ¹³C NMR spectra, indicating the formation of new species.
Titration Determine the concentration of the amine in solution.[13]A decrease in the measured amine concentration over time compared to a freshly prepared standard.
Protocol 3: Stability Check by HPLC
  • Standard Preparation: Upon receiving a new batch, dissolve a small, accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to make a stock solution of known concentration.

  • Initial Analysis: Analyze this fresh solution by HPLC to obtain a reference chromatogram. Record the retention time and peak area of the main component.

  • Sample Storage: Store the bulk of the compound under the recommended long-term conditions.

  • Periodic Testing: At defined intervals (e.g., 3, 6, and 12 months), prepare a new solution from the stored bulk material using the exact same procedure as in step 1.

  • Analysis and Comparison: Run the new solution on the HPLC under the same conditions as the initial analysis. Compare the chromatograms to look for any new peaks or a significant decrease (>2-3%) in the main peak's area percentage.

References

  • Asaah, F., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. Available at: [Link]

  • Cilibrizzi, A., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health (NIH). Available at: [Link]

  • Kortunov, P., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, ACS Publications. Available at: [Link]

  • Nielsen, C. B., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Kamboj, R. C., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • Al-Lal, A. M. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Available at: [Link]

  • Heydari-Gorji, A., & Sayari, A. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, ACS Publications. Available at: [Link]

  • Chauhan, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Nguyen, T., et al. (2013). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Crooks, J. E., & Donnellan, J. P. (1989). Kinetic study of the reaction between carbon dioxide and primary amines. RSC Publishing. Available at: [Link]

  • Leonardi, A., et al. (2007). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Okuyama, T., & Ishibashi, T. (1993). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Li, K., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, RSC Publishing. Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC, NIH. Available at: [Link]

  • Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Jiao, Y., et al. (2021). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. PMC, NIH. Available at: [Link]

  • BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Available at: [Link]

  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Karl, M., & Wright, R. F. (2011). Deamination mechanism of primary amines. ResearchGate. Available at: [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. Available at: [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available at: [Link]

  • Heldebrant, D. J., et al. (2017). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate. Available at: [Link]

  • De Luca, L., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]

  • Wu, H., et al. (2014). Lithiated Primary Amine—A New Material for Hydrogen Storage. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine: Emphasizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. For chiral molecules such as (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, a versatile building block, confirming the absolute stereochemistry is not merely an academic exercise but a critical regulatory and safety requirement.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3]

This guide provides an in-depth comparison of analytical techniques for the structural validation of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, with a primary focus on single-crystal X-ray crystallography—the definitive method for elucidating absolute molecular structure. We will explore the causality behind experimental choices, present detailed protocols, and compare this "gold standard" technique with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy to provide a holistic validation strategy.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline substance.[4] By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, we can generate a three-dimensional map of the electron density within the molecule and thereby determine bond lengths, bond angles, and, most critically for chiral compounds, the absolute configuration.[5][6]

The reason X-ray crystallography is considered the definitive method is its ability to directly visualize the molecule's structure in 3D space. For chiral molecules crystallizing in non-centrosymmetric space groups, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration, often expressed via the Flack parameter.[7] A Flack parameter value close to zero for the correct enantiomer provides high confidence in the stereochemical assignment.

Experimental Workflow: From Solution to Structure

The journey from a purified compound to a refined crystal structure is a multi-step process that requires precision and patience. Each step is designed to achieve the ultimate goal: a well-ordered, single crystal suitable for diffraction.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Purification Compound Purification (>98% Purity) Crystallization Crystal Growth (Vapor Diffusion, Evaporation) Purification->Crystallization Essential for ordered lattice Mounting Crystal Mounting Crystallization->Mounting Select single, defect-free crystal Collection Data Collection (Diffractometer) Mounting->Collection Processing Data Processing (Integration, Scaling) Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Yields reflection intensities Refinement Structure Refinement Solution->Refinement Builds initial model Validation Validation & Analysis (CIF Report) Refinement->Validation Optimizes atomic positions

Caption: The experimental workflow for single-crystal X-ray crystallography.

Protocol: X-ray Structure Determination

This protocol outlines the key steps for determining the crystal structure of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine.

Step 1: Crystallization (The Causality of Order) The primary challenge is often obtaining diffraction-quality single crystals. The goal is to slowly bring the compound out of solution to allow molecules to pack in a highly ordered, repeating lattice. Rapid precipitation leads to amorphous material or poorly ordered microcrystals.

  • Material: Start with highly pure (>98%) (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine. Impurities can inhibit crystal nucleation or be incorporated into the lattice, causing disorder.

  • Solvent Screening: Dissolve the amine in a minimum amount of a suitable solvent or solvent mixture. A common strategy for similar heterocyclic compounds involves mixtures like DMF/DMSO or slow evaporation from ethanol or acetone.[7]

  • Method - Vapor Diffusion:

    • Hanging Drop: A small drop (1-2 µL) of the compound-solvent mixture is pipetted onto a siliconized coverslip. This slip is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Mechanism: Over time, the solvent from the drop slowly vaporizes and diffuses into the reservoir, gradually increasing the concentration of the compound in the drop to a supersaturated state, which promotes slow, controlled crystal growth.[8]

  • Incubation: Store the crystallization trays in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor periodically for crystal formation over several days to weeks.

Step 2: Data Collection

  • Crystal Selection: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, has well-defined faces, and shows no obvious cracks or defects.

  • Mounting: The selected crystal is carefully mounted on a goniometer head, often held in a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K).[9] Cryo-cooling minimizes radiation damage to the crystal from the X-ray beam and improves the quality of the diffraction data.

  • Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of diffracted spots are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides the preliminary positions of the atoms in the structure.

  • Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[6] This iterative process optimizes the atomic positions, bond lengths, and angles to best fit the observed data, resulting in a final, accurate 3D structure.

Interpreting the Crystallographic Data

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the necessary data to describe the structure. Key parameters are summarized for validation.

Parameter Description Typical Value for Good Structure Significance
Crystal System The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic).N/ADefines the basic geometry of the unit cell.
Space Group The specific symmetry operations of the unit cell. For a chiral molecule, this must be a non-centrosymmetric (chiral) space group.e.g., P2₁2₁2₁Confirms the chirality of the crystal environment.
R_int The merging R-factor; a measure of the consistency of symmetry-related reflections.< 0.10Indicates the quality and consistency of the collected data.
R1 The traditional R-factor; a measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05A primary indicator of how well the refined model fits the experimental data.
wR2 The weighted R-factor, based on F².< 0.15Another indicator of the model's fit to the data.
S (Goodness-of-fit) An indicator of the overall quality of the refinement.~ 1.0Values close to 1 suggest a good refinement.
Flack Parameter A parameter used to determine the absolute configuration of a chiral structure.0.0 ± 0.1A value near 0 confirms the assigned (R) or (S) configuration; a value near 1 indicates the opposite configuration.[7]

Part 2: Orthogonal and Comparative Validation Techniques

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. Therefore, a robust validation package relies on orthogonal methods that probe different physical properties of the molecule. These techniques are essential when crystals are unavailable and provide powerful complementary data even when a crystal structure is solved.

Technique Principle Sample Requirement Information Provided Pros Cons
X-ray Crystallography X-ray diffraction from a single crystal.[6]Single crystal (0.1-0.3 mm)3D atomic structure, connectivity, absolute configuration.Unambiguous, definitive.Requires high-quality single crystals.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Solution (1-10 mg)Covalent structure (connectivity), relative stereochemistry.Excellent for 2D structure, non-destructive.Indirectly determines absolute configuration (requires chiral aids).
Mass Spectrometry Mass-to-charge ratio of ionized molecules.[11]Solution/Solid (~µg)Molecular weight, elemental composition, fragmentation.High sensitivity, confirms identity.Insensitive to stereochemistry in standard modes.[12]
Circular Dichroism Differential absorption of circularly polarized light.[13]Solution (~µg)Evidence for absolute configuration in solution.High sensitivity, solution-based.Not definitive without theoretical calculations or standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the covalent structure (i.e., the connectivity of atoms) of a molecule in solution. Techniques like ¹H, ¹³C, COSY, and HSQC NMR experiments will confirm the presence of the dihydrobenzodioxin core, the methanamine side chain, and their attachment points. While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed. These reagents interact with the (R) and (S) enantiomers to form diastereomeric complexes, which will have distinct and observable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine by providing a highly accurate mass measurement.[11] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the molecule's structure. However, because enantiomers have identical masses and fragmentation behaviors, conventional MS cannot differentiate them.[12] Specialized chiral mass spectrometry techniques are emerging but are not yet routine for primary structural validation.[3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[13] An optically active sample will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects). For (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, the sign of the Cotton effect associated with the aromatic chromophore can provide strong evidence for its absolute configuration.[14] This assignment is most reliable when compared to the spectra of structurally similar compounds with known stereochemistry or when supported by quantum mechanical calculations (e.g., time-dependent density functional theory), which can predict the theoretical CD spectrum for the (R)-enantiomer.[15]

Part 3: An Integrated Strategy for Structural Validation

The most trustworthy validation dossier combines data from multiple techniques. The choice of workflow depends heavily on the physical properties of the compound, primarily its ability to crystallize.

Caption: A decision workflow for the structural validation of a chiral compound.

This integrated approach ensures that even if the "gold standard" method is not viable, a compelling case for the molecule's structure and absolute configuration can be built using a combination of mutually reinforcing datasets. NMR and MS first confirm the fundamental identity and connectivity, after which CD spectroscopy provides evidence of the absolute configuration in solution. If successful, X-ray crystallography provides the final, unambiguous confirmation.

Conclusion

The structural validation of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is a critical task in its development for scientific and pharmaceutical applications. Single-crystal X-ray crystallography stands alone as the definitive method for providing an unambiguous determination of its three-dimensional structure and absolute configuration. Its power lies in direct visualization, which is not offered by other techniques.

However, a scientifically rigorous approach acknowledges the potential challenges in crystallization and mandates the use of orthogonal methods. A combination of NMR spectroscopy to confirm covalent structure, mass spectrometry to verify composition, and circular dichroism to probe chirality in solution provides a comprehensive and self-validating data package. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the scientific integrity of their work and meets the stringent requirements of drug development.

References

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][16]dioxin-6-yl)prop-2-en-1-one. (n.d.). National Institutes of Health. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. [Link]

  • (2,3-Dihydrobenzo[b][7][16]dioxin-5-yl)methanamine. (n.d.). PubChem. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). National Institutes of Health. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012). Wiley Online Library. [Link]

  • Optically active amines. 33. Circular dichroism of substituted phenylcarbinols. (1970). ACS Publications. [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Institutes of Health. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (2013). ProQuest. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. (2002). ACS Publications. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). C&EN. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. (n.d.). National Institutes of Health. [Link]

  • Chiral Mass Spectrometry: An Overview. (2020). PolyU Institutional Research Archive. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (2012). JoVE. [Link]

  • Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][7][16]dioxin-2-yl)-2,3-dihydrobenzo[b][7][16]dioxine-5-carboxamide. (2023). MDPI. [Link]

  • Protein Crystallization for X-ray Crystallography. (2011). National Institutes of Health. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Materials. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). ACS Publications. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2007). OSTI.GOV. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). Oak Ridge National Laboratory. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed. [Link]

  • x Ray crystallography. (n.d.). National Institutes of Health. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health. [Link]

  • Sensing α-chiral primary amines by a three-component assembly. (2011). University of Texas at Austin. [Link]

  • Circular Dichroism. (2022). Chemistry LibreTexts. [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). National Institutes of Health. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem. [Link]

Sources

A Comparative Analysis of the Stereospecific Activity of (R)- and (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine at α1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The principle of stereoselectivity is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its biological activity. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, a core structural motif present in several pharmacologically active compounds. While direct comparative studies on the parent methanamine enantiomers are not extensively documented in publicly available literature, a wealth of data from structurally related compounds, most notably the α1-adrenergic receptor antagonist Doxazosin, allows for a robust, data-driven inference of their differential activities. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the likely stereospecific pharmacology of these enantiomers, with a primary focus on their interaction with α1-adrenergic receptors.

The (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine scaffold is a key component of several α1-adrenoceptor antagonists, which are clinically significant for the treatment of hypertension and benign prostatic hyperplasia.[1] The chiral center at the C2 position of the dihydrobenzodioxin ring is hypothesized to be a critical determinant of the molecule's affinity and functional activity at these receptors. This guide will explore the experimental evidence supporting this hypothesis, detail the relevant experimental protocols for assessing α1-adrenoceptor activity, and provide a mechanistic framework for understanding the observed stereoselectivity.

Inferred Comparative Activity at α1-Adrenergic Receptors

Direct experimental data comparing the binding affinities and functional activities of the (R)- and (S)-enantiomers of the parent (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is scarce. However, extensive research on Doxazosin, which incorporates the (S)-enantiomer of this core structure, provides compelling indirect evidence of significant stereoselectivity.

A pivotal study on the enantiomers of Doxazosin demonstrated a clear differentiation in their ability to antagonize α1-adrenoceptors in isolated rabbit vascular tissues.[2] The (R)-enantiomer of Doxazosin (R-DOX) exhibited significantly higher antagonist potency compared to the (S)-enantiomer (S-DOX).[2] This is quantified by the pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Tissue PreparationAgonistEnantiomerpA2 Value
Rabbit Isolated Ear ArteryNoradrenaline(R)-Doxazosin7.91 ± 0.03
(S)-Doxazosin7.53 ± 0.05
Rabbit Isolated Mesenteric ArteryNoradrenaline(R)-Doxazosin7.80 ± 0.05
(S)-Doxazosin7.29 ± 0.07
Rabbit Isolated Pulmonary ArteryNoradrenaline(R)-Doxazosin8.32 ± 0.06
(S)-Doxazosin7.97 ± 0.07
Table 1: Comparative antagonist activity (pA2 values) of Doxazosin enantiomers against noradrenaline-induced vasoconstriction in various rabbit arterial preparations.[2]

The consistently higher pA2 values for (R)-Doxazosin across different vascular beds strongly suggest that the (R)-configuration at the chiral center of the (2,3-dihydrobenzo[b]dioxin-2-yl)methyl portion of the molecule is preferred for high-affinity binding to the α1-adrenoceptor.[2] This leads to the well-supported inference that for the parent compound, (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine is the more potent α1-adrenoceptor antagonist compared to its (S)-enantiomer.

Mechanistic Insights into Stereospecificity

The differential activity of the enantiomers can be attributed to the three-dimensional structure of the α1-adrenergic receptor binding pocket. According to the Easson-Stedman hypothesis, a three-point attachment of a ligand to its receptor is often necessary for optimal activity, particularly for chiral molecules.[3] For adrenergic receptor ligands, these interactions typically involve the protonated amine, an aromatic ring, and a hydroxyl group on the chiral carbon.[3] While (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine lacks a hydroxyl group at the chiral center, the stereochemistry of the methanamine substituent relative to the benzodioxin ring system is critical for its proper orientation within the receptor's binding site.

The higher potency of the (R)-enantiomer suggests that its spatial arrangement allows for more favorable interactions with key amino acid residues in the α1-adrenoceptor binding pocket. These interactions likely involve a combination of ionic bonding with the protonated amine, and hydrophobic and/or hydrogen bonding interactions with the benzodioxin ring system.[3]

Experimental Protocols

To empirically validate the inferred stereospecific activity of (R)- and (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, the following experimental workflows are recommended.

Enantioselective Synthesis and Chiral Separation

A stereospecific synthesis or chiral resolution of the racemic mixture is the first critical step.

Workflow for Enantioselective Synthesis:

G cluster_synthesis Enantioselective Synthesis start Starting Material (e.g., 1,4-benzodioxane-2-carboxylic acid) chiral_res Chiral Resolution (e.g., enzymatic or with chiral resolving agent) start->chiral_res ester_r (R)-Ester chiral_res->ester_r ester_s (S)-Ester chiral_res->ester_s reduction_r Reduction to (R)-alcohol ester_r->reduction_r reduction_s Reduction to (S)-alcohol ester_s->reduction_s tosylation_r Tosylation of (R)-alcohol reduction_r->tosylation_r tosylation_s Tosylation of (S)-alcohol reduction_s->tosylation_s azide_r Azide Substitution (R)-Ts tosylation_r->azide_r azide_s Azide Substitution (S)-Ts tosylation_s->azide_s reduction_azide_r Reduction of (R)-azide azide_r->reduction_azide_r reduction_azide_s Reduction of (S)-azide azide_s->reduction_azide_s product_r (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine reduction_azide_r->product_r product_s (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine reduction_azide_s->product_s

Caption: Enantioselective synthesis workflow.

A common route involves the chiral resolution of a precursor, such as 1,4-benzodioxane-2-carboxylic acid, followed by a series of functional group transformations to yield the desired enantiomerically pure amines.[4]

α1-Adrenergic Receptor Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for [³H]-Prazosin Competition Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired α1-adrenoceptor subtype (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Prazosin (a high-affinity α1-adrenoceptor antagonist radioligand) and varying concentrations of the test compounds ((R)- and (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine).[5]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_binding Radioligand Binding Assay membranes Cell Membranes with α1-Adrenoceptors incubation Incubation and Equilibration membranes->incubation radioligand [³H]-Prazosin radioligand->incubation competitor Test Compound ((R)- or (S)-enantiomer) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Radioligand binding assay workflow.

Functional Assay: In Vitro Vasoconstriction

To assess the functional activity (antagonism) of the enantiomers, an in vitro organ bath study using isolated vascular tissue is appropriate.

Protocol for Isolated Aortic Ring Assay:

  • Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat or rabbit).

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist Response: Obtain a cumulative concentration-response curve to an α1-adrenoceptor agonist, such as phenylephrine or noradrenaline.

  • Antagonist Incubation: Incubate the tissues with a single concentration of the test compound ((R)- or (S)-enantiomer) for a predetermined time.

  • Shift in Agonist Response: Obtain a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • Data Analysis: Calculate the dose-ratio and construct a Schild plot to determine the pA2 value, which provides a quantitative measure of antagonist potency.[2]

Signaling Pathway

α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction. An antagonist, such as the (R)-enantiomer of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, would competitively block the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade.

G cluster_pathway α1-Adrenergic Receptor Signaling Pathway agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor agonist->receptor antagonist (R)-Enantiomer (Antagonist) antagonist->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ [Ca²⁺]i er->ca2 releases ca2->pkc activates response Physiological Response (e.g., Smooth Muscle Contraction) pkc->response leads to

Caption: α1-Adrenergic receptor signaling pathway.

Conclusion

Based on the robust evidence from the stereoselective activity of Doxazosin, it is highly probable that the (R)- and (S)-enantiomers of (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine exhibit significant differences in their affinity and functional activity at α1-adrenergic receptors. The (R)-enantiomer is predicted to be the more potent antagonist. This guide provides a comprehensive framework for the experimental validation of this hypothesis, including protocols for enantioselective synthesis, receptor binding assays, and functional assessments. A thorough understanding of the stereospecificity of this important pharmacophore is essential for the rational design and development of novel, more selective, and efficacious therapeutic agents targeting the adrenergic system.

References

  • Lu, H. G., Liu, L. F., Ren, L. M., Zhao, Q. H., Duan, L. H., & Zhang, X. Y. (2007). [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels]. Yao xue xue bao = Acta pharmaceutica Sinica, 42(2), 145–151.
  • Patil, P. N., Miller, D. D., & Trendelenburg, U. (1975). Molecular geometry and adrenergic drug activity. Pharmacological reviews, 26(4), 323–392.
  • This cit
  • Wilde, M. I., & Fitton, A. (1994). Doxazosin.
  • This cit
  • This cit
  • This cit
  • This cit
  • Guicheney, P., & Meyer, P. (1981). Specific binding of [3H]prazosin to alpha-adrenoceptors in rat cardiac membranes. British journal of pharmacology, 74(2), 317–323.
  • Graham, R. M., & Lanier, S. M. (2011). Adrenergic Receptors. In D. E. Golan, A. H. Tashjian, E. J. Armstrong, & A. W. Armstrong (Eds.), Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy (3rd ed.). Lippincott Williams & Wilkins.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Cai, Y., & Wang, Y. (2018). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Green Chemistry, 20(19), 4474-4479. [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Purity of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric purity of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, a chiral primary amine. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols to ensure scientific integrity.

The Criticality of Enantiomeric Purity in Drug Development

Enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of enantiomeric impurities.[1][2][3] Therefore, robust and validated analytical methods for determining enantiomeric purity are paramount.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for determining enantiomeric purity depends on various factors, including the stage of drug development, the required sensitivity and accuracy, sample throughput, and available instrumentation. Here, we compare the three most common techniques: chiral HPLC, chiral SFC, and NMR spectroscopy.

At a Glance: Key Performance Metrics
FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.Diastereomeric differentiation using chiral derivatizing or solvating agents.
Resolution HighVery HighGenerally Lower
Sensitivity High (ng to pg level)High (ng to pg level)Lower (mg to µg level)
Analysis Time Moderate to LongFastFast (for sample prep and acquisition)
Solvent Consumption HighLowLow
Cost (Instrument) ModerateHighVery High
Cost (Operational) High (solvents)Low (CO2)Moderate (reagents, cryogens)
Destructive YesYesNo
High-Throughput ModerateHighLow

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely used technique for the separation of enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Expertise & Experience: The "Why" Behind the Method

The success of a chiral HPLC separation hinges on the selection of the appropriate CSP and mobile phase. For primary amines like (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[5][6] The basic nature of the amine can lead to poor peak shape (tailing) due to strong interactions with residual silanols on the silica support of the CSP. To counteract this, acidic or basic additives are incorporated into the mobile phase to improve peak symmetry and resolution.[5][7]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine using chiral HPLC.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for the analyte (e.g., 280 nm).

  • Inject 10 µL of the sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, particularly in terms of speed and reduced environmental impact.[8][9][10] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Expertise & Experience: The SFC Advantage

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.[10] This translates to shorter run times and higher sample throughput, a significant advantage in drug discovery and development.[8] For chiral separations of primary amines, SFC often provides better peak shapes than normal-phase HPLC.[7][9] The use of CO2 also makes SFC a "greener" technology due to reduced organic solvent consumption.[8]

Experimental Protocol: Chiral SFC

Objective: To rapidly determine the enantiomeric purity of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine using chiral SFC.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

Materials:

  • Column: Chiralpak® AD-3 (or similar polysaccharide-based CSP compatible with SFC)

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% Trifluoroacetic Acid (TFA) as a modifier.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the desired mobile phase composition (e.g., 85% CO2, 15% Methanol with 0.1% TFA) at a flow rate of 3.0 mL/min.

  • Set the column oven temperature to 40 °C.

  • Set the back pressure regulator to 150 bar.

  • Set the UV detector to an appropriate wavelength (e.g., 280 nm).

  • Inject 5 µL of the sample.

  • Record the chromatogram.

  • Calculate the enantiomeric excess as described for HPLC.

Logical Relationship: SFC vs. HPLC

SFC_vs_HPLC cluster_sfc SFC Advantages cluster_hplc HPLC Considerations Speed Faster Analysis Green Reduced Solvent Waste Efficiency Higher Efficiency Time Longer Runtimes Solvent High Solvent Consumption Pressure Higher Backpressure SFC Supercritical Fluid Chromatography SFC->Speed SFC->Green SFC->Efficiency HPLC High-Performance Liquid Chromatography HPLC->Time HPLC->Solvent HPLC->Pressure

Caption: Advantages of SFC over HPLC.

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation.[11] This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine their relative concentrations.

Expertise & Experience: When to Choose NMR

NMR is particularly useful for rapid, small-scale assessments of enantiomeric purity, especially when a chromatographic method has not yet been developed. The use of CDAs like Mosher's acid (MTPA) is a classic approach for amines.[12] However, this method has limitations, including the potential for kinetic resolution and the need for derivatization.[12] Chiral solvating agents offer a non-covalent alternative, where the diastereomeric complexes are formed in situ in the NMR tube.[11]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine by ¹H NMR spectroscopy using a chiral derivatizing agent.

Materials:

  • NMR spectrometer (≥400 MHz)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)

  • Deuterated chloroform (CDCl₃)

  • Pyridine (or other suitable base)

Procedure:

  • In a small vial, dissolve approximately 5 mg of the amine sample in 0.5 mL of CDCl₃.

  • Add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride and a small amount of pyridine.

  • Allow the reaction to proceed to completion (monitor by TLC or LC-MS if necessary).

  • Transfer the reaction mixture to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomeric amides.

  • Integrate the signals for the two diastereomers and calculate the enantiomeric excess.

Signaling Pathway: NMR Derivatization

NMR_Derivatization Enantiomers Mixture of Enantiomers (R)-Amine and (S)-Amine Diastereomers Mixture of Diastereomers (R,R)-Amide and (S,R)-Amide Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride) CDA->Diastereomers NMR NMR Analysis Diastereomers->NMR Spectrum Distinct NMR Signals NMR->Spectrum

Caption: Derivatization for NMR analysis.

Trustworthiness: Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability.[13] According to the International Council for Harmonisation (ICH) guidelines, validation should assess parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Conclusion and Recommendations

The choice of method for validating the enantiomeric purity of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine depends on the specific requirements of the analysis.

  • Chiral HPLC is a robust and reliable method, particularly suitable for quality control and release testing where accuracy and precision are paramount.

  • Chiral SFC is the preferred method for high-throughput screening and preparative separations due to its speed and reduced environmental impact.[9][10]

  • NMR Spectroscopy is a valuable tool for rapid, non-destructive analysis, especially during early-stage process development and for structural confirmation.

For routine quality control, a validated chiral HPLC or SFC method is recommended. For initial screening and small-scale synthesis, NMR can provide a quick assessment of enantiomeric purity. Ultimately, a combination of these techniques may be employed throughout the drug development lifecycle to ensure the consistent quality and safety of the final product.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). Generic separation strategies for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 2-13. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 710-721. [Link]

  • A. Ali, et al. (2018). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Novartis. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Clayden, J., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry, 10(30), 5795-5800. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(39), 25457-25464. [Link]

  • Welch, C. J., et al. (2006). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1217(8), 1294-1301. [Link]

  • Pharmaceutical Technology. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Jones, R. V., & Mack, J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10241-10254. [Link]

  • Chromatography Today. Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Clayden, J., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

A Comparative Analysis of Benzodioxole and Benzodioxane Derivatives: Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzodioxole and benzodioxane scaffolds represent two privileged heterocyclic systems that have given rise to a multitude of biologically active compounds. Their structural similarities, featuring a benzene ring fused to a five-membered dioxole or a six-membered dioxane ring, respectively, confer unique physicochemical properties that medicinal chemists have adeptly exploited to modulate a wide array of biological targets. This guide provides a comparative overview of the efficacy of derivatives from both classes, supported by experimental data, to assist researchers in drug development in making informed decisions.

Introduction to the Scaffolds

Benzodioxole, also known as methylenedioxybenzene, is a core component of numerous natural products, including safrole and piperine. This moiety is recognized for its ability to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] Benzodioxane derivatives, on the other hand, are largely synthetic compounds that have been extensively explored for their therapeutic potential, demonstrating activities ranging from antihepatotoxic to neuroleptic.[3] The seemingly subtle difference in the saturated heterocyclic ring—five-membered in benzodioxole versus six-membered in benzodioxane—can significantly impact the conformational flexibility and electronic properties of the resulting derivatives, thereby influencing their binding affinity to biological targets and overall efficacy.

Comparative Efficacy in Key Therapeutic Areas

The following sections delve into a comparative analysis of the efficacy of benzodioxole and benzodioxane derivatives in several critical areas of drug discovery.

Anticancer Activity

Both benzodioxole and benzodioxane derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Benzodioxole Derivatives:

Research has highlighted the cytotoxic effects of benzodioxole derivatives against various cancer cell lines.[1][4] For instance, certain carboxamide-containing benzodioxole compounds have shown potent activity against liver cancer (Hep3B) cells.[1] One notable study demonstrated that a specific derivative, compound 2a , not only reduced the secretion of α-fetoprotein (a tumor marker) but also induced cell cycle arrest at the G2-M phase, an effect comparable to the well-known anticancer drug doxorubicin.[1] Furthermore, derivatives of piperine, a natural product containing the benzodioxole moiety, have been synthesized to enhance its inherent antitumor properties. One such derivative, HJ1 , exhibited a 4-fold and 10-fold greater inhibitory effect on HeLa and MDA-MB-231 cell lines, respectively, compared to piperine itself.[5] Mechanistic studies revealed that HJ1 effectively inhibited clonogenicity, migration, and adhesion of HeLa cells and suppressed tumor angiogenesis in an in vivo chick embryo chorioallantoic membrane (CAM) model.[5]

Another innovative approach involves conjugating 1,3-benzodioxole derivatives with arsenicals.[6][7] This strategy aims to improve the pharmacokinetic profile of the arsenicals, leading to slower elimination and a more sustained effective concentration in the blood.[6] These conjugates have demonstrated enhanced anti-proliferative activity by inhibiting the thioredoxin system, which in turn induces oxidative stress and apoptosis in cancer cells.[6][7]

Benzodioxane Derivatives:

The 1,4-benzodioxane scaffold is a versatile template for designing anticancer agents.[8][9] For example, a series of 1,2,4-triazole derivatives incorporating a 1,4-benzodioxan fragment were identified as potent inhibitors of methionine aminopeptidase type II (MetAP2), a key enzyme in angiogenesis.[10] One of the most active compounds in this series, 5k , exhibited significant antitumor activity.[10] Moreover, certain 1,4-benzodioxane derivatives have shown notable anti-inflammatory and anticancer activities.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer efficacy of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, Hep3B) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzodioxole or benzodioxane derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Table 1: Comparative Anticancer Activity of Selected Derivatives

Compound ClassDerivative ExampleCancer Cell LineEfficacy Metric (IC50)Reference
BenzodioxoleCompound 2aHep3B (Liver)Potent activity, induced G2-M arrest[1]
BenzodioxoleHJ1HeLa (Cervical)4-fold > piperine[5]
BenzodioxoleHJ1MDA-MB-231 (Breast)10-fold > piperine[5]
BenzodioxaneCCT018150HCT116 (Colon)GI50 = 4.1 µM[8]
BenzodioxaneCompound 5k(MetAP2 inhibitor)Potent inhibition[10]

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Test Compounds IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Lead Compounds Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Migration/Invasion Assay Migration/Invasion Assay IC50 Determination->Migration/Invasion Assay Xenograft Model Xenograft Model Migration/Invasion Assay->Xenograft Model Promising Candidates Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Xenograft Model->Toxicity Assessment

Caption: Workflow for screening and evaluating anticancer compounds.

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both benzodioxole and benzodioxane derivatives have emerged as promising candidates in this area.

Benzodioxole Derivatives:

Compounds containing the benzodioxole core have demonstrated a range of biological activities, including antimicrobial and anti-tuberculosis effects.[4][11] Their mechanism of action can vary, but they often target essential cellular processes in microorganisms.

Benzodioxane Derivatives:

The 1,4-benzodioxane scaffold has been particularly fruitful in the development of new antibacterial agents.[8][12][13] A number of benzodioxane-related compounds have been developed that are active against drug-resistant bacteria through novel mechanisms.[8] For instance, benzodioxane-benzamide derivatives have been designed as inhibitors of FtsZ, a crucial protein involved in bacterial cell division.[12][14] These compounds have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA).[12] One study highlighted that the benzodioxane ring is crucial for the correct fitting of these molecules into the hydrophobic subpocket of the FtsZ protein.[12] Another study reported that a specific 1-(1,4-benzodioxane-2-carbonyl)piperazine derivative, 6b , exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains.[15]

Table 2: Comparative Antimicrobial Activity of Selected Derivatives

Compound ClassDerivative ExampleTarget OrganismEfficacy MetricReference
BenzodioxoleGeneralVarious bacteria & M. tuberculosisReported activity[4][11]
BenzodioxaneBenzodioxane-benzamidesMRSALow MIC values[12]
BenzodioxaneCompound 6bPathogenic bacteria & fungiSignificant activity[15]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a priority.

Benzodioxole Derivatives:

Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][16] Several of these synthesized compounds showed moderate activity against COX-1 and COX-2 enzymes, with many exhibiting better COX-2 selectivity compared to the established NSAID, Ketoprofen.[4] The enhanced selectivity for COX-2 is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Benzodioxane Derivatives:

Benzodioxane derivatives have also been investigated for their anti-inflammatory properties.[3][9] For example, a 2,3-dihydro-1,4-benzodioxin analog bearing an acetic acid substituent at position-6 demonstrated notable anti-inflammatory activity.[9]

Signaling Pathway for COX Inhibition

G Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach, Platelets) Prostaglandins (Stomach, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Benzodioxole/Benzodioxane Derivatives Benzodioxole/Benzodioxane Derivatives Benzodioxole/Benzodioxane Derivatives->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by bioactive compounds.

Psychoactive Properties

It is important to note that some derivatives of both benzodioxole and benzodioxane have been explored, sometimes illicitly, for their psychoactive effects.[17] These compounds often act as modulators of monoamine signaling in the central nervous system.[17] For instance, certain benzodioxole derivatives are known for their empathogenic and psychedelic properties. While this area is outside the scope of mainstream therapeutic drug development, understanding these structure-activity relationships can be crucial for predicting potential off-target effects and for the development of treatments for substance abuse.

Conclusion

Both benzodioxole and benzodioxane scaffolds have proven to be exceptionally valuable in the field of drug discovery, yielding derivatives with a wide spectrum of pharmacological activities.

  • Benzodioxole derivatives have shown particular promise as anticancer agents , with some compounds demonstrating potent cytotoxicity and mechanisms of action comparable to established drugs. Their role as selective COX-2 inhibitors also highlights their potential in developing safer anti-inflammatory therapies.

  • Benzodioxane derivatives have established a strong foothold in the development of novel antibacterial agents , particularly against resistant strains, by targeting essential bacterial enzymes like FtsZ. They also possess a broad range of other activities, including anti-inflammatory and anticancer effects.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle structural differences between the five-membered dioxole and the six-membered dioxane ring can lead to significant variations in biological activity. Future research focused on direct comparative studies and the elucidation of structure-activity relationships will be invaluable in fully harnessing the therapeutic potential of these versatile heterocyclic systems.

References

  • Al-Qaisi, J., Abutarboush, R., Al-Hiari, Y., El-Elimat, T., Al-Sotari, R., & Al-Ktaifani, M. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

  • Ahmed, B., Alam, T., & Varshney, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-79. [Link]

  • Pallavicini, M., & Bolchi, C. (2016). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Future Medicinal Chemistry, 8(13), 1579-1603. [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Jaradat, N., Khasib, S., Hawash, M., Zaid, A. N., & Al-Masri, M. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 180-189. [Link]

  • Wilson, E. D., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Schena, G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(21), 6439. [Link]

  • Li, H., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry, 112, 117621. [Link]

  • Patel, R. V., Patel, P. K., & Kumari, P. (2015). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Journal of Saudi Chemical Society, 19(5), 556-564. [Link]

  • Jaradat, N., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6931. [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6985. [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(13), 4022. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(13), 4022. [Link]

  • Schena, G., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 205-214. [Link]

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 7(5), 793-799. [Link]

  • Al-Qaisi, J., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

  • Jaradat, N., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Wang, Z., et al. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6147-6150. [Link]

Sources

Navigating the Kinome: A Comparative Analysis of Off-Target Effects in Benzodioxane-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting oncogenic signaling pathways. The benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry, has been incorporated into numerous kinase inhibitors to enhance their potency and physicochemical properties. However, the pursuit of on-target efficacy is often shadowed by the challenge of off-target effects, which can lead to unforeseen toxicities or even therapeutic benefits. This guide provides a comparative analysis of the off-target profiles of notable benzodioxane-based kinase inhibitors, offering field-proven insights and detailed experimental methodologies to aid researchers in navigating the complex kinome.

The Double-Edged Sword of Kinase Inhibition: Why Off-Target Analysis is Crucial

Protein kinases, comprising a family of over 500 enzymes in the human kinome, share a structurally conserved ATP-binding pocket. This homology presents a significant hurdle in designing truly selective inhibitors. While a drug may be engineered with high affinity for its intended target, it often retains the ability to bind to dozens of other kinases, a phenomenon known as polypharmacology.

Understanding these off-target interactions is paramount for several reasons:

  • Predicting and Mitigating Toxicity: Unintended inhibition of kinases crucial for normal physiological processes can lead to adverse drug reactions. A comprehensive off-target profile is a critical tool in preclinical safety assessment.

  • Uncovering Novel Therapeutic Opportunities: Off-target effects are not always detrimental. In some instances, the inhibition of a secondary kinase can contribute to the drug's overall therapeutic efficacy or open avenues for drug repurposing.

This guide will delve into the off-target profiles of specific benzodioxane-containing kinase inhibitors, providing a framework for their comparative analysis.

Comparative Off-Target Profiles of Benzodioxane-Based Kinase Inhibitors

Here, we compare the selectivity of two prominent kinase inhibitors featuring a benzodioxane or a closely related scaffold: Dabrafenib , a BRAF inhibitor, and ZSTK474 , a pan-Class I PI3K inhibitor.

Dabrafenib (GSK2118436): A Selective BRAF Inhibitor

Dabrafenib is an FDA-approved therapeutic for melanomas harboring the BRAF V600E mutation. While highly potent against its primary target, comprehensive kinome profiling reveals a broader spectrum of interactions.

A KINOMEscan™ assay, a competition-based binding assay, provides a quantitative measure of inhibitor binding to a large panel of kinases. The results are often expressed as "percent of control" (%Ctrl), where a lower number indicates stronger binding.

Table 1: Selectivity Profile of Dabrafenib (1 µM Screen)

Kinase TargetPercent of Control (%Ctrl)Primary Target/Off-TargetKinase Family
BRAF <1 Primary Target TKL
BRAF-V600E <1 Primary Target TKL
RIPK2<1Off-TargetTKL
NEK91.1Off-TargetNEK
ZAK (MAP3K20)2.1Off-TargetSTE
GAK2.5Off-TargetOther
SLK3.1Off-TargetSTE
STK333.5Off-TargetCAMK
MAP3K114.5Off-TargetSTE
CDK165.2Off-TargetCMGC
ALK5 (TGFBR1)>10Off-TargetTKL

Data synthesized from publicly available KINOMEscan™ results.

As the data indicates, while Dabrafenib is exquisitely potent against its intended BRAF targets, it also demonstrates significant binding to several other kinases at a concentration of 1 µM. Notably, RIPK2, NEK9, and ZAK are potent off-targets. The inhibition of these kinases may contribute to both the therapeutic and adverse effect profiles of Dabrafenib. For instance, RIPK2 is involved in inflammatory signaling, and its inhibition could have immunomodulatory consequences.

ZSTK474: A Pan-Class I PI3K Inhibitor

ZSTK474 is a pan-inhibitor of Class I PI3K isoforms, which are central to cell growth, proliferation, and survival. While its primary targets are lipid kinases, its interaction with the protein kinome is a critical aspect of its overall cellular effect.

Table 2: Selectivity Profile of ZSTK474

Kinase TargetIC50 (nM)Primary Target/Off-TargetKinase Family
PI3Kα 16 Primary Target Lipid Kinase
PI3Kβ 44 Primary Target Lipid Kinase
PI3Kδ 4.6 Primary Target Lipid Kinase
PI3Kγ 49 Primary Target Lipid Kinase
mTORWeak InhibitionOff-TargetPIKK
DNA-PKWeak InhibitionOff-TargetPIKK

Data obtained from biochemical assays.[1]

Biochemical assays show that ZSTK474 is a potent inhibitor of all four Class I PI3K isoforms.[1] It displays selectivity over the related PIKK family members, mTOR and DNA-PK.[1] While comprehensive protein kinome-wide screening data for ZSTK474 is less publicly available compared to Dabrafenib, its potent inhibition of the entire PI3K Class I family implies a broad impact on cellular signaling. This lack of isoform selectivity can be a double-edged sword, potentially leading to enhanced anti-tumor activity in cancers dependent on multiple PI3K isoforms, but also increasing the risk of off-target toxicities. For example, inhibition of the PI3Kδ and PI3Kγ isoforms, which are highly expressed in immune cells, can lead to immunomodulatory side effects.[2]

Causality Behind Experimental Choices: Why These Assays?

The characterization of kinase inhibitor selectivity relies on a multi-faceted experimental approach. The choice of assay is dictated by the specific question being addressed, from initial broad screening to detailed validation of in-cell target engagement.

Biochemical Assays: The First Line of Screening
  • KINOMEscan™ (Competition Binding Assay): This high-throughput method is an industry standard for broad selectivity profiling.[3] It measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

    • Causality: By not requiring active enzyme, it provides a direct measure of binding affinity (dissociation constant, Kd), which is a fundamental parameter of the drug-target interaction. This allows for a broad and unbiased initial assessment of a compound's kinome-wide interactivity.

  • Enzymatic Assays (e.g., ADP-Glo™): These assays measure the catalytic activity of a kinase and the ability of an inhibitor to block it.

    • Causality: This directly assesses the functional consequence of inhibitor binding. It is crucial for confirming that binding to a kinase translates into inhibition of its enzymatic function.

Cell-Based Assays: Bridging the Gap to Physiology
  • NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of drug binding to a specific kinase target in living cells.

    • Causality: It provides a more physiologically relevant measure of target engagement by accounting for factors such as cell permeability and intracellular ATP concentrations, which can significantly influence an inhibitor's potency.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

    • Causality: It provides direct evidence of a physical interaction between the drug and its target in a cellular environment without the need for genetic modification of the protein.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of off-target effects, it is essential to visualize the signaling pathways in which these kinases operate.

Signaling_Pathways cluster_RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway (Dabrafenib Target) cluster_PI3K PI3K-AKT-mTOR Pathway (ZSTK474 Target) cluster_Off_Target Potential Off-Target Pathways Growth Factor Growth Factor RTK RTK Growth Factor->RTK RTK2 RTK2 Growth Factor->RTK2 RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Dabrafenib ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 ZSTK474 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Inflammatory Signal Inflammatory Signal RIPK2 RIPK2 Inflammatory Signal->RIPK2 NF-kB Activation NF-kB Activation RIPK2->NF-kB Activation Dabrafenib (Off-Target)

Figure 1: Simplified signaling pathways showing the primary targets of Dabrafenib and ZSTK474, and a potential off-target pathway affected by Dabrafenib.

The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity, integrating both biochemical and cell-based assays.

Experimental_Workflow Test Compound Test Compound Biochemical Screening Biochemical Screening Test Compound->Biochemical Screening Initial Assessment KINOMEscan™ KINOMEscan™ Biochemical Screening->KINOMEscan™ Broad Profiling Enzymatic Assays Enzymatic Assays Biochemical Screening->Enzymatic Assays Functional Validation Identify Primary & Off-Targets Identify Primary & Off-Targets KINOMEscan™->Identify Primary & Off-Targets Determine IC50 values Determine IC50 values Enzymatic Assays->Determine IC50 values Cell-Based Assays Cell-Based Assays Identify Primary & Off-Targets->Cell-Based Assays Cellular Validation Determine IC50 values->Cell-Based Assays NanoBRET™ NanoBRET™ Cell-Based Assays->NanoBRET™ Target Engagement CETSA CETSA Cell-Based Assays->CETSA Target Engagement Cellular Potency (EC50) Cellular Potency (EC50) NanoBRET™->Cellular Potency (EC50) Confirm Target Binding Confirm Target Binding CETSA->Confirm Target Binding Phenotypic Assays Phenotypic Assays Cellular Potency (EC50)->Phenotypic Assays Confirm Target Binding->Phenotypic Assays Link to Cellular Effect Proliferation, Apoptosis, etc. Proliferation, Apoptosis, etc. Phenotypic Assays->Proliferation, Apoptosis, etc.

Figure 2: A generalized workflow for characterizing the selectivity and off-target effects of kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and validity of off-target analysis, rigorous and well-documented protocols are essential.

Protocol 1: KINOMEscan™ Profiling (Adapted from Manufacturer's Principles)
  • Compound Preparation: Solubilize the test compound (e.g., Dabrafenib) in 100% DMSO to create a concentrated stock solution.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration(s) in an appropriate assay buffer.

  • Binding Reaction: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The binding reaction is allowed to reach equilibrium.

  • Capture: The mixture is passed over a streptavidin-coated matrix to capture the ligand-bound kinase. Unbound kinase is washed away.

  • Elution and Quantification: The captured, DNA-tagged kinase is eluted and the amount of kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are expressed as percent of control (%Ctrl), where a lower value indicates a stronger interaction between the compound and the kinase.

Protocol 2: NanoBRET™ Target Engagement Assay (General Protocol)
  • Cell Preparation: Plate cells (e.g., HEK293) in a white, 96-well assay plate and allow them to adhere overnight.

  • Transfection: Transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase of interest.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound.

Conclusion: A Call for Comprehensive Profiling

The benzodioxane scaffold will undoubtedly continue to be a valuable component in the design of novel kinase inhibitors. However, as the field of targeted therapy moves towards greater precision and personalized medicine, a thorough understanding of a drug's interaction with the entire kinome is no longer a secondary consideration but a primary necessity. The case studies of Dabrafenib and ZSTK474 highlight the diverse selectivity profiles that can arise from inhibitors sharing a common structural motif.

By employing a multi-pronged approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive picture of a compound's off-target effects. This knowledge is not only crucial for anticipating and mitigating potential toxicities but also for unlocking the full therapeutic potential of these powerful molecules. As we continue to unravel the complexities of the kinome, a commitment to rigorous and transparent off-target analysis will be a key driver of success in the development of the next generation of kinase inhibitors.

References

  • KINOMEscan. Eurofins Discovery. [Link]

  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer science, 100(10), 1848–1853.
  • HMS LINCS Project. KINOMEscan data. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews. Drug discovery, 13(2), 140–156.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Arcy, P., & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science (New York, N.Y.), 341(6141), 84–87.
  • King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, G. E., ... & Rheault, T. R. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583.
  • Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Kefford, R. F. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4543-4553.
  • Yaguchi, S., Fukui, Y., Koshiji, M., Akiyama, Y., & Dan, S. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.

Sources

A Researcher's Guide to Benzodioxane Derivatives: Navigating Cross-Reactivity with Serotonin and Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the 1,4-benzodioxane scaffold stands out as a remarkably versatile structural motif, integral to a wide array of therapeutic agents.[1] Its presence in molecules targeting the central nervous system (CNS) is particularly noteworthy, with derivatives exhibiting significant activity at both serotonin (5-HT) and adrenergic (α and β) receptors.[1] This dual activity, or cross-reactivity, presents both a formidable challenge and a unique opportunity in drug development. For researchers and scientists in this field, a comprehensive understanding of the nuanced interactions between benzodioxane derivatives and these critical receptor families is paramount for the rational design of selective and efficacious therapeutics.

This guide provides an in-depth comparison of the performance of key benzodioxane derivatives, supported by experimental data, to illuminate the structure-activity relationships that govern their receptor selectivity. We will delve into the binding affinities of representative compounds, outline the rigorous experimental methodologies used to determine these properties, and explore the underlying signaling pathways.

The Significance of Serotonin and Adrenergic Receptor Cross-Reactivity

The serotonergic and adrenergic systems are fundamental to a vast array of physiological and pathological processes, including mood regulation, cognition, and cardiovascular function.[2] The structural similarities between the biogenic amine neurotransmitters, serotonin and norepinephrine, are mirrored in their respective G protein-coupled receptors (GPCRs), leading to overlapping ligand recognition profiles for certain chemical scaffolds. Benzodioxane derivatives frequently exhibit affinity for both receptor families, a characteristic that can lead to complex pharmacological profiles with a range of on-target and off-target effects. A thorough characterization of this cross-reactivity is therefore a critical step in preclinical drug development, enabling the optimization of lead compounds for desired therapeutic actions while minimizing potential side effects.

Comparative Analysis of Receptor Binding Affinities

The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the binding affinities of several well-characterized benzodioxane derivatives for a panel of key serotonin and adrenergic receptor subtypes. This data has been compiled from various authoritative sources to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Benzodioxane Derivatives at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
WB-4101 2.5[3]----
Piperoxan >10,000>10,000---
Fluparoxan 1260[4]3160[4]->10,000>10,000
Eltoprazine 40[5]52[6]->40081[6]

Table 2: Binding Affinities (Ki, nM) of Benzodioxane Derivatives at Adrenergic (α) Receptors

Compoundα1Aα1Bα1Dα2Aα2Bα2C
WB-4101 0.170.520.28180110120
Piperoxan 1801201504.56.25.8
Fluparoxan >2500[4]--4.25.13.9
Eltoprazine >400>400>400>400>400>400

From this data, clear patterns of selectivity emerge. WB-4101 , for instance, demonstrates high affinity for α1-adrenergic receptors and the 5-HT1A receptor.[3][7] In contrast, Piperoxan exhibits a preference for α2-adrenergic receptors.[7] Fluparoxan is a potent and selective α2-adrenoceptor antagonist with weak affinity for serotonin receptors.[4] Eltoprazine shows a distinct profile with high affinity for 5-HT1A and 5-HT1B receptors and low affinity for adrenergic receptors.[5][6]

Causality in Experimental Design: Unveiling Receptor Interactions

The determination of binding affinities and functional activities relies on meticulously designed experiments. The choice of assay and its specific parameters are critical for generating reliable and reproducible data. Here, we detail two fundamental experimental workflows, explaining the rationale behind each step to ensure a self-validating system.

Experimental Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a cornerstone for characterizing the interaction between a ligand and its receptor. It directly measures the binding of a radiolabeled ligand to a receptor preparation.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a benzodioxane derivative) for a specific serotonin or adrenergic receptor subtype.

Principle: This is a competitive binding assay. A constant concentration of a high-affinity radioligand for the target receptor is incubated with a receptor source (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory concentration (IC50) and subsequently its binding affinity (Ki) are calculated.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Rationale: A consistent and well-characterized source of the target receptor is essential for reliable data.

    • Procedure: Homogenize tissues known to express the receptor of interest (e.g., rat cerebral cortex for 5-HT1A receptors) or membranes from cell lines stably expressing the recombinant human receptor in a suitable buffer.[8] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.[8] Determine the protein concentration of the membrane preparation to ensure consistent amounts are used in each assay.

  • Assay Incubation:

    • Rationale: The incubation conditions are optimized to reach equilibrium binding and minimize degradation of receptors and ligands.

    • Procedure: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound.[8] Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, potent unlabeled ligand for the target receptor). Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]

  • Termination of Binding and Separation of Bound and Free Ligand:

    • Rationale: Rapid separation of the receptor-bound radioligand from the unbound radioligand is crucial to accurately measure the bound fraction.

    • Procedure: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[9] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[9]

  • Quantification of Bound Radioactivity:

    • Rationale: Scintillation counting provides a highly sensitive method for quantifying the amount of bound radioligand.

    • Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: The raw data is transformed into meaningful pharmacological parameters.

    • Procedure: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Diagram of the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Serial Dilutions LigandPrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50 & Ki) Scintillation->DataAnalysis

A schematic representation of the key steps in a radioligand binding assay.

Experimental Protocol 2: cAMP Functional Assay for Receptor Activity Determination

This protocol assesses the functional consequence of ligand binding to Gs or Gi-coupled receptors by measuring changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine whether a test compound acts as an agonist, antagonist, or inverse agonist at a Gs-coupled (e.g., β-adrenergic) or Gi-coupled (e.g., α2-adrenergic, 5-HT1A) receptor.

Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP. This assay quantifies these changes in cAMP levels in response to the test compound.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Rationale: The use of a cell line stably expressing the receptor of interest provides a controlled and reproducible system.

    • Procedure: Culture cells (e.g., HEK293 or CHO cells) stably transfected with the gene for the target receptor. Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.[11]

  • Compound Treatment:

    • Rationale: The cells are treated with the test compound under conditions that allow for a measurable functional response.

    • Procedure: For Gi-coupled receptors, pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable baseline level of cAMP. Then, add increasing concentrations of the test compound. For Gs-coupled receptors, simply add increasing concentrations of the test compound. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. Incubate the plate for a specific time at 37°C.[12]

  • Cell Lysis and cAMP Measurement:

    • Rationale: The cells are lysed to release the intracellular cAMP, which is then quantified using a sensitive detection method.

    • Procedure: Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit. The cAMP levels in the lysate can be measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent assays.[11][12]

  • Data Analysis:

    • Rationale: The measured cAMP levels are used to determine the functional activity of the test compound.

    • Procedure: Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect). For antagonists, determine the IC50 (the concentration that inhibits 50% of the response to a known agonist) and calculate the Kb (the equilibrium dissociation constant for the antagonist).

Diagram of the cAMP Functional Assay Workflow

G cluster_cellprep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis CellCulture Cell Culture with Receptor of Interest CellPlating Plating Cells in 96-well Plates CellCulture->CellPlating CompoundAddition Addition of Test Compound (and Forskolin for Gi) CellPlating->CompoundAddition Incubation Incubation CompoundAddition->Incubation CellLysis Cell Lysis Incubation->CellLysis cAMPMeasurement cAMP Measurement (e.g., HTRF, ELISA) CellLysis->cAMPMeasurement DataAnalysis Data Analysis (EC50, IC50, Emax) cAMPMeasurement->DataAnalysis

A schematic representation of the key steps in a cAMP functional assay.

Signaling Pathways: A Visual Representation

Understanding the downstream signaling cascades initiated by receptor activation is crucial for interpreting the functional consequences of ligand binding. The following diagrams illustrate the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which include the majority of serotonin and adrenergic receptors.

Diagram of Gs-Coupled Receptor Signaling

G Ligand Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor (Gs-coupled) Ligand->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets leading to G Ligand Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor (Gi-coupled) Ligand->Receptor binds G_Protein Gi Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP production decreased Response Cellular Response (e.g., neuronal hyperpolarization) cAMP->Response leads to

Canonical signaling pathway for Gi-coupled receptors.

Diagram of Gq-Coupled Receptor Signaling

G Ligand Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (Gq-coupled) Ligand->Receptor binds G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response

Canonical signaling pathway for Gq-coupled receptors.

Conclusion

The 1,4-benzodioxane scaffold continues to be a rich source of pharmacologically active compounds. A detailed understanding of the cross-reactivity of its derivatives with serotonin and adrenergic receptors is indispensable for the development of novel therapeutics with improved selectivity and safety profiles. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in their quest to design the next generation of CNS-active drugs. By employing these rigorous methodologies and considering the intricate interplay of receptor pharmacology, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-8. [Link]

  • Chavda, V., Chaurasia, B., & Shah, P. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 93, 437-446. [Link]

  • De Vry, J., Greuel, J. M., & Glaser, T. (1993). Eltoprazine suppresses hyperpolarizing responses to serotonin in rat hippocampus. European journal of pharmacology, 241(2-3), 223-9. [Link]

  • Du, Y., Wang, S., & Ye, H. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2795. [Link]

  • Chapleo, C. B., Doxey, J. C., Myers, P. L., & Roach, A. G. (1988). The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. British journal of pharmacology, 95(3), 903-13. [Link]

  • Asarch, K. B., & Bylund, D. B. (1987). [3H]WB4101 labels the 5-HT1A serotonin receptor subtype in rat brain. Guanine nucleotide and divalent cation sensitivity. Journal of neurochemistry, 48(4), 1094-101. [Link]

  • Del Bello, F., Giannella, M., Giorgioni, G., Piergentili, A., Quaglia, W., & Leonardi, A. (2002). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of medicinal chemistry, 45(13), 2786-90. [Link]

  • Stankiewicz, A. M., Gornicka, A., & Fidecka, S. (2019). Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... ResearchGate. [Link]

  • Li, Y., Li, H., & Li, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-8. [Link]

  • File, S. E., & Pellow, S. (1986). The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. Pharmacology, biochemistry, and behavior, 24(6), 1635-41. [Link]

  • ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid... Retrieved from [Link]

  • Singh, A., & Singh, R. (2024). Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome. International Journal of Molecular Sciences, 25(16), 8789. [Link]

  • Beasley, C. M., Masica, D. N., & Potvin, J. H. (1992). Fluoxetine: a review of receptor and functional effects and their clinical implications. Psychopharmacology, 107(1), 1-10. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Satała, G., Lenda, T., & Bojarski, A. J. (2019). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Molecules (Basel, Switzerland), 24(15), 2736. [Link]

  • Osser, D. N., & Rivas-Grajales, A. M. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista de psiquiatria y salud mental, 14(4), 241-242. [Link]

  • Artigas, F. (2013). Serotonin receptors involved in antidepressant effects. Pharmacology & therapeutics, 137(1), 119-31. [Link]

  • Wikipedia. (2024). 5-HT receptor. In Wikipedia. Retrieved from [Link]

  • Starost, M. F., & Latorraca, N. R. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 6(4), 102715. [Link]

  • Schepmann, D., & Wünsch, B. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (Basel, Switzerland), 23(10), 2539. [Link]

  • van der Gugten, J., Slangen, J. L., & Olivier, B. (2017). The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity. European journal of pharmacology, 794, 257-269. [Link]

  • Li, Y., Li, H., & Li, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-8. [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. European journal of pharmacology, 63(2-3), 199-202. [Link]

  • Wikipedia. (2024). CGS-12066. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor potencies (Ki values, nM) of selected antipsychotic agents. Retrieved from [Link]

  • Glennon, R. A. (2000). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. In Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. [Link]

  • Yang, D., & Yuan, Y. (2021). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Gregorio, G. G., & Mauk, A. G. (2010). Probing Activation and Conformational Dynamics of the Vesicle-Reconstituted β2 Adrenergic Receptor at the Single-Molecule Level. The Journal of Physical Chemistry B, 114(30), 9887-9896. [Link]

  • De Hert, M., & Detraux, J. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current pharmaceutical design, 24(31), 3679-3687. [Link]

  • Czopek, A., & Byrtus, H. (2021). The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. Molecules (Basel, Switzerland), 26(22), 7025. [Link]

  • U'Prichard, D. C., & Snyder, S. H. (1978). Brain alpha-adrenergic receptors: comparison of [3H]WB 4101 binding with norepinephrine-stimulated cyclic AMP accumulation in rat cerebral cortex. Journal of neurochemistry, 30(6), 1515-22. [Link]

  • Lange-Asschenfeldt, C., & Groh, A. (2025). Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 100, 10-23. [Link]

  • Blough, B. E., & Landavazo, A. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS chemical neuroscience, 9(6), 1491-1502. [Link]

  • Leonardi, A., & Caccia, S. (2003). WB4101-related Compounds: New, Subtype-Selective alpha1-adrenoreceptor Antagonists (Or Inverse Agonists?). Current medicinal chemistry, 10(16), 1547-65. [Link]

  • ResearchGate. (2025). Evidence for serotonin receptor subtypes involvement in agmatine antidepressant like-effect in the mouse forced swimming test. Retrieved from [Link]

  • Schipper, J., Tulp, M. T., & Sijbesma, H. (1990). Eltoprazine, a Drug Which Reduces Aggressive Behaviour, Binds Selectively to 5-HT1 Receptor Sites in the Rat Brain: An Autoradiographic Study. Brain research, 513(2), 329-38. [Link]

Sources

A Researcher's Guide to a Powerful Stereochemical Tool: Interpreting CD Spectra for the Absolute Configuration of Chiral Benzodioxanes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the unambiguous assignment of absolute configuration is a critical, non-negotiable step. Among the arsenal of analytical techniques available, Circular Dichroism (CD) spectroscopy emerges as a uniquely powerful tool for elucidating the three-dimensional arrangement of chiral molecules in solution.[1][2] This guide provides an in-depth exploration of the principles and practical application of CD spectroscopy for determining the absolute configuration of chiral benzodioxanes, a structural motif present in numerous biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals who seek to leverage CD spectroscopy for stereochemical assignments. We will delve into the theoretical underpinnings of the technique, focusing on the exciton chirality method, and provide a practical framework for experimental design, data interpretation, and comparison with alternative methods.

The Fundamental Principle: Chirality and Circularly Polarized Light

At its core, Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3][4] This phenomenon, known as the Cotton effect, arises from the interaction of the electromagnetic field of the light with the asymmetric distribution of electrons within the chiral molecule.[5][6] The resulting CD spectrum, a plot of the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength, provides a unique fingerprint of the molecule's stereochemistry.[7]

Why CD Spectroscopy for Benzodioxanes?

Benzodioxanes, with their inherent chirality and the presence of aromatic chromophores, are ideal candidates for CD analysis. The benzene ring and any additional chromophores within the molecule give rise to characteristic electronic transitions that are sensitive to their spatial arrangement. It is the through-space interaction of these chromophores that provides the key to unlocking the absolute configuration.

The Exciton Chirality Method: A Powerful Interpretive Tool

For molecules containing two or more chromophores, the exciton chirality method is a particularly robust approach for determining absolute configuration.[8][9][10] This method relies on the phenomenon of exciton coupling, where the transition dipoles of the individual chromophores interact, leading to a splitting of the excited state energy levels. This splitting manifests in the CD spectrum as a pair of Cotton effects with opposite signs, known as a bisignate or exciton-coupled CD spectrum.

The beauty of the exciton chirality method lies in its direct correlation between the sign of the exciton-coupled CD spectrum and the chirality of the spatial arrangement of the chromophores. A positive exciton chirality (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) corresponds to a right-handed helical twist between the transition dipole moments of the chromophores. Conversely, a negative exciton chirality indicates a left-handed twist.

Experimental Protocol: Acquiring High-Quality CD Spectra of Benzodioxanes

The acquisition of reliable and interpretable CD spectra is paramount. The following protocol outlines the key steps and considerations for analyzing chiral benzodioxanes.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Purity is Paramount: Ensure the sample is of high purity (>95%) to minimize interference from chiral or achiral impurities.[4]

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. For benzodioxanes, common solvents include methanol, ethanol, and acetonitrile. Avoid solvents that may interact with the chromophores and alter their electronic properties.

  • Concentration Optimization: The optimal concentration will depend on the path length of the cuvette and the molar absorptivity of the benzodioxane derivative. A good starting point is a concentration that yields an absorbance of approximately 0.5-1.0 at the λmax of the chromophore in the UV-Vis spectrum.

  • Blank Subtraction: Always prepare a blank sample containing only the solvent to subtract any background signal.[4]

II. Instrumental Parameters: Fine-Tuning for Optimal Data
  • Wavelength Range: Scan a wavelength range that encompasses the electronic transitions of the benzodioxane chromophores. Typically, for aromatic systems, a range of 200-400 nm is appropriate.

  • Scanning Speed and Response Time: A slower scanning speed (e.g., 50 nm/min) and a longer response time (e.g., 2 seconds) will improve the signal-to-noise ratio.[11]

  • Bandwidth: A bandwidth of 1-2 nm is generally sufficient for resolving the Cotton effects of small molecules.

  • Number of Accumulations: Averaging multiple scans (e.g., 3-5) will significantly enhance the quality of the spectrum by reducing random noise.[11]

  • Temperature Control: Maintain a constant temperature throughout the experiment, as temperature fluctuations can affect the conformation of the molecule and thus the CD spectrum.[4]

III. Data Processing and Presentation
  • Baseline Correction: Subtract the spectrum of the solvent blank from the sample spectrum.[12]

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for comparison between different samples and with literature data. The formula for this conversion is: [θ] = (θobs * 100) / (c * l) where θobs is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in centimeters.

Interpreting the CD Spectrum: A Step-by-Step Guide

  • Identify the Chromophores: Determine the chromophores present in the benzodioxane molecule. The primary chromophore is the benzene ring, but other substituents may also contribute to the CD spectrum.

  • Assign the Electronic Transitions: Correlate the observed Cotton effects with the electronic transitions of the chromophores. For the benzene chromophore, the relevant transitions are typically the ¹Lₐ and ¹Lₑ bands.

  • Apply the Exciton Chirality Method: If two or more interacting chromophores are present, look for the characteristic bisignate curve of an exciton-coupled CD spectrum.

  • Determine the Sign of the Exciton Chirality: A positive-over-negative couplet (positive [θ] at longer wavelength, negative [θ] at shorter wavelength) indicates a positive exciton chirality. A negative-over-positive couplet indicates a negative exciton chirality.

  • Correlate with Molecular Structure: Relate the sign of the exciton chirality to the spatial arrangement of the chromophores in the benzodioxane. This often requires knowledge of the preferred conformation of the molecule, which can be obtained from NMR spectroscopy or computational modeling.

G

Figure 1: A generalized workflow for determining the absolute configuration of chiral molecules using CD spectroscopy.

Case Study: A Hypothetical Chiral Benzodioxane

Consider a chiral benzodioxane with a known relative stereochemistry. The goal is to determine its absolute configuration.

Experimental Data Value
Wavelength of Positive Cotton Effect280 nm
Wavelength of Negative Cotton Effect250 nm
Sign of Exciton ChiralityPositive

Interpretation: The observation of a positive exciton chirality (positive Cotton effect at 280 nm and negative Cotton effect at 250 nm) suggests a right-handed helical arrangement of the interacting chromophores. Based on established rules for benzodioxanes, this would allow for the assignment of a specific absolute configuration (e.g., R,R or S,S).

Comparison with Other Techniques

While CD spectroscopy is a powerful tool, it is often used in conjunction with other analytical methods to provide a comprehensive and unambiguous assignment of absolute configuration.

Technique Advantages Limitations
Circular Dichroism (CD) High sensitivity, non-destructive, applicable to solutions.Requires the presence of a chromophore, interpretation can be complex.
X-ray Crystallography Provides an unambiguous 3D structure.Requires a single, high-quality crystal, not suitable for all compounds.[13]
Vibrational Circular Dichroism (VCD) Provides detailed structural information from vibrational transitions.[14]Can be less sensitive than electronic CD, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Provides information on relative stereochemistry and conformation.Determination of absolute configuration often requires chiral derivatizing agents.[13]

G

Figure 2: The complementary nature of CD spectroscopy with other common techniques for stereochemical analysis.

Conclusion

Circular Dichroism spectroscopy, particularly when employing the exciton chirality method, stands as an indispensable technique for the determination of the absolute configuration of chiral benzodioxanes. Its sensitivity, non-destructive nature, and applicability to solutions make it a valuable tool in the arsenal of the modern chemist. By following a rigorous experimental protocol and a systematic approach to data interpretation, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for advancements in drug discovery and development.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Gawley, R. E. (1988). The Octant Rule. Chemical Reviews, 88(5), 863–887.
  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH.
  • Polavarapu, P. L. (2002). Vibrational Spectroscopy: Principles and Applications with Emphasis on Optical Activity. Elsevier.
  • Purdie, N., & Swallows, K. A. (1989). Analytical applications of circular dichroism. Analytical Chemistry, 61(2), 77A–89A.
  • Slade, G. C., & Day, C. S. (2008). Determination of absolute configuration using anomalous dispersion of X-rays. Chemical Society Reviews, 37(12), 2850–2860.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 227–233.
  • University of Bath. (2023, September 13). Chirality @ Bath Chemistry. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Circular Dichroism, a powerful tool for the assessment of absolute configuration of flavonoids. Retrieved from [Link]

  • Vertex AI Search. (n.d.). ECD exciton chirality method today: a modern tool for determining absolute configurations. Retrieved from [Link]

  • Vertex AI Search. (n.d.). How to Interpret Circular Dichroism Analysis Results?. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Comparative Docking Studies of Benzodioxane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Versatile Benzodioxane Scaffold in Drug Discovery

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a cornerstone in the development of ligands targeting a diverse array of proteins. These compounds have shown significant potential as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[1] Given their broad therapeutic potential, computational methods like molecular docking are invaluable for rapidly assessing the binding potential of novel benzodioxane derivatives against various protein targets, thereby accelerating the drug discovery process.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[2] This in silico approach allows researchers to gain insights into the binding mode, affinity, and selectivity of a compound, guiding further experimental studies. This guide provides a comprehensive overview of performing comparative docking studies with benzodioxane ligands, offering a blend of theoretical principles and practical, step-by-step protocols.

Pillar 1: The 'Why' - Strategic Planning of a Docking Study

A successful docking study is built on a foundation of careful planning and scientifically sound choices. The "why" behind each step is as crucial as the "how."

Target Selection: Identifying the Right Biological Question

The first and most critical step is the selection of a relevant protein target. For benzodioxane ligands, a wide range of targets have been explored. A significant area of research has focused on their activity as antagonists for α-adrenergic receptors (α-ARs), which are involved in neurotransmission and cardiovascular regulation.[3][4] More recently, benzodioxane derivatives have been investigated as inhibitors of bacterial cell division protein FtsZ, presenting a novel antibiotic strategy.[5] Other targets include serotonin receptors (5-HT1A), and Focal Adhesion Kinase (FAK) for anticancer applications.[6][7][8]

The choice of target should be driven by a clear biological hypothesis. For instance, if the goal is to develop novel antihypertensive agents, α1-adrenergic receptors would be a logical choice.[9] Conversely, for developing new antibiotics to combat resistant bacteria, FtsZ would be a compelling target.[6]

Ligand Selection: Exploring Chemical Diversity

With the target identified, the next step is to select a set of benzodioxane ligands for the comparative study. This set should ideally include:

  • A known active compound: This will serve as a positive control to validate the docking protocol.

  • A known inactive compound (if available): This acts as a negative control.

  • A series of novel or modified derivatives: These are the compounds of interest. The modifications should be systematic to allow for the exploration of structure-activity relationships (SAR). For example, altering substituents on the aromatic ring or modifying the linker between the benzodioxane core and another pharmacophore can reveal key insights into binding.[4]

Pillar 2: The 'How' - A Self-Validating Docking Protocol

This section outlines a detailed, step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and freely available docking software.[10] The protocol is designed to be self-validating by incorporating a re-docking step of a known ligand.

Experimental Workflow

The overall workflow of a comparative docking study can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Generation (2D to 3D) Ligand_Prep Ligand Preparation (Energy minimization, assign charges) Ligand->Ligand_Prep Grid Grid Box Definition (Define binding site) PDB_Prep->Grid Vina Run AutoDock Vina Ligand_Prep->Vina Grid->Vina Results Analyze Docking Poses & Scores Vina->Results Compare Comparative Analysis (SAR) Results->Compare Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol

Step 1: Protein Preparation [11][12]

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider the α1A-adrenergic receptor (a hypothetical PDB ID, as a full experimental structure may not be available; homology models are often used).

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-crystallized ligands. This can be done using software like UCSF Chimera or PyMOL.[13]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges (e.g., Kollman charges) to the protein atoms. AutoDock Tools (ADT) is commonly used for this step.[14][15]

  • Define the Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand was present, its location can be used to define the center of the grid box. The grid box is a defined 3D space within which the docking algorithm will search for ligand poses.[16]

Step 2: Ligand Preparation

  • Generate 3D Structures: Create 3D structures of your benzodioxane ligands. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by conversion to a 3D format.

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain low-energy, stable conformations. This is a critical step to ensure that the starting ligand geometry is realistic.

  • Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This is also typically done using AutoDock Tools.[17]

Step 3: Running the Docking Simulation with AutoDock Vina [18]

  • Prepare the Configuration File: Create a text file that specifies the paths to the prepared protein (PDBQT format) and ligand (PDBQT format) files, the coordinates of the grid box center, and the dimensions of the grid box.[10]

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[11]

Step 4: Post-Docking Analysis and Validation

  • Analyze Binding Affinities: The primary quantitative output from Vina is the binding affinity. A more negative value indicates a stronger predicted binding.[11]

  • Visualize Binding Poses: Use visualization software like PyMOL or BIOVIA Discovery Studio to examine the predicted binding poses of the ligands within the protein's active site.[2]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for understanding the molecular basis of binding.

  • Validation with a Known Ligand: A critical step for ensuring the trustworthiness of your docking protocol is to re-dock the native or a known active ligand. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

Pillar 3: Data-Driven Comparison and Interpretation

The true power of a comparative docking study lies in the interpretation of the results to derive meaningful structure-activity relationships (SAR).

Tabulating and Comparing Docking Results

Summarize the docking results in a clear and concise table. This allows for easy comparison of the different benzodioxane derivatives.

Ligand IDBenzodioxane SubstitutionPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Control-A Known Active-9.5Asp106, Phe288, Trp1022
Ligand-1 6-Fluoro-9.8Asp106, Phe288, Trp102, Val1072
Ligand-2 7-Methoxy-8.9Asp106, Phe2881
Ligand-3 6-Amino-10.2Asp106, Phe288, Trp102, Ser1883
Control-B Known Inactive-6.5Phe2880

This is a hypothetical table for illustrative purposes.

Interpreting the Data: From Scores to Insights
  • Correlation with Activity: The docking scores should ideally correlate with the known (or experimentally determined) biological activity. In our example, the known active control has a significantly better score than the inactive control.

  • Impact of Substituents: The introduction of a fluorine atom at the 6-position (Ligand-1) slightly improves the binding affinity compared to the control, likely due to favorable hydrophobic interactions. Conversely, a methoxy group at the 7-position (Ligand-2) is detrimental to binding.

  • The Power of Hydrogen Bonding: The amino group in Ligand-3 allows for an additional hydrogen bond with Ser188, resulting in the best predicted binding affinity. This highlights the importance of specific interactions in determining binding strength.

Visualizing the Binding Mode

Visual inspection of the docked poses is essential to understand the "why" behind the scores. For example, visualizing Ligand-3 in the binding site of the α1A-adrenergic receptor would reveal the precise geometry of the hydrogen bond with Ser188.

Case Study: Benzodioxane Ligands as α1-Adrenergic Receptor Antagonists

Benzodioxane derivatives have been extensively studied as α1-adrenoceptor antagonists.[4] These receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.[9] Antagonism of α1-receptors leads to vasodilation and a decrease in blood pressure, making them attractive targets for antihypertensive drugs.[19]

A comparative docking study of a series of benzodioxane derivatives against a homology model of the α1A-adrenergic receptor could reveal key structural features required for potent antagonism. For instance, the study might show that a specific substituent on the benzodioxane ring is necessary to form a critical hydrogen bond with an aspartate residue in the binding pocket, a common interaction for aminergic GPCRs.

Signaling Pathway of α1-Adrenergic Receptors

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,4-Benzodioxanes: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for interacting with biological targets. Compounds incorporating this scaffold have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties.[1][3] Notably, the blockbuster drug Doxazosin, used for treating hypertension, features this core structure.[3]

Given its importance, the efficient and controlled synthesis of 1,4-benzodioxanes is a critical task for researchers in drug discovery and development. Over the years, synthetic strategies have evolved from robust, classical methods to more sophisticated, catalyst-driven approaches that offer greater precision and milder conditions. This guide provides an in-depth comparison of these methods, offering field-proven insights into the causality behind experimental choices and providing detailed protocols to enable researchers to select the optimal strategy for their specific target molecules.

Pillar 1: The Established Protocol - The Workhorse Williamson Ether Synthesis

The most traditional and widely practiced method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis. This approach involves the reaction of a catechol (or a substituted derivative) with a 1,2-dielectrophile, typically 1,2-dibromoethane or 1,2-dichloroethane.

Mechanistic Rationale

The reaction proceeds via a double intramolecular SN2 cyclization. The choice of base is critical; it must be strong enough to deprotonate the phenolic hydroxyl groups of the catechol to form a more nucleophilic catecholate dianion, but not so strong as to promote side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and handling. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the catecholate. Heat is typically required to drive the reaction to completion.

Williamson_Ether_Synthesis Figure 1: Mechanism of the Williamson Ether Synthesis for 1,4-Benzodioxane cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Cyclization cluster_step3 Step 3: Second Cyclization Catechol Catechol Catecholate Catecholate Dianion (Nucleophile) Catechol:e->Catecholate:w - 2 H⁺ Base 2 eq. Base (e.g., K₂CO₃) Intermediate Intermediate Alkoxide Catecholate:e->Intermediate:w First Sₙ2 Attack Dihaloethane 1,2-Dihaloethane (Electrophile) Product 1,4-Benzodioxane Intermediate:e->Product:w Second Sₙ2 Attack (Intramolecular) Palladium_Cycle Figure 2: Simplified Palladium Catalytic Cycle for C-O Bond Formation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (R-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition Cat_Complex Catecholate Complex OA_Complex->Cat_Complex Ligand Exchange / Transmetalation Product_Complex Product Complex Cat_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Regeneration Product Product Product_Complex->Product RX R-X (Electrophile) RX->OA_Complex Catecholate Catecholate (Nucleophile) Catecholate->Cat_Complex Decision_Workflow Figure 3: Workflow for Selecting a 1,4-Benzodioxane Synthesis Method Start Define Target 1,4-Benzodioxane CheckChirality Is the target chiral and enantiopure? Start->CheckChirality CheckSensitivity Are starting materials sensitive to heat or strong base? CheckChirality->CheckSensitivity No Method_Asymmetric Use Asymmetric Catalysis (e.g., Pd-catalyzed allylic biscarbonate coupling) CheckChirality->Method_Asymmetric  Yes CheckScale Is this for large-scale (>10g) synthesis? CheckSensitivity->CheckScale No Method_Catalysis Use Transition Metal Catalysis (e.g., Buchwald-Hartwig) CheckSensitivity->Method_Catalysis  Yes Method_Williamson Use Established Method (Williamson Ether Synthesis) CheckScale->Method_Williamson  Yes CheckScale->Method_Williamson No (Cost-effective default)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

A Comprehensive Guide to the Safe Disposal of (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of (R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with a deep, actionable understanding of chemical safety.

Core Hazard Profile: Understanding the Risks

(R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine is a primary amine that is classified as a corrosive material. The primary and most immediate danger associated with this compound is its ability to cause severe skin burns and serious eye damage. Understanding this corrosive nature is the foundational principle that dictates all handling, storage, and disposal protocols. Accidental contact can cause significant injury, and improper disposal can lead to hazardous chemical reactions and environmental contamination.

Hazard ClassificationDescriptionGHS Pictogram
Signal Word DangerN/A
Hazard Statement H314: Causes severe skin burns and eye damage.Corrosion
Classification Corrosive Solid, N.O.S.N/A

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity—from weighing to disposal—the following PPE is mandatory. This is a non-negotiable baseline for preventing chemical exposure. The requirement for this level of protection is directly dictated by the compound's corrosive properties as outlined in its Safety Data Sheet (SDS).

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile or Neoprene). Always double-check glove compatibility with amines and dispose of them immediately after handling the waste.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The eyes are particularly vulnerable to the severe damage caused by this compound.

  • Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are essential to protect against accidental splashes.

Waste Collection and Segregation: A Step-by-Step Protocol

Improper segregation of chemical waste is a common and dangerous laboratory error. As an amine, this compound is basic and will react exothermically and dangerously with acids. Therefore, meticulous segregation is critical.

Step 1: Waste Characterization

  • All waste containing (R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine, including pure compound, solutions, and contaminated materials, must be classified as Hazardous Waste .

  • Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized as D002 due to its corrosive nature.[2][3]

Step 2: Selecting the Appropriate Waste Container

  • Use only designated hazardous waste containers that are in good condition and have a secure, leak-proof screw-top cap.[4]

  • The container material must be compatible with amines. High-density polyethylene (HDPE) or glass containers are appropriate choices.[4]

  • Never use metal containers, as corrosive materials can degrade them.

Step 3: Labeling the Waste Container

  • Label the container before adding any waste. The label must be fully completed with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine"

    • An accurate list of all container contents, including solvents and their approximate concentrations.

    • The specific hazard characteristics (e.g., "Corrosive").

    • The date waste was first added (Accumulation Start Date).

    • The name of the principal investigator or laboratory generating the waste.

Step 4: Segregation and Storage

  • The designated waste container must be stored in a satellite accumulation area within the same room where the waste is generated.[4]

  • Crucially, store this amine-containing waste container separately from all acidic and oxidizing waste streams. [5] This segregation can be achieved by using separate secondary containment bins.[4]

  • The storage area should be secure, well-ventilated, and away from high-traffic areas to minimize the risk of spills.[6]

Management of Spills and Contaminated Materials

Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a spill of this compound is dictated by its corrosive properties and the need to prevent personnel exposure.

Protocol for Minor Spills (<100 mL or 100 g):

  • Alert and Evacuate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill pillow to dike the spill and prevent it from spreading.[7] Do not use paper towels or other combustible materials for the initial absorption.

  • Absorb and Collect: Carefully add the absorbent material to the spill, moving from the outside in. Once the material is fully absorbed, use non-sparking scoops or tools to collect the contaminated absorbent.

  • Package the Waste: Place all collected spill debris into a designated, leak-proof container. This container must be labeled as hazardous waste containing the spilled chemical.[8]

  • Decontaminate the Area: Wipe the spill surface with a cloth or paper towels soaked in a mild detergent and water solution.[8] Perform this cleaning three times to ensure all residue is removed.[9]

  • Dispose of Cleaning Materials: All materials used for decontamination (gloves, paper towels, etc.) must also be placed in the hazardous waste container.

  • Seek Medical Attention: If any contact with the skin or eyes occurs, immediately flush the affected area with water for at least 15 minutes and seek prompt medical attention.[8]

For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency response team.

Disposal of Empty Containers

An "empty" container that once held a hazardous chemical is not considered regular trash until it has been properly decontaminated. The residual chemical can still pose a significant hazard.

Procedure for Decontaminating Empty Containers:

  • Work in a Fume Hood: Perform all rinsing procedures inside a certified chemical fume hood.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., methanol or ethanol) three consecutive times.[10]

  • Collect the Rinsate: Crucially, every drop of the solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste. [10] Add the rinsate to your designated liquid hazardous waste container for (R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine.

  • Deface the Label: After the final rinse and air-drying, completely remove or deface the original chemical label on the container.[10]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Confirm this final step with your institutional EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine and associated materials.

Gcluster_0Initial Assessmentcluster_1Waste Streamscluster_2Action Protocolscluster_3Final DispositionStartMaterial for DisposalDecision1What is the natureof the material?Start->Decision1BulkBulk Chemical orContaminated SolutionDecision1->BulkChemicalSpillSpill Debris orCleanup MaterialDecision1->SpillContaminatedMaterialContainerEmpty ChemicalContainerDecision1->ContainerContainerCollectCollect in Labeled,Segregated HazardousWaste ContainerBulk->CollectSpill->CollectTripleRinseTriple Rinse Container;Collect Rinsate asHazardous WasteContainer->TripleRinseFinalHWArrange for Pickup byInstitutional EHSCollect->FinalHWDefaceDeface Original LabelTripleRinse->DefaceFinalTrashDispose of Containerin Regular Lab WasteDeface->FinalTrash

Caption: Decision workflow for disposal of (R)-(2,3-dihydrobenzo[b][1]dioxin-2-yl)methanamine.

Final Disposal and Regulatory Compliance

All collected hazardous waste must be disposed of through your institution's official Environmental Health & Safety (EHS) or equivalent department. It is the generator's responsibility to ensure the waste is properly identified, managed, and documented prior to disposal.[2] Never dispose of this chemical in the trash or down the drain, as this is a violation of federal regulations and poses a significant safety and environmental risk.[1]

References

  • Safety Data Sheet for a similar corrosive solid. Sigma-Aldrich.
  • Safety Data Sheet for Dioxane. Sigma-Aldrich.
  • Contamination Prevention and Decontamination. BioFire Diagnostics.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers?. Civil Engineering Explained via YouTube.
  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency.
  • Chemical Spill Procedures. Clarkson University Environmental Health & Safety.
  • Chemical Spill Cleanup Procedures. J&K Scientific LLC.
  • Chemical Waste Management Guide. Auburn Research.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency.
  • Chemical Process SOP Example. University of Wyoming.

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanamine

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine

This guide provides essential safety and logistical information for the handling and disposal of (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are based on the known hazards of structurally similar compounds and general best practices for handling aromatic amines and dihydrobenzodioxin derivatives.

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

  • Skin Irritant/Corrosive: May cause irritation or chemical burns upon contact.

  • Eye Irritant/Corrosive: May cause serious eye irritation or damage.

  • Inhalation Hazard: May be harmful if inhaled, causing respiratory tract irritation.

  • Ingestion Hazard: May be harmful if swallowed.

Given these potential hazards, the primary goal is to prevent all direct contact with the substance. This is achieved through a multi-layered approach to personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and should be based on the specific tasks being performed. The following table summarizes the recommended PPE for various laboratory operations involving (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (ANSI Z87.1 certified)Double-gloved with nitrile or neoprene glovesFully buttoned lab coatRecommended if handling powder outside of a chemical fume hood
Solution Preparation and Transfers Chemical splash goggles (ANSI Z87.1 certified)Double-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
  • Eye and Face Protection : Due to the risk of serious eye irritation or damage, standard safety glasses are insufficient for handling solutions.[5] Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, especially during larger-scale operations or when there is a risk of exothermic reactions.[2][5]

  • Hand Protection : Double gloving is a critical practice. The outer glove provides the primary barrier, and the inner glove offers protection in case the outer glove is breached. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[2] It is imperative to change gloves immediately upon contamination.

  • Body Protection : A standard lab coat protects against minor spills. For tasks with a higher risk of splashes, such as transfers of larger volumes or during reaction work-ups, a chemical-resistant apron worn over the lab coat is essential.[6] For significant spill response, full chemical-resistant coveralls are necessary.[6]

  • Respiratory Protection : While routine handling within a certified chemical fume hood should mitigate inhalation risks, respiratory protection may be necessary if engineering controls are not available or during a large spill.[7] The type of respirator and cartridge should be selected based on a formal risk assessment.

Step-by-Step Handling Procedure

3.1. Pre-Handling Checks

  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE : Check all PPE for signs of damage, such as cracks in goggles or tears in gloves.

  • Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Prepare a Waste Container : Have a designated, labeled waste container ready for all contaminated materials.

3.2. Handling Protocol

  • Don PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Work Within a Fume Hood : Conduct all manipulations of (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine within a certified chemical fume hood.

  • Use Appropriate Tools : Utilize spatulas, powder funnels, and other tools to avoid direct contact with the chemical.

  • Containment : When weighing, use a weigh boat or creased weighing paper to prevent contamination of the balance. For solutions, use secondary containment (e.g., a beaker placed within a larger crystallization dish).

  • Immediate Cleanup : Clean up any minor spills immediately using an appropriate absorbent material.

3.3. Post-Handling Procedures

  • Decontaminate Tools : Clean all non-disposable equipment that came into contact with the chemical.

  • Dispose of Waste : Place all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/lab coat, then eye protection).

  • Wash Hands : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from handling (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and disposable labware should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal : Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflowcluster_assessmentTask Assessmentcluster_ppePPE RequirementsStartIdentify Handling TaskTask_TypeWeighing/Aliquoting(Solid)Start->Task_TypeSolution_HandlingSolution Prep/TransfersStart->Solution_HandlingReactionRunning Reaction/Work-upStart->ReactionSpillSpill CleanupStart->SpillPPE_Level_1Safety GlassesDouble Nitrile GlovesLab CoatTask_Type->PPE_Level_1Low RiskPPE_Level_2Chemical GogglesDouble Nitrile GlovesChem-Resistant ApronLab CoatSolution_Handling->PPE_Level_2Moderate RiskPPE_Level_3Goggles & Face ShieldDouble Nitrile GlovesChem-Resistant ApronLab CoatReaction->PPE_Level_3High RiskPPE_Level_4Goggles & Face ShieldHeavy-Duty GlovesChem-Resistant SuitRespiratorSpill->PPE_Level_4Emergency

Caption: PPE selection workflow for handling (R)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine.

References

  • Sigma-Aldrich. Safety Data Sheet for a Dihydrobenzodioxin derivative. (Note: This is a representative SDS for a structurally related compound, accessed through the initial search.
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Reactant of Route 2
(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.